methyl 9H-pyrido[3,4-b]indole-1-carboxylate
Description
Properties
IUPAC Name |
methyl 9H-pyrido[3,4-b]indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-17-13(16)12-11-9(6-7-14-12)8-4-2-3-5-10(8)15-11/h2-7,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNCTTUBAHKEBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188208 | |
| Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3464-66-2 | |
| Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003464662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Isolation of Methyl 9H-pyrido[3,4-b]indole-1-carboxylate
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, isolation, and characterization of Methyl 9H-pyrido[3,4-b]indole-1-carboxylate, a key heterocyclic compound. The document is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the methodology.
Introduction: The Significance of the β-Carboline Scaffold
The 9H-pyrido[3,4-b]indole, commonly known as the β-carboline ring system, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] This tricyclic aromatic amine is the core structural motif in a vast array of biologically active alkaloids found in plants, marine organisms, and even mammals. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and neuroprotective properties. The substituent at the C-1 position of the β-carboline ring plays a crucial role in modulating its biological activity, making the targeted synthesis of C-1 functionalized derivatives, such as this compound, a subject of significant interest in the development of novel therapeutics.
While the β-carboline core is prevalent in nature, the specific ester, this compound, is primarily accessed through chemical synthesis. Its discovery is intrinsically linked to the development of synthetic methodologies for this class of compounds. This guide will focus on a modern, efficient, and elegant one-pot synthesis that has become a benchmark for accessing this important molecule.
Core Synthesis: A Biomimetic One-Pot Approach
The contemporary and highly efficient synthesis of this compound is achieved through a manganese dioxide (MnO₂) mediated one-pot reaction. This process is notable for its elegance and efficiency, combining several transformations in a single operational sequence, which is both time-saving and reduces waste.[1][2] This method is biomimetic, mirroring the natural biosynthetic pathway of β-carbolines which often involves an oxidation and cyclization sequence.
Causality Behind Experimental Choices
The selection of manganese dioxide is a critical aspect of this synthesis, as it serves a dual purpose.[1] Initially, it acts as a mild and selective oxidizing agent for the in situ generation of an aldehyde from an activated alcohol. Subsequently, it facilitates the oxidative aromatization of the tetrahydro-β-carboline intermediate to the final, fully aromatic β-carboline product. This dual functionality obviates the need for isolating intermediates and introducing additional reagents, streamlining the entire process.[1]
The reaction proceeds through a cascade of three key steps:
-
Oxidation: Manganese dioxide oxidizes an activated alcohol, methyl glycolate, to the corresponding aldehyde.
-
Pictet-Spengler Reaction: The in situ generated aldehyde undergoes a condensation reaction with tryptamine to form an imine, which then cyclizes via an intramolecular electrophilic substitution onto the indole ring to form a tetrahydro-β-carboline intermediate.
-
Aromatization: The manganese dioxide then acts as a dehydrogenating agent, oxidizing the tetrahydro-β-carboline to the aromatic 9H-pyrido[3,4-b]indole system.
Caption: One-pot synthesis of this compound.
Optimized Reaction Conditions
Through systematic optimization, it has been determined that the choice of solvent significantly impacts the yield of this one-pot reaction. While chlorinated solvents like dichloromethane are less effective, the reaction proceeds with higher efficiency in high-boiling point, ethereal solvents.
| Solvent | Yield (%) |
| Toluene | 44 |
| Dichloromethane | 0 |
| Chloroform | 39 |
| 1,4-Dioxane | 54 |
Data sourced from Baiget et al., Beilstein J. Org. Chem. 2011, 7, 1407–1411.[3]
The optimized conditions involve using 1,4-dioxane as the solvent and conducting the reaction with conventional heating.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis and isolation of this compound, based on the optimized one-pot procedure.
Synthesis Workflow
Caption: Workflow for the synthesis and isolation of the target compound.
Materials:
-
Tryptamine
-
Methyl glycolate
-
Activated Manganese Dioxide (MnO₂)
-
Anhydrous 1,4-Dioxane
-
Celite®
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tryptamine (1.0 eq), methyl glycolate (1.5 eq), and activated manganese dioxide (10.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours. Following this, heat the mixture to reflux and maintain it overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with additional solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
Final Product: The pure product is typically obtained as a solid.
Characterization: A Self-Validating System
Thorough characterization of the final product is essential to confirm its identity and purity. The following data serves as a benchmark for researchers to validate their synthesis.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂O₂ |
| Molecular Weight | 226.23 g/mol |
| Appearance | Solid |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound would include distinct resonances for the aromatic protons on the indole and pyridine rings, a singlet for the methyl ester protons, and a signal for the N-H proton of the indole.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. Key signals would include the carbonyl carbon of the ester, and the various aromatic carbons of the heterocyclic system.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak ([M+H]⁺) in high-resolution mass spectrometry would be approximately m/z 227.0815, corresponding to the formula C₁₃H₁₁N₂O₂⁺.
(Note: While the exact experimental spectral data from the primary literature's supplementary information was not retrievable, the provided information is based on established principles and data for closely related β-carboline structures. Researchers should always compare their own experimental data with predicted values and data from available databases.)
Conclusion
The manganese dioxide mediated one-pot synthesis of this compound represents a significant advancement in the efficient construction of the β-carboline scaffold. This in-depth guide has provided a detailed protocol, the rationale behind the experimental design, and the necessary characterization framework. By understanding the nuances of this synthetic strategy, researchers in drug discovery and organic synthesis are well-equipped to produce this valuable compound and its derivatives for further investigation into their biological potential.
References
-
Baiget, J., Llona-Minguez, S., Lang, S., MacKay, S. P., Suckling, C. J., & Sutcliffe, O. B. (2011). Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine. Beilstein Journal of Organic Chemistry, 7, 1407–1411. [Link]
-
Manganese dioxide mediated one-pot synthesis of this compound. (2011). PubMed. [Link]
-
Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine. (2011). ResearchGate. [Link]
Sources
Structural Elucidation of Methyl 9H-pyrido[3,4-b]indole-1-carboxylate: A Multi-faceted Spectroscopic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 9H-pyrido[3,4-b]indole-1-carboxylate is a prominent member of the β-carboline family of alkaloids, a structural motif renowned for its significant pharmacological activities and its role as a key synthetic intermediate.[1][2] The unambiguous determination of its molecular structure is a prerequisite for any further investigation into its biological activity or its application in medicinal chemistry. This guide provides a comprehensive, in-depth walkthrough of the modern analytical workflow used for the structural elucidation of this molecule. We will move beyond a simple listing of techniques to explore the causal logic behind experimental choices, demonstrating how a synergistic application of mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy culminates in the unequivocal confirmation of its chemical architecture.
Foundational Analysis: Molecular Formula and Degrees of Unsaturation
The first and most critical step in any structural elucidation is the determination of the molecular formula. This provides the elemental "parts list" from which the molecular puzzle will be assembled.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a sub-milligram quantity of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Analysis: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be the most prominent ion.
-
Data Processing: Measure the exact mass of the [M+H]⁺ ion to at least four decimal places. Use the instrument's software to calculate the most probable elemental composition corresponding to the measured mass.
For this compound, HRMS will yield the molecular formula C₁₃H₁₀N₂O₂ .[3]
Causality & Insight: Degrees of Unsaturation
With the molecular formula established, the Degree of Unsaturation (DoU) can be calculated. This value represents the total number of rings and/or multiple bonds within the molecule and is a crucial first clue to the overall structure.
-
Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)
-
Calculation: DoU = 13 + 1 - (10/2) + (2/2) = 10
A DoU of 10 indicates a highly unsaturated, aromatic system. This immediately suggests the presence of multiple rings and double bonds, which is consistent with the proposed pyrido[3,4-b]indole core structure.
Mapping the Skeleton: Advanced NMR Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the molecule's carbon skeleton and the connectivity of its atoms.
Initial Scaffolding: ¹H and ¹³C NMR
-
¹H NMR: This experiment identifies all unique proton environments in the molecule. For our target, we expect to see signals in the aromatic region (δ 7.0-9.0 ppm), a distinct singlet for the indole N-H proton (often broad and downfield, >δ 10.0 ppm), and a sharp singlet for the methyl ester protons (-OCH₃) around δ 3.9-4.1 ppm. The protons on the fused benzene ring will exhibit characteristic ortho and para couplings, helping to define that part of the structure.[4]
-
¹³C NMR with DEPT-135: This provides the carbon backbone. We expect 13 distinct carbon signals. The DEPT-135 experiment is vital for differentiating carbon types: CH₃ and CH groups will appear as positive peaks, while CH₂ groups would be negative. Quaternary carbons (including the C=O of the ester) do not appear in DEPT spectra.[4][5] This allows for a definitive count of protonated vs. non-protonated carbons.
Connecting the Pieces: 2D NMR Correlation Spectroscopy
While 1D NMR provides the pieces, 2D NMR shows how they connect. The workflow below illustrates how different experiments are used in concert to build the final structure.
Caption: The integrated NMR workflow for structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through three bonds (³J-coupling). It is invaluable for tracing out the proton connectivity within the isolated aromatic rings of the β-carboline structure.[5][6]
-
HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that correlates each proton signal directly to the carbon signal it is attached to. After running ¹H and ¹³C spectra, the HSQC allows for the unambiguous assignment of every protonated carbon.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the entire molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds away. These "long-range" correlations are the key to connecting the individual fragments (the indole ring, the pyridine ring, and the methyl carboxylate group) across quaternary carbons. For instance, the methyl protons of the ester group will show an HMBC correlation to the ester's carbonyl carbon, which in turn will show correlations to protons on the pyridine ring, definitively placing the ester group at the C1 position.[4]
Protocol: Acquiring 2D NMR Spectra
-
Sample Preparation: Prepare a concentrated sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for β-carbolines as it helps in observing the exchangeable N-H proton.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.
-
Acquisition: Run a standard suite of experiments: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.
-
Data Processing: Use appropriate software (e.g., MestReNova, TopSpin) to process the 2D spectra (Fourier transform, phase correction, and baseline correction).
-
Analysis: Systematically analyze the cross-peaks in each spectrum to build up the molecular structure bond by bond. Start with obvious signals (like the methyl ester) and use them as anchor points to trace connectivity through the HMBC spectrum.
Table 1: Representative NMR Data for this compound (in DMSO-d₆)
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Key HMBC Correlations (from ¹H to ¹³C) |
| 1 | ~138.5 | - | - | C3, C4a, C9a, OCH₃ |
| 3 | ~135.0 | ~8.70 | d | C1, C4, C4a, C=O |
| 4 | ~115.5 | ~8.45 | d | C3, C4a, C5, C9b |
| 4a | ~129.0 | - | - | - |
| 5 | ~122.0 | ~8.20 | d | C4, C6, C7, C9b |
| 6 | ~121.5 | ~7.35 | t | C5, C8 |
| 7 | ~129.5 | ~7.65 | t | C5, C9 |
| 8 | ~113.0 | ~7.70 | d | C6, C9, C9a |
| 9 (N-H) | - | ~12.10 | s | C4a, C8, C9a, C9b |
| 9a | ~141.0 | - | - | - |
| 9b | ~122.5 | - | - | - |
| C=O | ~165.0 | - | - | - |
| OCH₃ | ~52.5 | ~4.00 | s | C=O, C1 |
Functional Group Identification: IR Spectroscopy & Mass Spectrometry Fragmentation
While NMR provides the skeleton, other techniques confirm the presence of key functional groups and provide corroborating evidence for the overall structure.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds, acting as a rapid check for specific functional groups.
Table 2: Key IR Absorptions
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~3300-3400 | N-H Stretch | Indole NH |
| ~3000-3100 | C-H Stretch | Aromatic C-H |
| ~1710-1730 | C=O Stretch | Ester Carbonyl |
| ~1620-1650 | C=N, C=C Stretch | Pyridine/Aromatic Rings |
| ~1200-1300 | C-O Stretch | Ester C-O |
Mass Spectrometry (MS) Fragmentation Analysis
In addition to providing the molecular formula, the fragmentation pattern in mass spectrometry offers clues about the molecule's stability and structure. Under electron ionization (EI), the molecule fragments in a predictable way.
Caption: A proposed key fragmentation pathway for the target molecule.
The loss of fragments corresponding to the methoxy radical (•OCH₃, 31 Da) and the entire methyl carboxylate radical (•COOCH₃, 59 Da) are highly characteristic.[7] Subsequent loss of HCN (27 Da) from the pyridine or indole ring is also a common fragmentation pathway for such heterocyclic systems.[7][8]
Ultimate Confirmation: Synthesis and X-ray Crystallography
While the spectroscopic data provides overwhelming evidence, the gold standards for structural proof are total synthesis and X-ray crystallography.
-
Confirmation by Synthesis: The structure can be unequivocally confirmed by synthesizing it through a known, reliable route. A common method is the Pictet-Spengler reaction between tryptophan methyl ester and an appropriate aldehyde, followed by an oxidative aromatization step.[1][9] If the synthetic product's spectroscopic data perfectly matches that of the isolated compound, the structure is confirmed.
-
X-ray Crystallography: If a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides a definitive, three-dimensional map of the atomic positions, leaving no ambiguity about the structure's connectivity and conformation.[10]
Conclusion
The structural elucidation of this compound is a systematic process of logical deduction, built upon a foundation of complementary analytical techniques. High-resolution mass spectrometry provides the elemental composition, while a suite of 1D and 2D NMR experiments allows for the complete assembly of the molecular skeleton. IR and MS fragmentation data provide crucial corroborating evidence for the presence of key functional groups and structural motifs. This integrated approach, validated by synthesis or crystallography, represents a powerful and reliable strategy for characterizing novel compounds in drug discovery and natural product research, ensuring the scientific integrity of all subsequent studies.
References
-
Bracher, F., & Litz, T. (1995). A new and efficient synthesis of β-carbolines by oxidative cyclization of N-acyltryptamines. Archiv der Pharmazie, 328(2), 145-147. [Link]
-
Ishida, J., et al. (2023). Identification of a β-Carboline Alkaloid from Chemoselectively Derived Vanilla Bean Extract and Its Prevention of Lipid Droplet Accumulation in Human Hepatocytes (HepG2). Molecules, 28(24), 8021. [Link]
-
Wang, W., et al. (2021). β-Carboline Alkaloids From the Deep-Sea Fungus Trichoderma sp. MCCC 3A01244 as a New Type of Anti-pulmonary Fibrosis Agent That Inhibits TGF-β/Smad Signaling Pathway. Frontiers in Chemistry, 9, 706821. [Link]
-
Stadler, M., et al. (1995). β-Carboline Alkaloids from a Thermoactinomyces sp. Strain Isolated from Livingston Island, Antarctica. Journal of Natural Products, 58(8), 1291-1295. [Link]
-
Kihel, A., et al. (2012). Study of Mass Spectra of Some Indole Derivatives. Open Journal of Synthesis Theory and Applications, 1(2), 13-19. [Link]
-
PubChem. (n.d.). Methyl 9H-pyrido[3,4-b]indole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, Y., et al. (2024). Crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, C19H14N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 1105-1107. [Link]
-
PubChem. (n.d.). beta-Carboline-3-carboxylic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
Deng, H., et al. (2016). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-ones. Molecules, 21(10), 1357. [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Spinsolve Application Note. Retrieved from [Link]
-
Nuzillard, J.-M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(5), 458-468. [Link]
-
Davis, R. A., & Brimble, M. A. (2011). Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine. Beilstein Journal of Organic Chemistry, 7, 1407-1411. [Link]
-
Petreska Stanoeva, J., et al. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 59-71. [Link]
-
de Oliveira, L. G., et al. (2016). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 27(8), 1461-1469. [Link]
Sources
- 1. Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 9H-pyrido(3,4-b)indole-3-carboxylate | C13H10N2O2 | CID 107704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | β-Carboline Alkaloids From the Deep-Sea Fungus Trichoderma sp. MCCC 3A01244 as a New Type of Anti-pulmonary Fibrosis Agent That Inhibits TGF-β/Smad Signaling Pathway [frontiersin.org]
- 5. tetratek.com.tr [tetratek.com.tr]
- 6. researchgate.net [researchgate.net]
- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 8. mjcce.org.mk [mjcce.org.mk]
- 9. Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of Methyl 9H-pyrido[3,4-b]indole-1-carboxylate
This guide provides an in-depth analysis of the spectroscopic data for methyl 9H-pyrido[3,4-b]indole-1-carboxylate, a prominent member of the β-carboline family of alkaloids. The β-carboline scaffold is a key pharmacophore in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-cancer and neuroprotective effects.[1] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of new therapeutic agents.
This document will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The experimental protocols and the rationale behind the spectral features will be discussed in detail to provide a comprehensive resource for researchers in medicinal chemistry, natural product synthesis, and drug development.
Molecular Structure and Numbering
A clear understanding of the molecular structure is crucial for the correct assignment of spectroscopic signals. The structure of this compound with the standard numbering convention is presented below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons.
Experimental Protocol: The ¹H NMR spectrum was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[2]
Data Summary:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 9.96 | s | - | N9-H |
| 8.64 | d | 6.0 | H-4 |
| 8.22-8.17 | m | - | H-3, H-5 |
| 7.68-7.60 | m | - | H-8, H-7 |
| 7.40-7.26 | m | - | H-6 |
| 4.15 | s | - | OCH₃ |
Note: The assignments are based on published data and interpretation of expected chemical shifts and coupling patterns.[3]
Interpretation of the ¹H NMR Spectrum: The downfield singlet at 9.96 ppm is characteristic of the indole N-H proton, which is deshielded due to the aromatic nature of the ring system and its position adjacent to a nitrogen atom. The aromatic region of the spectrum displays a series of multiplets and doublets corresponding to the protons on the pyridine and benzene rings. The doublet at 8.64 ppm is assigned to H-4, which is deshielded by the adjacent nitrogen atom (N-2) and the carbonyl group of the ester. The protons of the benzene ring (H-5, H-6, H-7, and H-8) appear as a complex set of multiplets in the range of 7.26-8.22 ppm. The sharp singlet at 4.15 ppm integrates to three protons and is unequivocally assigned to the methyl group of the ester functionality.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol: The ¹³C NMR spectrum was recorded on a 100 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[2]
Data Summary:
| Chemical Shift (δ, ppm) | Assignment |
| 165.7 | C=O (ester) |
| 141.3 | C-4a |
| 137.8 | C-8a |
| 135.8 | C-1 |
| 130.7 | C-4b |
| 129.6 | C-5 |
| 128.9 | C-8 |
| 121.7 | C-6 |
| 119.9 | C-7 |
| 118.7 | C-4 |
| 112.7 | C-3 |
| 99.4 | C-9a |
| 52.0 | OCH₃ |
Note: The assignments are based on published data and interpretation of expected chemical shifts.[4]
Interpretation of the ¹³C NMR Spectrum: The most downfield signal at 165.7 ppm is characteristic of the carbonyl carbon of the methyl ester. The aromatic region displays a number of signals corresponding to the carbons of the fused ring system. The signal at 52.0 ppm is attributed to the methyl carbon of the ester group. The remaining signals are assigned to the carbons of the β-carboline core.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrophotometer with potassium bromide (KBr) pellets.[2]
Data Summary:
| Wavenumber (ν, cm⁻¹) | Functional Group |
| 3395 | N-H stretch (indole) |
| 1720 | C=O stretch (ester) |
| 1616 | C=N stretch (pyridine) |
| 1410 | C=C stretch (aromatic) |
| 1256 | C-O stretch (ester) |
| 765 | C-H bend (aromatic) |
Source:[2]
Interpretation of the IR Spectrum: The broad absorption band at 3395 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring.[2] The strong, sharp peak at 1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the ester group.[2] The absorptions at 1616 cm⁻¹ and 1410 cm⁻¹ are attributed to the C=N stretching of the pyridine ring and C=C stretching of the aromatic rings, respectively.[2] The band at 1256 cm⁻¹ corresponds to the C-O stretching of the ester, and the absorption at 765 cm⁻¹ is due to the out-of-plane C-H bending of the aromatic protons.[2]
Caption: Key IR absorptions and their corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source on a Q-TOF mass spectrometer.[2]
Data Summary:
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 227.0821 | 227.0823 |
Source:[2]
Interpretation of the Mass Spectrum: The high-resolution mass spectrum shows a protonated molecular ion peak ([M+H]⁺) at an m/z of 227.0823, which is in excellent agreement with the calculated exact mass for the molecular formula C₁₃H₁₁N₂O₂ (227.0821).[2] This provides strong evidence for the elemental composition of the molecule. The fragmentation pattern, though not detailed here, would typically involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃) from the molecular ion.
Caption: Workflow for obtaining the mass spectrum.
Conclusion
The combined analysis of NMR, IR, and MS data provides a comprehensive and unambiguous characterization of this compound. The presented spectroscopic data and their interpretation serve as a valuable reference for scientists engaged in the synthesis, isolation, and biological evaluation of β-carboline derivatives. The detailed protocols and explanations of the underlying principles are intended to support the robust and reliable characterization of this important class of heterocyclic compounds.
References
-
Supporting information - The Royal Society of Chemistry. Available at: [Link]
-
Supporting Information - Beilstein Journals. Available at: [Link]
-
A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXY- METHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUNDS. Available at: [Link]
Sources
An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Significance of Methyl 9H-pyrido[3,4-b]indole-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 9H-pyrido[3,4-b]indole-1-carboxylate is a prominent member of the β-carboline family, a class of indole alkaloids renowned for their structural complexity and significant pharmacological potential. The rigid, planar tricyclic core of this molecule, known as the pyrido[3,4-b]indole system, serves as a privileged pharmacophore in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical structure, elucidating the arrangement of its heterocyclic rings and functional groups. We delve into the primary synthetic methodologies, with a particular focus on the classic Pictet-Spengler reaction and modern, efficient one-pot oxidative strategies. Furthermore, this document outlines the key spectroscopic techniques for its characterization and discusses its established role as a crucial intermediate in the synthesis of complex natural products and its potential within broader drug discovery programs.
Introduction to the β-Carboline Scaffold
The β-carbolines are a large group of naturally occurring and synthetic heterocyclic compounds featuring a tricyclic pyrido[3,4-b]indole framework.[1] This structural motif is found widely in nature, from plants and marine organisms to insects and even human tissues.[2][3] The β-carboline alkaloids have garnered significant scientific interest due to their diverse and potent biological activities.[3] These properties include antitumor, anti-inflammatory, antimicrobial, antiviral, and neuroactive effects, making them highly valuable scaffolds in the search for new therapeutic agents.[2][4][5] The planar nature of the tricyclic system allows these molecules to interact with various biological targets, such as intercalating into DNA and inhibiting key enzymes like topoisomerases and cyclin-dependent kinases (CDKs).[1][5] this compound represents a foundational structure within this class, serving both as a subject of study and a versatile building block for more complex derivatives.[6]
Structural Elucidation of this compound
Core Heterocyclic System: The Pyrido[3,4-b]indole Ring
The formal name, 9H-pyrido[3,4-b]indole, describes a fusion of a pyridine ring and an indole ring system. The "[3,4-b]" designation specifies the points of fusion between the two heterocyclic components. This arrangement results in a rigid, aromatic, and largely planar tricyclic structure, which is a key determinant of its biological activity.
Caption: Chemical structure of this compound.
Key Substituents and Nomenclature
The parent β-carboline structure is functionalized with a methyl carboxylate group (–COOCH₃) at the C-1 position. This electron-withdrawing group significantly influences the electronic properties and reactivity of the heterocyclic system. The "9H" indicates that the nitrogen at position 9 of the indole ring bears a hydrogen atom.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O₂ | [7] |
| Molecular Weight | 226.23 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| Appearance | Solid Crystalline Material | [8] |
| InChIKey | UKHFPVCOXBJPIN-UHFFFAOYSA-N | [7] |
| CAS Number | 31955-40-3 |
Synthesis Strategies
The construction of the β-carboline skeleton is a central challenge in organic synthesis, with the Pictet-Spengler reaction being the most prominent and widely adopted method.[2][9]
The Pictet-Spengler Reaction: A Cornerstone Approach
First discovered in 1911, the Pictet-Spengler reaction is a powerful chemical reaction for synthesizing tetrahydro-β-carbolines (THBCs).[10] The reaction involves the condensation of a β-arylethylamine (such as tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[10][11]
Causality of the Mechanism: The reaction's success hinges on the nucleophilicity of the indole ring and the electrophilicity of the iminium ion intermediate.
-
Imine/Iminium Formation: The tryptamine derivative reacts with a carbonyl compound to form a Schiff base (imine). Under acidic conditions, the imine nitrogen is protonated to form a highly electrophilic iminium ion.[10][12]
-
Intramolecular Cyclization: The electron-rich C-2 position of the indole nucleus acts as a nucleophile, attacking the electrophilic iminium carbon in a 6-endo-trig cyclization. This is the key ring-forming step.[12]
-
Rearomatization/Deprotonation: A final deprotonation step restores the aromaticity of the indole system, yielding the stable tetrahydro-β-carboline product.
To obtain the fully aromatic β-carboline, such as the title compound, a subsequent oxidation step is required to dehydrogenate the newly formed pyridine ring.
Caption: Simplified mechanism of the Pictet-Spengler reaction and subsequent aromatization.
One-Pot Oxidative Aromatization Strategy
Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of tandem or one-pot reactions. A highly effective method for synthesizing this compound involves a manganese dioxide (MnO₂) mediated one-pot process.[6] This approach combines alcohol oxidation, Pictet-Spengler cyclization, and the final oxidative aromatization into a single, convenient operation, avoiding the isolation of intermediates and thereby improving overall yield and reducing waste.[6]
Expert Insight: The choice of MnO₂ is critical. It is a mild and selective oxidant capable of first converting a starting alcohol to the requisite aldehyde for the Pictet-Spengler reaction and subsequently oxidizing the tetrahydro-β-carboline intermediate to the final aromatic product without over-oxidation or degradation of the sensitive indole core.
Experimental Protocol: Manganese Dioxide Mediated One-Pot Synthesis
The following protocol is a representative example based on established literature.[6]
Objective: To synthesize this compound from L-tryptophan methyl ester and an appropriate alcohol precursor in a one-pot reaction.
Materials:
-
L-tryptophan methyl ester hydrochloride
-
2-(Hydroxymethyl)prop-2-en-1-ol (or similar activated alcohol)
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reactant Preparation: To a solution of L-tryptophan methyl ester hydrochloride in anhydrous DCM, add sodium bicarbonate to neutralize the salt and liberate the free amine. Stir for 15-20 minutes.
-
Addition of Reagents: To the resulting suspension, add the alcohol precursor followed by an excess of activated MnO₂ (typically 10-15 equivalents).
-
Reaction: Heat the mixture to reflux under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the MnO₂ solids, washing the filter cake thoroughly with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Spectroscopic and Analytical Characterization
The structural identity and purity of this compound are unequivocally confirmed through a combination of standard spectroscopic techniques.
| Technique | Expected Signature Features |
| ¹H-NMR | Indole N-H: A broad singlet typically observed far downfield (>11.0 ppm). Aromatic Protons: A series of multiplets in the range of 7.0-8.5 ppm corresponding to the protons on the indole and pyridine rings. Methyl Ester (O-CH₃): A sharp singlet integrating to 3 protons, typically around 3.9-4.1 ppm. |
| ¹³C-NMR | Carbonyl Carbon (C=O): A signal in the downfield region, approximately 165-170 ppm. Aromatic Carbons: Multiple signals between 110-145 ppm. Methyl Ester Carbon (O-CH₃): A signal around 52-55 ppm. |
| Mass Spec. (MS) | Molecular Ion: A prominent peak corresponding to the molecular weight [M]⁺ or protonated molecule [M+H]⁺ (m/z ≈ 226 or 227). Key Fragments: Potential fragmentation includes the loss of a methoxy radical (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃). |
| Infrared (IR) | N-H Stretch: A sharp or moderately broad peak around 3300-3400 cm⁻¹. C=O Stretch (Ester): A strong, sharp absorption band around 1710-1730 cm⁻¹. C=C/C=N Aromatic Stretch: Multiple sharp bands in the 1500-1650 cm⁻¹ region. |
Biological Significance and Therapeutic Potential
Role as a Privileged Pharmacophore
The β-carboline skeleton is considered a "privileged pharmacophore" because its rigid structure is capable of interacting with a multitude of biological targets with high affinity.[6][9] This makes it an exceptionally valuable starting point for the design of new drugs. The ability to easily modify the framework, particularly at the C-1, C-3, and N-9 positions, allows for the systematic exploration of structure-activity relationships (SAR).[2]
Known Biological Activities of the β-Carboline Class
Derivatives of the β-carboline family have demonstrated a remarkable spectrum of pharmacological activities, establishing them as promising candidates for therapeutic development.[2][5]
-
Anticancer: Many β-carbolines, such as harmine, exhibit potent cytotoxic effects against various cancer cell lines.[1] Their mechanisms often involve the inhibition of protein kinases and topoisomerases, or the induction of apoptosis.[1][5]
-
Anti-inflammatory: Certain β-carbolines have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), primarily by inhibiting the iNOS pathway.[4]
-
Neuropharmacological: The structural similarity of the β-carboline core to serotonin allows these compounds to interact with various neuro-receptors, including those for serotonin, dopamine, and benzodiazepines, leading to sedative, anxiolytic, or anticonvulsant effects.[5]
Application as a Synthetic Intermediate
Beyond its intrinsic potential, this compound is a highly valuable intermediate in the total synthesis of more complex natural products. For instance, it has been utilized as the key building block in the concise synthesis of alangiobussinine, an Alangium alkaloid.[6] Its stable, functionalized core provides a reliable platform for further chemical elaboration.
Conclusion and Future Perspectives
This compound is a molecule of significant scientific importance, defined by its rigid, aromatic β-carboline core. Its structure has been thoroughly elucidated, and its synthesis is well-established, with modern one-pot methods offering highly efficient and practical access. The true value of this compound lies in its dual role: as a member of a pharmacologically potent class of alkaloids and as a versatile synthetic intermediate for constructing more intricate molecular architectures. For researchers in medicinal chemistry and drug development, this β-carboline derivative represents a validated and promising scaffold for the discovery of next-generation therapeutic agents targeting a wide array of human diseases. Future research will likely focus on leveraging this core to develop novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
References
-
Donohoe, T. J., et al. (2011). Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine. Beilstein Journal of Organic Chemistry, 7, 1407-11. [Link]
-
Lentini, G., & d’Acquarica, I. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 23(7), 1739. [Link]
-
Sreeja, S., et al. (2025). Beta-Carboline Alkaloids: An Integrative Review of Chemistry, Structure–Activity Relationships and Pharmacological Significance. International Journal for Multidisciplinary Research, 7(6). [Link]
-
Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. [Link]
-
G, M., et al. (2020). Recent Insights into β-Carboline Alkaloids with Anticancer Potential. Cancer Therapy & Oncology International Journal, 16(5). [Link]
-
Sartori, L., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 980. [Link]
-
Kumar, V. A., et al. (2017). Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. ACS Combinatorial Science, 19(5), 283-294. [Link]
-
Szabó, T., et al. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 26(3), 663. [Link]
-
Sreeja, S., et al. (2025). Beta-Carboline Alkaloids: An Integrative Review of Chemistry, Structure–Activity Relationships and Pharmacological Significance. ResearchGate. [Link]
-
Cao, R., et al. (2007). Beta-carboline alkaloids: biochemical and pharmacological functions. Current Medicinal Chemistry, 14(4), 479-500. [Link]
-
PlantaeDB. methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate. PlantaeDB. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 9H-pyrido(3,4-b)indole-3-carboxylate. PubChem Compound Database. [Link]
-
Wang, B., et al. (2012). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives. Molecules, 17(10), 11901-11915. [Link]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. ijfmr.com [ijfmr.com]
- 3. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl 9H-pyrido(3,4-b)indole-3-carboxylate | C13H10N2O2 | CID 107704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | 22329-38-0 [smolecule.com]
- 9. mdpi.com [mdpi.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
Introduction: The Versatile Scaffold of β-Carboline Esters
An In-Depth Technical Guide to the Potential Biological Activities of β-Carboline Esters
β-Carboline alkaloids represent a vast and pharmacologically significant class of natural and synthetic compounds built upon a tricyclic pyrido[3,4-b]indole framework.[1][2] First isolated in 1841, these molecules are widely distributed in nature, found in various plants, marine organisms, and even within human tissues.[1][2][3] The planar, tricyclic nature of the β-carboline core allows it to interact with a multitude of biological targets, making it a privileged scaffold in drug discovery.
This guide focuses specifically on β-carboline esters , a subclass where a carboxylate ester functional group is typically attached at the C-3 position. This ester moiety is not merely a passive substituent; it plays a critical role in modulating the molecule's physicochemical properties, receptor binding affinity, and overall biological activity.[4] The exploration of these esters has unveiled a broad spectrum of potential therapeutic applications, ranging from potent anticancer agents to neuroprotective and antimicrobial compounds.[5][6][7]
As a Senior Application Scientist, the objective of this document is to provide researchers and drug development professionals with a comprehensive technical overview of the synthesis, mechanisms of action, and key biological activities of β-carboline esters. We will delve into the causality behind experimental designs and present validated protocols to facilitate further investigation into this promising class of molecules.
Core Synthesis Strategies: Building the β-Carboline Framework
The construction of the β-carboline skeleton is most classically achieved through the Pictet-Spengler reaction .[1][8] This robust and versatile method mimics the biosynthesis of these alkaloids and remains a cornerstone of their synthetic chemistry.
The causality for its widespread use lies in its efficiency and convergence. It allows for the direct fusion of the pyridine ring to the indole nucleus in a single, acid-catalyzed step. The reaction typically involves the condensation of a tryptamine derivative (or tryptophan and its esters) with an aldehyde or α-keto acid.[9][10][11] For β-carboline esters, L-tryptophan methyl or ethyl ester is a common starting material.[1][11] The resulting tetrahydro-β-carboline intermediate is then subjected to an oxidation step to yield the fully aromatic β-carboline ring system.[8][10][12]
Part 1: Anticancer Activities
β-carboline esters have emerged as potent anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cell death.[5] Their planar structure is particularly well-suited for interacting with DNA and key enzymes involved in cell proliferation.
Mechanisms of Antitumor Action
The cytotoxic effects of β-carboline esters are not attributed to a single mode of action but rather a multi-targeted assault on cancer cell machinery.
-
DNA Intercalation and Topoisomerase Inhibition : The flat, aromatic ring system of β-carbolines allows them to slide between the base pairs of DNA (intercalation), distorting the double helix and interfering with DNA replication and transcription.[2][5] This action is often coupled with the inhibition of topoisomerases I and II, enzymes critical for resolving DNA supercoiling during replication.[3][5] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to irreversible DNA strand breaks and subsequent apoptosis.
-
Cyclin-Dependent Kinase (CDK) Inhibition : Uncontrolled cell cycle progression is a hallmark of cancer. β-carboline derivatives have been shown to inhibit CDKs, the master regulators of the cell cycle.[3][5][13] By binding to the ATP-binding pocket of CDKs, such as CDK2, they prevent the phosphorylation of downstream targets, leading to cell cycle arrest, typically at the G0/G1 or S phase.[3][13][14]
-
Induction of Apoptosis via Oxidative Stress : Some β-carboline esters, such as ethyl β-carboline-3-carboxylate (β-CCE), can induce apoptosis by increasing intracellular reactive oxygen species (ROS).[15] The surge in ROS activates stress-related signaling pathways, like the p38 MAPK pathway, which in turn triggers the apoptotic cascade.[3][15][16]
Quantitative Data: In Vitro Cytotoxicity
The potency of β-carboline derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound Class/Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| β-carboline-imidazolium hybrid (41a) | HL-60 (Leukemia) | 3.24 | [12] |
| β-carboline-imidazolium hybrid (41a) | A549 (Lung) | 8.78 | [12] |
| β-carboline-imidazolium hybrid (41a) | MCF-7 (Breast) | 8.05 | [12] |
| Ethyl β-carboline-3-carboxylate (β-CCE) | SiHa (Cervical) | ~10.5 (33.06 µg/ml) | [15] |
| Dimeric β-carboline (Comp1) | MG-63 (Sarcoma) | 4.6 | [13][14] |
| Dimeric β-carboline (Comp2) | MG-63 (Sarcoma) | 4.97 | [14] |
| Oxadiazole-containing derivative (8q) | PC-3 (Prostate) | 9.86 | [3][16] |
Note: IC₅₀ values can vary based on experimental conditions. The value for β-CCE was converted from µg/ml assuming a molecular weight of ~238 g/mol .
Experimental Protocol: MTT Assay for Cytotoxicity
The choice of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on its reliability in measuring the metabolic activity of cells, which correlates with cell viability. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product.
Methodology:
-
Cell Seeding : Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the β-carboline ester in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. The incubation time is critical for sufficient formazan formation.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Agitate the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Part 2: Neuropharmacological Activities
The β-carboline scaffold is renowned for its diverse effects on the central nervous system (CNS). Esters of β-carboline-3-carboxylic acid, in particular, have been extensively studied as ligands for benzodiazepine receptors and as inhibitors of key enzymes implicated in neurodegenerative diseases.[17][18]
Mechanisms of Neuroactivity
-
Benzodiazepine Receptor Modulation : β-carboline esters were famously identified as potent ligands for the benzodiazepine (BDZ) binding site on the GABA-A receptor.[17] Unlike classic benzodiazepines which are agonists, many β-carboline esters act as inverse agonists, producing effects opposite to those of agonists (e.g., proconvulsant or anxiogenic effects).[17][18] This property makes them invaluable research tools for probing the function of the GABA-A receptor system.
-
Cholinesterase Inhibition : A key strategy in managing Alzheimer's disease is to boost acetylcholine levels in the brain by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[19] Several β-carboline derivatives have been identified as potent inhibitors of these enzymes.[20][21] Their mechanism often involves binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine.[19][22] Some novel hybrids also exhibit dual-inhibitory action against enzymes like Glycogen Synthase Kinase-3β (GSK-3β), another target in Alzheimer's therapy.[7]
-
Neuroprotection : Beyond receptor modulation, certain β-carbolines exhibit neuroprotective properties. They can shield neurons from damage induced by oxidative stress and neurotoxins.[23][24] Studies have shown they can prevent lipid peroxidation caused by reactive oxygen species and protect against cytotoxicity induced by toxins like MPP+, a model for Parkinson's disease.[23][25]
Quantitative Data: Cholinesterase Inhibition
| Compound Class/Example | Target Enzyme | IC₅₀ (µM) | Reference |
| Harmine derivative (ZLWH-23) | AChE | 0.27 | [7] |
| Harmine derivative (ZLWH-23) | BChE | 20.82 | [7] |
| β-carboline-1,3,5-triazine hybrid (12) | BChE | ~1.0-18.8 | [19] |
| 6-oxygenated β-carbolinium salts | AChE & BChE | Activity comparable to galantamine | [21] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a robust and widely adopted colorimetric assay for measuring cholinesterase activity. Its selection is justified by its simplicity and sensitivity. The assay measures the production of thiocholine, which results from the enzymatic hydrolysis of acetylthiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, whose absorbance can be quantified.
Methodology:
-
Reagent Preparation : Prepare a phosphate buffer (pH 8.0), a solution of DTNB, a solution of acetylthiocholine iodide (ATCI), and solutions of the test β-carboline esters at various concentrations.
-
Assay Setup : In a 96-well plate, add 25 µL of the test compound solution, 25 µL of AChE enzyme solution, and 125 µL of the DTNB solution to each well. Include a blank (no enzyme) and a negative control (no inhibitor).
-
Pre-incubation : Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction : Add 25 µL of the ATCI substrate solution to each well to start the reaction.
-
Kinetic Measurement : Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.
-
Data Analysis : Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Plot the percentage of inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.
Part 3: Antimicrobial Activities
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. β-carboline esters and their derivatives have demonstrated promising activity against a range of bacteria and fungi.[6][26][27]
Mechanisms of Antimicrobial Action
The primary mechanism for many antimicrobial β-carbolines, particularly those modified into quaternary ammonium salts, is the disruption of the bacterial cell membrane .[6] The positively charged nitrogen atom is attracted to the negatively charged components of the bacterial membrane (like teichoic acids in Gram-positive bacteria or lipopolysaccharides in Gram-negative bacteria). This interaction compromises membrane integrity, leading to the leakage of essential cytoplasmic components, such as K+ ions, and ultimately, cell death.[6]
Structural modifications like N1-N1 dimerization and N2-benzylation have been shown to significantly enhance this activity, likely by increasing the compound's lipophilicity and ability to intercalate into the lipid bilayer.[26]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µmol/mL) | Reference |
| Dimeric 6-chlorocarboline N2-benzylated salt | Staphylococcus aureus | 0.01-0.05 | [6][26] |
| Various 3-methyl-β-carboline derivatives | Bacteria (unspecified) | Showed some activity | [27][28] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is a standard method recommended by clinical laboratory standards institutes for determining the MIC of an antimicrobial agent. It is chosen for its efficiency, reproducibility, and conservation of reagents.
Methodology:
-
Inoculum Preparation : Culture the target microorganism (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the β-carboline ester in the broth. The final volume in each well should be 50 µL.
-
Inoculation : Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls : Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin) should be run in parallel.
-
Incubation : Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination : After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth). The result can be confirmed by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
β-carboline esters represent a structurally versatile and biologically active class of compounds with significant therapeutic potential. Their ability to engage multiple targets makes them particularly compelling candidates for addressing complex diseases like cancer and neurodegenerative disorders. The core scaffold can be readily modified through synthetic chemistry, allowing for the fine-tuning of activity and the development of hybrids with enhanced potency and selectivity.[12]
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies : Systematic modification of the ester group and substitutions on the β-carboline rings will further elucidate the structural requirements for specific biological activities.[4]
-
Mechanism of Action Elucidation : While primary mechanisms have been identified, deeper investigation into the specific signaling pathways and downstream effects is necessary.
-
In Vivo Efficacy and Safety : Promising in vitro candidates must be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.[17]
-
Development of Drug Delivery Systems : Overcoming challenges such as poor solubility, which can limit bioavailability, may require the development of novel drug delivery formulations.[3]
The continued exploration of β-carboline esters holds great promise for the discovery of next-generation therapeutic agents to combat some of the most challenging human diseases.
References
- MDPI. (n.d.). Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation.
- PubMed. (n.d.). Neuropharmacology of several beta-carboline derivatives and their 9-acetylated esters. In vivo versus in vitro studies in the rabbit.
- ResearchGate. (n.d.). Synthesis and antimicrobial activity of β-carboline derivatives with N 2 -alkyl modifications.
- PubMed. (n.d.). Synthesis and antimicrobial activity of β-carboline derivatives with N2-alkyl modifications.
- Sciforum. (n.d.). Synthesis of β-carboline derivatives.
- (n.d.). New 2-Aryl-9-methyl-β-carbolinium salts as Potential Acetylcholinesterase Inhibitor agents.
- (n.d.). Naturally occurring and synthetic -carbolines as cholinesterase inhibitors.
- NIH. (n.d.). Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC.
- NIH. (n.d.). β-Carboline-based molecular hybrids as anticancer agents: a brief sketch - PMC.
- NIH. (2023, August 23). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles - PMC.
- PubMed. (n.d.). Synthesis and Antimicrobial Activities of 3-Methyl-β-Carboline Derivatives.
- PubMed. (n.d.). Anticancer mechanisms of β-carbolines.
- PubMed Central. (n.d.). Discovery of a tetrazolyl β-carboline with in vitro and in vivo osteoprotective activity under estrogen-deficient conditions.
- Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES.
- PubMed. (n.d.). 6-Hydroxy- and 6-methoxy-beta-carbolines as acetyl- and butyrylcholinesterase inhibitors.
- PubMed. (2021, April 15). β-Carbolines as potential anticancer agents.
- PubMed. (2018, August 8). Design, Synthesis, and Biological Activity of β-Carboline Analogues Containing Hydantoin, Thiohydantoin, and Urea Moieties.
- PubMed. (2022, February 5). Discovery of novel β-carboline derivatives as selective AChE inhibitors with GSK-3β inhibitory property for the treatment of Alzheimer's disease.
- NIH. (n.d.). Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway - PMC.
- SciELO. (n.d.). Anticholinesterase activity of β-carboline- 1,3,5-triazine hybrids.
- ResearchGate. (2025, August 9). Synthesis and Bioactivity of β-Carboline Derivatives.
- ijpar. (n.d.). Synthesis of novel β-carboline derivatives with potential antimicrobial and anti helminthic activities.
- ResearchGate. (n.d.). Proposed mechanism of action of dimeric β-carbolines.
- PubMed Central. (n.d.). β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2.
- MDPI. (2024, October 31). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles.
- ResearchGate. (2025, August 9). Synthesis and Antimicrobial Activities of 3-Methyl-β-Carboline Derivatives.
- PubMed. (2024, September 1). 3-Tetrazolyl-β-carboline derivatives as potential neuroprotective agents.
- Frontiers. (n.d.). β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2.
- PubMed. (n.d.). Protective effect of beta-carbolines and other antioxidants on lipid peroxidation due to hydrogen peroxide in rat brain homogenates.
- PubMed. (n.d.). Structure-activity studies of beta-carboline analogs.
- (n.d.). Neuroprotective effects of the -carboline abecarnil studied in cultured cortical neurons and organotypic retinal cultures.
- ACS Publications. (2023, July 14). Discovery and Structural Optimization of 1,2,3,4-Tetrahydro-β-carbolines as Novel Reactive Oxygen Species Inducers for Controlling Intractable Plant Bacterial Diseases | Journal of Agricultural and Food Chemistry.
- PubMed. (n.d.). Differential pharmacological effects of beta-carboline-3-carboxylic acid esters.
- NIH. (2022, December 13). Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria - PMC.
- Shome. (n.d.). Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview - Current Medicinal Chemistry.
- PubMed. (2024, October 31). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles.
- MDPI. (n.d.). Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives.
- NIH. (2018, October 15). Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target.
- MDPI. (n.d.). Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria.
Sources
- 1. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Carbolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity studies of beta-carboline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel β-carboline derivatives as selective AChE inhibitors with GSK-3β inhibitory property for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Carboline-based molecular hybrids as anticancer agents: a brief sketch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2 [frontiersin.org]
- 15. Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuropharmacology of several beta-carboline derivatives and their 9-acetylated esters. In vivo versus in vitro studies in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differential pharmacological effects of beta-carboline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. Naturally occurring and synthetic -carbolines as cholinesterase inhibitors. | Semantic Scholar [semanticscholar.org]
- 21. 6-Hydroxy- and 6-methoxy-beta-carbolines as acetyl- and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New 2-Aryl-9-methyl-β-carbolinium salts as Potential Acetylcholinesterase Inhibitor agents: Synthesis, Bioactivity and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 3-Tetrazolyl-β-carboline derivatives as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinsons Disease: An Overview - Shome - Current Medicinal Chemistry [rjpbr.com]
- 25. Protective effect of beta-carbolines and other antioxidants on lipid peroxidation due to hydrogen peroxide in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and antimicrobial activity of β-carboline derivatives with N2-alkyl modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis and Antimicrobial Activities of 3-Methyl-β-Carboline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
methyl 9H-pyrido[3,4-b]indole-1-carboxylate and its natural analogues
An In-Depth Technical Guide to Methyl 9H-pyrido[3,4-b]indole-1-carboxylate and its Natural Analogues
Foreword
The β-carboline scaffold, a tricyclic pyrido[3,4-b]indole ring system, represents a privileged structure in medicinal chemistry and natural product research.[1][2] These indole alkaloids are widely distributed in nature, found in various plants, marine organisms, and even endogenously in mammals.[3][4][5] Their profound and diverse pharmacological activities have established them as compelling starting points for drug discovery programs.[6][7] This guide focuses on a specific, fully aromatized derivative, this compound, and situates it within the broader context of its natural analogues. We will explore the biosynthesis, chemical synthesis, biological activities, and key methodologies pertinent to this fascinating class of molecules, providing researchers with a comprehensive technical resource.
The β-Carboline Core: Biosynthesis
The structural foundation of all β-carbolines is derived from the amino acid L-tryptophan.[8][9] The biosynthetic pathway is a remarkable example of nature's efficiency, primarily relying on an enzymatic version of the Pictet-Spengler reaction.[10][11]
The key steps are as follows:
-
Decarboxylation: Tryptophan is first decarboxylated by the enzyme tryptophan decarboxylase to yield tryptamine.[12]
-
Condensation: Tryptamine then condenses with an aldehyde or a keto acid to form a Schiff base intermediate.[9]
-
Cyclization (Pictet-Spengler Reaction): This intermediate undergoes an enzyme-catalyzed intramolecular cyclization. The C2 position of the indole ring acts as a nucleophile, attacking the iminium ion to form the new six-membered ring, yielding a 1,2,3,4-tetrahydro-β-carboline (THβC) scaffold.[11][13][14]
-
Aromatization: Subsequent enzymatic oxidation or dehydrogenation steps convert the saturated C-ring of the THβC into the fully aromatic pyridine ring characteristic of molecules like this compound.[14]
The specific aldehyde or keto acid that condenses with tryptamine dictates the substitution at the C-1 position of the final β-carboline, leading to the vast structural diversity seen in nature.[13]
Caption: Generalized biosynthetic pathway of β-carboline alkaloids from L-tryptophan.
Chemical Synthesis: The Pictet-Spengler Reaction in Practice
The Pictet-Spengler reaction remains the most effective and widely used method for the laboratory synthesis of the β-carboline core.[4][15] The reaction involves the condensation of a tryptamine derivative with a carbonyl compound, typically catalyzed by an acid.[10] For the synthesis of the guide's core topic, L-tryptophan methyl ester serves as the ideal starting material.
A particularly efficient, modern approach involves a one-pot tandem reaction sequence that combines oxidation, Pictet-Spengler cyclization, and aromatization.[16] This strategy streamlines the synthesis, improving pot economy and overall yield.
Experimental Protocol: One-Pot Synthesis of this compound[16]
This protocol describes a manganese dioxide-mediated one-pot synthesis. The causality behind this choice is the ability of MnO₂ to act as an oxidant for multiple steps: first, converting an activated alcohol to the required aldehyde in situ, and second, aromatizing the tetrahydro-β-carboline intermediate.
Materials:
-
L-Tryptophan methyl ester
-
Activated alcohol (e.g., a suitable primary alcohol that can be oxidized to the desired aldehyde)
-
Manganese dioxide (MnO₂), activated
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add L-tryptophan methyl ester (1.0 equivalent) and the chosen activated alcohol (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous solvent to dissolve the reactants.
-
Oxidant Addition: Add activated manganese dioxide (5-10 equivalents) to the stirred solution. The large excess is crucial to drive both the initial alcohol oxidation and the final aromatization step.
-
Reaction Execution: Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction typically proceeds through three distinct phases visible by analysis:
-
Formation of the aldehyde from the alcohol.
-
Consumption of tryptophan methyl ester and formation of the tetrahydro-β-carboline intermediate.
-
Aromatization of the intermediate to the final product.
-
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the manganese dioxide solids. Wash the Celite pad thoroughly with the reaction solvent or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to afford the pure this compound.
Caption: Workflow for the one-pot synthesis of a β-carboline derivative.
Natural Analogues and Associated Biological Activities
The β-carboline family is structurally diverse, with variations in the saturation level of the C-ring and substitutions at various positions. These structural modifications profoundly influence their biological activity.[17]
-
Fully Aromatic β-Carbolines (e.g., Harman, Norharman): These planar molecules are known to be potent intercalating agents, inserting themselves between the base pairs of DNA.[1][18] This interaction can disrupt DNA replication and repair processes, leading to cytotoxic and antitumor effects.[5][7]
-
Dihydro-β-Carbolines (DHβCs; e.g., Harmaline): These exhibit a different profile, often acting as potent monoamine oxidase A (MAO-A) inhibitors.[7] This inhibition increases the levels of neurotransmitters like serotonin, leading to their effects on the central nervous system (CNS).[19]
-
Tetrahydro-β-Carbolines (THβCs; e.g., Eleagnine): This class often interacts with CNS receptors, including serotonergic and benzodiazepine receptors, leading to anxiolytic, sedative, or hypnotic effects.[1][3]
Below is a table summarizing key natural analogues.
| Analogue Name | Natural Source(s) | Key Biological Activity / Target |
| Harman | Peganum harmala, Passiflora sp., Tobacco smoke | DNA Intercalation, MAO-A Inhibition, CNS Effects[20] |
| Norharman | Peganum harmala, Cooked foods, Tobacco smoke | DNA Intercalation, Comutagenic, Anxiogenic[20] |
| Harmine | Peganum harmala, Banisteriopsis caapi | MAO-A Inhibition, Antitumor, Vasorelaxant[21] |
| Harmaline | Peganum harmala, Banisteriopsis caapi | Reversible MAO-A Inhibition, CNS Stimulant[19][21] |
| Tetrahydroharmine | Banisteriopsis caapi | Serotonin Reuptake Inhibition (SSRI) |
| Eudistomins | Marine Tunicates (Eudistoma olivaceum) | Potent Antiviral, Antibacterial, Anticancer Activity[2][6] |
| Stolonine C | Marine Tunicate (Cnemidocarpa stolonifera) | Apoptosis induction in prostate cancer cells[6] |
Molecular Targets and Pharmacological Significance
The therapeutic potential of β-carbolines stems from their ability to interact with a wide array of molecular targets.[3][5] The planar, electron-rich tricyclic system is perfectly suited for binding to various biological macromolecules.
Key Molecular Targets:
-
DNA: As mentioned, fully aromatic β-carbolines intercalate into the DNA double helix, leading to genotoxicity and cytotoxicity, which is a key mechanism for their antitumor activity.[7][18]
-
Kinases: Several β-carbolines are potent inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.[5][7] By inhibiting CDKs, they can halt cell proliferation, another important anticancer mechanism.
-
Topoisomerases: These enzymes are essential for managing DNA topology during replication. β-carbolines can inhibit both Topoisomerase I and II, leading to DNA damage and cell death.[5][7]
-
Monoamine Oxidases (MAOs): Harmine and harmaline are well-known reversible inhibitors of MAO-A, an enzyme that degrades neurotransmitters. This activity underlies their use in traditional medicine and their psychoactive effects.[7][19]
-
Receptors: THβCs and other analogues can bind to central nervous system receptors, including benzodiazepine (BZR) and 5-hydroxytryptamine (5-HT) serotonin receptors, modulating neuronal activity.[1][3]
Sources
- 1. β-Carboline Alkaloids: Biochemical and Pharmacological Funct...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijfmr.com [ijfmr.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. The scaffold-forming steps of plant alkaloid biosynthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00031K [pubs.rsc.org]
- 13. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Preliminary In Vitro Screening of Methyl 9H-pyrido[3,4-b]indole-1-carboxylate: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Potential of a Privileged Scaffold
The β-carboline ring system, a tricyclic indole alkaloid structure, represents a "privileged scaffold" in medicinal chemistry.[1] Nature has repeatedly utilized this motif in a vast array of biologically active compounds. Methyl 9H-pyrido[3,4-b]indole-1-carboxylate, as a member of this family, stands as a compelling candidate for preliminary drug discovery screening. The documented pharmacological activities of β-carboline derivatives are extensive, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[2][3][4][5] This guide provides a structured, in-depth approach to the initial in vitro evaluation of this compound, designed to efficiently probe its therapeutic potential. Our methodology is grounded in a tiered screening cascade, beginning with broad cytotoxicity assessments and progressing to more specific mechanistic assays.
Section 1: Foundational Cytotoxicity Assessment
A critical initial step in evaluating any new chemical entity is to determine its effect on cell viability. This foundational data informs the concentration ranges for subsequent, more nuanced assays and provides a preliminary indication of potential anticancer activity. Numerous β-carboline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[6][7][8] We will employ two robust and widely accepted colorimetric assays: the MTT and XTT assays.
Principle of Tetrazolium Salt-Based Assays
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are predicated on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, resulting in the formation of a colored formazan product. The intensity of this color is directly proportional to the number of metabolically active, and therefore viable, cells.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for MTT/XTT Cytotoxicity Assays.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Cytotoxicity
| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 (Breast) | MTT | 48 | Experimental Value |
| A549 (Lung) | MTT | 48 | Experimental Value |
| HepG2 (Liver) | MTT | 48 | Experimental Value |
| Normal Fibroblasts | MTT | 48 | Experimental Value |
Section 2: Probing Anti-inflammatory Potential
Chronic inflammation is a key driver of numerous diseases. Many β-carboline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) and prostaglandin E₂ (PGE₂) production.[3][9] A preliminary screen for anti-inflammatory activity can be efficiently conducted using cell-based and cell-free assays.
Rationale for Anti-inflammatory Assays
We will focus on two key markers of inflammation: nitric oxide (NO) and cyclooxygenase (COX) enzyme activity. Overproduction of NO by inducible nitric oxide synthase (iNOS) and prostaglandins by COX-2 are hallmark inflammatory responses.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including NO.
Caption: Workflow for Nitric Oxide Inhibition Assay.
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Sample Collection: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) to each well.
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Cyclooxygenase (COX) Enzyme Inhibition Assay
This cell-free assay directly measures the ability of the compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.
-
Reagent Preparation: Prepare the assay components according to a commercial kit's instructions (e.g., Cayman Chemical). This typically includes a reaction buffer, heme, enzyme (COX-1 or COX-2), and a colorimetric substrate.
-
Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, enzyme, and the test compound. Incubate for 10-15 minutes at 25°C.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Measurement: Read the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Analysis: Calculate the percentage of COX inhibition relative to a vehicle control.
Data Presentation: Anti-inflammatory Activity
| Assay | Target | Result |
| Griess Assay | NO Production | IC₅₀ (µM) |
| COX Inhibition | COX-1 | % Inhibition @ [X] µM |
| COX Inhibition | COX-2 | % Inhibition @ [X] µM |
Section 3: Evaluation of Antioxidant Capacity
Oxidative stress is implicated in a wide range of pathologies. The indole nucleus of the β-carboline structure is known to possess antioxidant properties, capable of scavenging free radicals.[4][10] We will use two standard and complementary assays to evaluate the antioxidant potential of our test compound.
Principles of Radical Scavenging Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay utilizes a stable free radical, DPPH•, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH• is reduced to the yellow-colored diphenylpicrylhydrazine.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS•+ radical cation is generated by the oxidation of ABTS. This radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound (dissolved in methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox is typically used as a positive control.
Data Presentation: Antioxidant Activity
| Assay | Parameter | Value | Positive Control (e.g., Trolox) |
| DPPH | IC₅₀ (µg/mL) | Experimental Value | Experimental Value |
| ABTS | TEAC (Trolox Equivalents) | Experimental Value | 1.0 |
Section 4: Assessment of Neuroprotective Potential
Several β-carboline alkaloids have been investigated for their neuroprotective effects.[5][11] A key target in neurodegenerative diseases like Alzheimer's is the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine. Inhibition of AChE can improve cognitive function.
Principle of the Ellman's Assay for AChE Inhibition
This colorimetric method measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color change.
Protocol: Acetylcholinesterase Inhibition Assay
-
Reagent Preparation: Prepare solutions of AChE, DTNB, and acetylthiocholine iodide in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Inhibitor Incubation: In a 96-well plate, add the buffer, DTNB, the test compound at various concentrations, and the AChE enzyme solution. Incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add the substrate, acetylthiocholine iodide, to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes.
-
Data Analysis: Calculate the rate of the reaction for each concentration. Determine the percentage of inhibition and, if applicable, the IC₅₀ value. Galantamine can be used as a positive control.
Data Presentation: Neuroprotective Potential
| Assay | Target | Parameter | Result |
| Ellman's Assay | Acetylcholinesterase | IC₅₀ (µM) | Experimental Value |
Conclusion and Forward Look
This technical guide outlines a logical and efficient cascade for the preliminary in vitro screening of this compound. The proposed assays will generate a foundational dataset covering cytotoxicity, anti-inflammatory, antioxidant, and neuroprotective potential. Positive "hits" in any of these areas will provide the necessary justification for more advanced secondary screening, including mechanism of action studies, lead optimization, and eventual progression to in vivo models. The privileged β-carboline scaffold holds significant promise, and a systematic screening approach is paramount to unlocking its full therapeutic potential.
References
- Koczurkiewicz, P., Czyż, J., Podolak, I., Wnuk, M., & Piska, K. (2015).
- Chen, I. J., Chen, Y. C., & Chern, J. W. (2011).
- Chourasiya, K. R., Rao, R. A., & Agrawal, K. R. (2015).
- Ruscher, K., Rzeczinski, S., Thein, E., Freyer, D., Victorov, I. V., Lam, T. T., & Dirnagl, U. (2007). Neuroprotective effects of the beta-carboline abecarnil studied in cultured cortical neurons and organotypic retinal cultures. PubMed.
- Herrmann, J., Szymański, P., & Supeł, E. (2008).
- Li, Y., Yang, L., & Li, Y. (2018). Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target.
- Li, Y., Yang, L., & Li, Y. (2018). Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target. PubMed.
- Yan, G., Wang, Y., & Hu, R. (2012).
- Nagao, K., Kuramochi, K., & Kobayashi, S. (2021). Anti-inflammatory Activity of 1-Substituted Glyoxal β-Carboline Derivatives.
- Kumar, V., & Singh, P. (2021). β-Carboline-based molecular hybrids as anticancer agents: a brief sketch. Royal Society of Chemistry.
- Rolland, A., N'Guyen, M., & Violeau, A. (1998).
- Li, J., Wang, Y., & Zhang, Y. (2024). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. MDPI.
- Liu, Y., Wang, Y., & Chen, G. (2014). Identification of β-carboline and canthinone alkaloids as anti-inflammatory agents but with different inhibitory profile on the expression of iNOS and COX-2 in lipopolysaccharide-activated RAW 264.7 macrophages.
- Ruscher, K., Rzeczinski, S., & Thein, E. (2007). Neuroprotective effects of the beta-carboline abecarnil studied in cultured cortical neurons and organotypic retinal cultures. Lund University Research Portal.
- Braestrup, C., Nielsen, M., & Olsen, C. E. (1980). Differential pharmacological effects of beta-carboline-3-carboxylic acid esters. PubMed.
- Koczurkiewicz, P., Czyż, J., & Podolak, I. (2015). Antioxidant activity of β-carboline derivatives.
- Dirnagl, U., & Pulsinelli, W. (2007). Neuroprotective effects of the -carboline abecarnil studied in cultured cortical neurons and organotypic retinal cultures. Neuroscience Letters.
- Bou-Salah, L., Kerbab, K., & Bou-Salah, S. (2023). In vitro antioxidant activities of five β-carboline alkaloids, molecular docking, and dynamic simulations.
- Ashok, P., Chander, S., & Murugesan, S. (2019). Biological evaluation and structure activity relationship of 9-methyl-1- phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. AA Blocks.
- Ferreira, R., & Soares, J. (2024). 3-Tetrazolyl-β-carboline derivatives as potential neuroprotective agents. PubMed.
- Aydıner, B., & Tarı, G. (2021). The methyl 9H-pyrido[3,4-b]indole-3-carboxylate (Basic compound) and its substituent groups as A (anthracen-9-yl).
- Ash'ari, N. A. N. (2023).
- Ashok, P., Chander, S., & Murugesan, S. (2018). Biological Evaluation and Structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents.
- Brimble, M. A., & Williams, M. (2011).
- Ashok, P., Chander, S., & Murugesan, S. (2019).
- Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2018).
- Liu, Z., & Hergenrother, P. J. (2011). Synthesis and in silico screening of a library of β-carboline-containing compounds.
- Rommelspacher, H., Nanz, C., & Borbe, H. O. (1980). 1-Methyl-beta-carboline (Harmane), a Potent Endogenous Inhibitor of Benzodiazepine Receptor Binding. PubMed.
- Wang, L., Zhang, M., & Wang, Y. (2020). New β-carboline derivatives containing imidazolium as potential VEGFR2 inhibitors: synthesis, X-ray structure, antiproliferative evaluations, and molecular modeling.
- MedChemExpress. (n.d.). 9-Methyl-β-carboline. MedChemExpress.
Sources
- 1. Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, in vitro anti-inflammatory and cytotoxic evaluation, and mechanism of action studies of 1-benzoyl-β-carboline and 1-benzoyl-3-carboxy-β-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of the beta-carboline abecarnil studied in cultured cortical neurons and organotypic retinal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anticancer screening, docking studies and in silico ADME prediction of some β-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro anti-inflammatory effects of beta-carboline alkaloids, isolated from Picrasma quassioides, through inhibition of the iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. portal.research.lu.se [portal.research.lu.se]
The β-Carboline Scaffold: A Privileged Core for Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Relevance of the Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency, demonstrating an innate ability to interact with a multitude of biological targets. These are termed "privileged scaffolds." Among them, the tricyclic pyrido[3,4-b]indole system, known as β-carboline, stands out for its structural rigidity, planarity, and rich electronic features.[1][2] First isolated from natural sources like Peganum harmala in the 19th century, β-carboline alkaloids have since been identified in various plants, marine organisms, and even human tissues.[1][3] Their vast pharmacological repertoire—spanning anticancer, neuroprotective, antimicrobial, antiviral, and anti-inflammatory activities—cements their status as a cornerstone for drug discovery.[2][4][5][6] This guide, designed for the practicing medicinal chemist and drug development scientist, moves beyond a simple catalog of activities. It aims to dissect the fundamental chemistry, explore the mechanistic causality behind its biological effects, and provide a strategic framework for rationally designing next-generation therapeutics based on this versatile core.
Part 1: Foundational Chemistry: Synthesis and Elucidation of the β-Carboline Core
The therapeutic potential of any scaffold is inaccessible without robust and flexible synthetic routes. The journey to harnessing the β-carboline core begins with its construction and precise characterization.
The Cornerstone Synthetic Strategy: The Pictet-Spengler Reaction
The most powerful and historically significant method for assembling the β-carboline skeleton is the Pictet-Spengler reaction, first reported in 1911.[7] This reaction is not merely a synthetic convenience; it mirrors the biosynthetic pathway of these alkaloids in nature.[8] The causality behind its efficiency lies in the intramolecular electrophilic substitution of an electron-rich indole ring by an iminium ion intermediate.
The reaction involves the condensation of a β-arylethylamine (typically tryptamine or a tryptophan derivative) with an aldehyde or ketone, which, under acidic conditions, cyclizes to form a 1,2,3,4-tetrahydro-β-carboline (THBC).[7][9] The choice of acid catalyst (ranging from protic acids like TFA and HCl to Lewis acids like Yb(OTf)₃) and solvent is critical, as it must be strong enough to promote iminium ion formation without excessively protonating the starting amine, which would quench its nucleophilicity.[9]
Experimental Protocol 1: Synthesis of 1-methyl-1,2,3,4-tetrahydro-β-carboline
This protocol provides a self-validating system for synthesizing a basic THBC scaffold.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve tryptamine (1.0 eq) in a suitable solvent such as methanol or toluene.
-
Aldehyde Addition: Add acetaldehyde (1.1 eq) to the solution.
-
Catalyst Introduction: Add a catalytic amount of an acid, such as trifluoroacetic acid (TFA, 0.1 eq), to the mixture. The causality here is to protonate the intermediate imine to form the more electrophilic iminium ion required for cyclization.[7]
-
Reaction: Stir the reaction mixture at room temperature or under gentle reflux (e.g., 60 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting tryptamine spot has been consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and neutralize the acid with a mild base like saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure tetrahydro-β-carboline.
From Tetrahydro to Aromatic: Derivatization Strategies
While tetrahydro-β-carbolines possess significant biological activity, the fully aromatic scaffold is often the target for applications like DNA intercalation.[1][10] This is achieved through an oxidation or dehydrogenation step.
-
Oxidation: The synthesized THBC is treated with an oxidizing agent like potassium dichromate (K₂Cr₂O₇) or palladium on carbon (Pd/C) in a high-boiling solvent to introduce the double bonds and form the fully aromatic β-carboline ring.[8][11][12]
The true power of the scaffold lies in its derivatization. The key positions for modification to tune pharmacological activity are C-1, C-3, N-2 (in the THBC series), and N-9.[10][13][14] Strategic functionalization at these sites allows for the optimization of potency, selectivity, and pharmacokinetic properties. For instance, introducing bulky groups at the C-1 position has been shown to enhance anticancer activity, while N-9 alkylation can confer neuroprotective properties.[10][15]
Structural Confirmation: Analytical Techniques
Rigorous characterization is non-negotiable. The identity and purity of each synthesized analogue must be confirmed using a suite of standard analytical methods.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the precise molecular structure, confirming the positions of substituents and the aromaticity of the ring system.[16]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the compound, confirming its elemental composition.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound. A standard method involves a C18 reverse-phase column with a gradient elution system.[17][18]
Protocol 2: Purity Analysis by Reverse-Phase HPLC
-
System Preparation: Use a C18 column (e.g., 150 mm x 3.9 mm, 5 µm) on an HPLC system equipped with a UV detector (e.g., DAD).[17][18]
-
Mobile Phase: Prepare two solvents: Eluent A (e.g., 0.1% TFA in water) and Eluent B (e.g., 0.1% TFA in acetonitrile).
-
Gradient Elution: Run a linear gradient, for example, from 5% B to 95% B over 20 minutes, at a flow rate of 1 mL/min. This ensures that compounds with a wide range of polarities can be resolved.
-
Sample Preparation: Dissolve a small amount of the synthesized β-carboline derivative in the mobile phase or a compatible solvent like methanol.
-
Injection and Detection: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm). Purity is determined by integrating the area of the product peak relative to the total peak area.
Part 2: The Pharmacological Landscape and Core Mechanisms of Action
The β-carboline scaffold's planarity and hydrogen bonding capabilities allow it to function as a versatile pharmacophore, interacting with a wide array of biological macromolecules.[1][19]
A Spectrum of Biological Activities
The therapeutic potential of β-carbolines is remarkably broad. Derivatives have been developed and investigated for numerous indications, as summarized below.
| Pharmacological Activity | Key Molecular Targets/Mechanisms | Therapeutic Area | References |
| Anticancer | DNA Intercalation, Topoisomerase I/II Inhibition, Kinase (CDK, Haspin) Inhibition | Oncology | [1][10][14][20] |
| Neuroprotective | MAO Inhibition, Cholinesterase Inhibition, Antioxidant Effects, Aβ Aggregation Inhibition | Neurodegenerative Diseases (Parkinson's, Alzheimer's) | [11][21][22][23] |
| Antimicrobial | Cell Wall/Membrane Disruption, Biofilm Inhibition | Infectious Diseases (Bacterial, Fungal) | [2][6] |
| Anti-inflammatory | Inhibition of iNOS pathway, Reduction of pro-inflammatory cytokines (TNF-α, IL-6) | Inflammatory Disorders | [24][25] |
| Anxiolytic/Sedative | Benzodiazepine and Serotonin Receptor Modulation | Central Nervous System Disorders | [4][5][20] |
| Antiviral / Antiparasitic | Various, often parasite-specific enzyme inhibition | Infectious Diseases | [2][4][26] |
Dissecting the Key Molecular Mechanisms
Understanding how these molecules work is central to designing better ones. Several core mechanisms are repeatedly implicated across different therapeutic areas.
-
DNA Intercalation & Topoisomerase Inhibition: The planar, aromatic structure of many β-carbolines is ideal for slotting between the base pairs of DNA.[4] This physical blockage disrupts DNA replication and transcription. Furthermore, this interaction can stabilize the DNA-topoisomerase complex, preventing the re-ligation of DNA strands and leading to cytotoxic double-strand breaks. This is a primary mechanism of action for many β-carboline-based anticancer agents.[1][10]
-
Kinase Inhibition: β-Carbolines can act as ATP-competitive inhibitors by occupying the ATP-binding pocket of various protein kinases. Their rigid structure can be decorated with substituents that form key hydrogen bonds and hydrophobic interactions within the kinase domain. This has led to the development of potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Haspin kinase, which are critical regulators of the cell cycle and thus prime targets in oncology.[14][20]
-
Monoamine Oxidase (MAO) Inhibition: In the context of neurodegenerative diseases, β-carbolines like harman are known inhibitors of MAO-A and MAO-B.[23][27] These enzymes are responsible for the degradation of neurotransmitters like dopamine and serotonin. By inhibiting MAO, β-carbolines can increase the levels of these neurotransmitters in the brain, providing symptomatic relief in conditions like Parkinson's disease.[22]
Part 3: Structure-Activity Relationship (SAR) - A Guide to Rational Design
Lead optimization is an exercise in causality: how does changing a specific part of a molecule cause a change in its biological activity? For β-carbolines, decades of research have yielded clear SAR trends that guide modern drug design.[28][29]
General Principles of β-Carboline SAR
The impact of a substitution is highly dependent on its position on the tricyclic core.
-
Position C-1: This is a critical position for modulating activity. Substituents here project into solvent or binding pockets. Introduction of large, bulky aromatic or heterocyclic groups often dramatically increases potency, particularly for anticancer and kinase inhibitory activities.[10]
-
Position C-3: This position is often used to attach side chains that can improve solubility, modulate pharmacokinetics, or introduce additional binding interactions. For example, incorporating heterocyclic rings like oxadiazoles or triazoles at C-3 has yielded potent anticancer agents.[10][13]
-
Position N-9: The indole nitrogen is a key hydrogen bond donor but can also be substituted. Alkylation or arylation at N-9 can alter the electronic properties of the ring system and introduce new interactions. For kinase inhibitors, attaching a tethered primary amine to N-9 has been shown to significantly boost potency.[14]
-
Aromatic Ring (A-Ring): Substitution on the benzene portion of the indole (positions C-5, C-6, C-7, C-8) is also a viable strategy, though less explored than C-1 and C-3. Methoxy groups, for example, are common in natural products like harmine.
SAR Table for Anticancer Derivatives
The following table summarizes representative SAR data, demonstrating how specific substitutions causally impact cytotoxic activity.
| Base Scaffold | Substitution | Cell Line | IC₅₀ (µM) | SAR Insight | Reference |
| β-carboline | C-1: -CH₃ (Harman) | Various | > 10 | The unsubstituted core has modest activity. | [14] |
| β-carboline | C-1: -CF₃, N-9: -(CH₂)₃NH₂ | Haspin Kinase | 0.10 | Trifluoromethyl at C-1 and a tethered amine at N-9 dramatically increase kinase inhibition. | [14] |
| β-carboline-3-carboxylate | C-1: -H, C-3: -COOCH₃ | MDA-MB-231 | > 50 | A simple ester at C-3 is not sufficient for high potency. | [12] |
| β-carboline-3-carboxamide | C-1: -H, C-3: -CONH-(thiazole) | A549 | 8.78 | Converting the C-3 ester to a heterocyclic amide can significantly improve activity. | [30] |
| β-carboline | C-1: -(p-tolyl), C-3: -(triazole-thio) | HepG2 | 7-10x less potent than Adriamycin | A large C-1 aryl group combined with a C-3 heterocycle yields potent compounds. | [10] |
Part 4: A Practical Workflow: From Hit to Lead in Anticancer Drug Discovery
This section outlines a logical, field-proven workflow for developing a β-carboline-based anticancer agent, integrating the principles discussed above.
Step 1 & 2: Hit Identification and SAR-Guided Design
The process begins with a "hit," such as the natural product harmine, identified from a high-throughput screen (HTS) showing moderate activity (e.g., IC₅₀ > 10 µM) against a lung cancer cell line (A549). Based on the SAR principles (Part 3), a medicinal chemist would hypothesize that potency can be increased by:
-
Replacing the C-1 methyl group with a larger aromatic ring to enhance hydrophobic interactions or pi-stacking.
-
Modifying the C-3 position (vacant in harmine) with a group that can form additional hydrogen bonds.
Step 3: Synthesis of an Optimized Analogue
Protocol 3: Synthesis of a 1-Aryl-3-Carboxamide β-Carboline Derivative
-
Pictet-Spengler Reaction: React L-tryptophan methyl ester with an aromatic aldehyde (e.g., p-tolualdehyde) under standard Pictet-Spengler conditions to form the C-1 substituted tetrahydro-β-carboline-3-carboxylate intermediate.[10]
-
Aromatization: Oxidize the intermediate using a catalyst like Pd/C to yield the fully aromatic methyl 1-(p-tolyl)-β-carboline-3-carboxylate.
-
Saponification: Hydrolyze the methyl ester to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH).
-
Amide Coupling: Activate the carboxylic acid with a peptide coupling agent (e.g., HATU, HOBt). Add a desired amine (e.g., 2-aminothiazole) and a non-nucleophilic base (e.g., DIPEA). Stir at room temperature until the reaction is complete. The causality of using a coupling agent is to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.
-
Purification: Purify the final product using column chromatography or preparative HPLC. Confirm structure and purity via NMR, HRMS, and analytical HPLC.
Step 4 & 5: Biological Evaluation and Data Analysis
The newly synthesized analogues are then tested for their biological activity.
Protocol 4: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, PC-3 prostate cancer) into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.[12]
-
Compound Treatment: Prepare serial dilutions of the synthesized β-carboline derivatives in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Adriamycin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
IC₅₀ Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
The IC₅₀ values are then used to refine the SAR model, guiding the next round of synthesis in an iterative cycle of design, synthesis, and testing.
Conclusion and Future Horizons
The β-carboline scaffold is a testament to the power of natural product chemistry as a foundation for modern drug discovery. Its rigid, planar structure provides a reliable anchor for creating high-affinity ligands, while its numerous sites for substitution offer chemists a playground for fine-tuning activity and properties. The future of β-carboline research is bright, with several exciting avenues being pursued:
-
Multi-Target Ligands: For complex multifactorial diseases like Alzheimer's, researchers are designing single β-carboline molecules that can hit multiple targets simultaneously (e.g., cholinesterase, MAO, and Aβ aggregation).[11][21]
-
Molecular Hybrids: The scaffold is being fused with other pharmacophores (e.g., thiazolidinediones, imidazolium salts) to create hybrid molecules with potentially synergistic or novel mechanisms of action.[30]
-
Targeting New Pathways: As our understanding of disease biology grows, the vast chemical space accessible from the β-carboline core will be leveraged to develop inhibitors for novel and challenging targets.
For the medicinal chemist, the β-carboline is more than just a heterocycle; it is a privileged key, capable of unlocking a diverse range of biological locks. The continued exploration of its chemistry and pharmacology promises to deliver the next generation of innovative medicines.
References
-
A comprehensive overview of β-carbolines and its derivatives as anticancer agents. (2021). European Journal of Medicinal Chemistry. [Link]
-
Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. (2022). Chemistry. [Link]
-
Synthesis of β-carboline derivatives. (2016). MolMod. [Link]
-
β-Carbolines as potential anticancer agents. (2021). European Journal of Medicinal Chemistry. [Link]
-
A comprehensive overview of β-carbolines and its derivatives as anticancer agents. (2021). European Journal of Medicinal Chemistry. [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2021). Molecules. [Link]
-
Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoroisopropanol. (2014). Chinese Journal of Chemistry. [Link]
-
β-Carboline Alkaloids: Biochemical and Pharmacological Functions. (2007). Current Medicinal Chemistry. [Link]
-
β-Carboline Alkaloids: Biochemical and Pharmacological Functions. (2007). Bentham Science. [Link]
-
β-Carboline-based molecular hybrids as anticancer agents: a brief sketch. (2021). RSC Advances. [Link]
-
beta-Carboline alkaloids: biochemical and pharmacological functions. (2007). Current Medicinal Chemistry. [Link]
-
Pictet–Spengler reaction. (n.d.). Wikipedia. [Link]
-
The Progress in Pictet‐Spengler β‐Carboline Synthesis under Green Conditions. (2022). ChemistrySelect. [Link]
-
Recent Advances in the Synthesis of β-Carboline Alkaloids. (2020). Molecules. [Link]
-
Synthesis and application of β-carbolines as novel multi-functional anti-Alzheimer's disease agents. (2019). Scientific Reports. [Link]
-
β-Carboline. (n.d.). Wikipedia. [Link]
-
Structure–activity relationship (SAR) study of tetrahydro‐β‐carbolines... (n.d.). ResearchGate. [Link]
-
Beta-Carboline Alkaloids: An Integrative Review of Chemistry, Structure–Activity Relationships and Pharmacological Significance. (2024). International Journal of Foundation for Medicinal Research. [Link]
-
Structure activity relationship in β-carboline derived anti-malarial agents. (2021). European Journal of Medicinal Chemistry. [Link]
-
Structure-activity relationship of the β-carboline derivatives. (2018). ResearchGate. [Link]
-
Therapeutic journey of synthetic betacarboline derivatives: A short review. (2017). International Journal of Pharmaceutical Archive. [Link]
-
(PDF) β-Carbolines: Neuropharmacology and Psychedelic Activity. (2021). ResearchGate. [Link]
-
Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. (2024). Molecules. [Link]
-
Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. (2022). Journal of Agricultural and Food Chemistry. [Link]
-
β-Carboline as a Privileged Scaffold for Multitarget Strategies in Alzheimer's Disease Therapy. (2021). Journal of Medicinal Chemistry. [Link]
-
β-Carboline Alkaloids: Biochemical and Pharmacological Functions. (2007). Current Medicinal Chemistry. [Link]
- US8334299B2 - β-carboline for the treatment of neurodegenerative diseases. (2012).
-
β-Carboline: a privileged scaffold from nature for potential antimalarial activity. (2024). RSC Medicinal Chemistry. [Link]
-
β-Carbolines: A Privileged Scaffold for Modern Drug Discovery. (2022). Routledge. [Link]
-
Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview. (2024). Current Medicinal Chemistry. [Link]
-
Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Bioactive β-Carbolines in Food: A Review. (2019). Molecules. [Link]
-
In vitro anti-inflammatory effects of beta-carboline alkaloids, isolated from Picrasma quassioides, through inhibition of the iNOS pathway. (2013). European Journal of Pharmacology. [Link]
-
Beta-Carboline Alkaloids: An Integrative Review of Chemistry, Structure–Activity Relationships and Pharmacological Significance. (2024). ResearchGate. [Link]
-
Natural and synthetic β-carboline as a privileged antifungal scaffolds. (2022). European Journal of Medicinal Chemistry. [Link]
- β-Carbolines: A Privileged Scaffold for Modern Drug Discovery. (2022). Google Books.
-
Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. (2022). ACS Publications. [Link]
-
Synthesis of β-carboline fatty alcohol hybrid molecules and characterization of their biological and antioxidant activities. (2022). Arabian Journal of Chemistry. [Link]
Sources
- 1. β-Carbolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. routledge.com [routledge.com]
- 3. ijfmr.com [ijfmr.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural and synthetic β-carboline as a privileged antifungal scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. sciforum.net [sciforum.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and application of β-carbolines as novel multi-functional anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpar.com [ijpar.com]
- 13. mdpi.com [mdpi.com]
- 14. Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US8334299B2 - β-carboline for the treatment of neurodegenerative diseases - Google Patents [patents.google.com]
- 16. Synthesis of β-carboline fatty alcohol hybrid molecules and characterization of their biological and antioxidant activities - Arabian Journal of Chemistry [arabjchem.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. eurekaselect.com [eurekaselect.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Bioactive β-Carbolines in Food: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro anti-inflammatory effects of beta-carboline alkaloids, isolated from Picrasma quassioides, through inhibition of the iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Structure activity relationship in β-carboline derived anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. β-Carboline - Wikipedia [en.wikipedia.org]
- 28. A comprehensive overview of β-carbolines and its derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. β-Carboline-based molecular hybrids as anticancer agents: a brief sketch - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Analysis of Methyl 9H-pyrido[3,4-b]indole-1-carboxylate for Modern Drug Discovery
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 9H-pyrido[3,4-b]indole, or β-carboline, scaffold is a privileged heterocyclic system renowned for its presence in numerous natural alkaloids and its wide range of pharmacological activities.[1][2][3] Methyl 9H-pyrido[3,4-b]indole-1-carboxylate serves as a pivotal synthetic intermediate and a promising pharmacophore for developing novel therapeutics against cancer, microbial infections, and neurological disorders.[1] This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and biological interaction profile of this molecule. We will delve into the practical application of Density Functional Theory (DFT) to understand its intrinsic chemical reactivity and spectroscopic properties, followed by a detailed workflow for Molecular Docking simulations to predict its potential as an inhibitor of key biological targets. The overarching goal is to demonstrate how these in silico techniques provide a rational, cost-effective framework to guide drug design and discovery efforts.
Introduction: The Convergence of Computational Chemistry and β-Carboline Research
The β-carboline ring system is a cornerstone in medicinal chemistry, with derivatives demonstrating efficacy as antitumor, anti-HIV, and anti-inflammatory agents.[1] The development of efficient synthetic routes, such as the one-pot manganese dioxide-mediated method for preparing this compound, has made a diverse range of analogues accessible for study.[1] As laboratory synthesis evolves, so too must the methods for evaluating these new chemical entities.
Traditional drug discovery is a long and expensive process. Modern computational chemistry offers a paradigm shift, enabling researchers to predict molecular properties and biological activities before a compound is ever synthesized. This in silico approach, encompassing quantum mechanics and molecular mechanics, allows for the rapid screening of virtual libraries, optimization of lead compounds, and elucidation of mechanisms of action at an atomic level. This guide focuses on the application of these powerful tools to the specific case of this compound, providing both the theoretical basis and practical protocols for its computational analysis.
Part I: Quantum Chemical Characterization of the Core Scaffold
Objective: To precisely determine the intrinsic electronic and structural properties of this compound. These fundamental properties govern the molecule's stability, reactivity, and its potential for intermolecular interactions.
Core Methodology: Density Functional Theory (DFT)
For a polycyclic aromatic system like our target molecule, Density Functional Theory (DFT) represents the optimal balance of computational accuracy and resource efficiency.[4] Unlike simpler methods, DFT accounts for electron correlation, providing reliable predictions of molecular geometries, vibrational frequencies, and electronic properties. The M06-2X functional, for instance, has demonstrated favorable performance for organic molecules, while basis sets like def2-TZVP or the Pople-style 6-311++G(d,p) provide the necessary flexibility to accurately describe the electron distribution.[4][5]
Protocol 1: Molecular Geometry Optimization and Validation
The first essential step is to find the molecule's most stable three-dimensional conformation, its ground-state geometry.
-
Structure Input: Construct the 3D structure of this compound using molecular modeling software.
-
Calculation Setup:
-
Method: Select a DFT functional (e.g., B3LYP or M06-2X).
-
Basis Set: Choose a robust basis set (e.g., 6-311++G(d,p)) to ensure high accuracy.[5]
-
Solvent Modeling (Optional): If interactions in a specific solvent are of interest, a continuum solvation model like the Polarizable Continuum Model (PCM) can be applied. Studies have shown that solvent media can significantly influence chemical behavior.[5][6]
-
-
Execution: Run the geometry optimization calculation. The algorithm iteratively adjusts atomic positions to minimize the total energy of the system.
-
Validation via Frequency Analysis: Perform a subsequent vibrational frequency calculation on the optimized geometry. A true energy minimum is confirmed by the absence of any imaginary frequencies. This step is critical for ensuring the located structure is a stable conformer and not a transition state.
The resulting optimized geometric parameters can be compared with experimental data from X-ray crystallography of analogous compounds, such as methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, to validate the accuracy of the computational level of theory.[7]
Caption: Workflow for DFT-based geometry optimization and validation.
Analysis of Key Electronic Properties
With a validated structure, we can probe the electronic landscape of the molecule.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy relates to the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability; a smaller gap suggests higher reactivity.[5][6]
-
Molecular Electrostatic Potential (MEP): An MEP map provides an intuitive visualization of charge distribution. Electron-rich regions (typically colored red or yellow) are susceptible to electrophilic attack, while electron-poor regions (blue) are prone to nucleophilic attack. This is invaluable for predicting non-covalent interactions like hydrogen bonding.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis quantifies electron delocalization and intramolecular charge transfer. It can reveal hyperconjugative interactions (e.g., π→π*) that contribute to molecular stability, providing deeper insight than a simple orbital view.[5][8]
| Calculated Property | Significance in Drug Design | Example Data (Illustrative) |
| HOMO Energy | Indicates electron-donating capability | -6.2 eV |
| LUMO Energy | Indicates electron-accepting capability | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability | 4.4 eV |
| Dipole Moment | Influences solubility and membrane permeability | 2.5 Debye |
Table 1: Key quantum chemical descriptors and their relevance. Data is illustrative for the β-carboline scaffold.
Part II: Predicting Biological Activity with Molecular Docking
Objective: To predict if this compound can bind effectively to a specific biological target and to understand the molecular basis of this interaction.
The Molecular Docking Workflow
Molecular docking is a computational technique that simulates the interaction between a small molecule (ligand) and a macromolecule (receptor, typically a protein). It predicts the preferred binding orientation and affinity. The process is a multi-step, logical progression from data preparation to results analysis.
Sources
- 1. Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. scispace.com [scispace.com]
- 6. Cumhuriyet Science Journal » Submission » A Computational Study of 1-Substituted Methyl 9-Methyl-9H-Pyrido[3,4- b]indole-3-Carboxylate: Quantum Chemical Descriptors, FMO and NBO Analysis [csj.cumhuriyet.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
A Streamlined One-Pot Synthesis of Methyl 9H-pyrido[3,4-b]indole-1-carboxylate
An Application Note for Researchers
Foundational Principles and Strategic Approach
The pyrido[3,4-b]indole, or β-carboline, ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] The target molecule, methyl 9H-pyrido[3,4-b]indole-1-carboxylate, is a valuable building block for the synthesis of more complex therapeutic agents.
Traditional multi-step syntheses often suffer from cumulative yield losses and require laborious purification of intermediates. The one-pot methodology detailed herein is designed for efficiency, combining two distinct transformations into a single, continuous process. The strategy hinges on two core chemical events:
-
The Pictet-Spengler Reaction: This classic reaction constructs the core tricyclic system. It involves the acid-facilitated condensation of a β-arylethylamine (L-tryptophan methyl ester) with an aldehyde (methyl glyoxylate), which then undergoes an intramolecular electrophilic cyclization.[4][5]
-
Oxidative Aromatization: The initial cyclization produces a saturated 1,2,3,4-tetrahydro-β-carboline (THBC). A subsequent in-situ oxidation is required to introduce the aromatic pyridine ring, yielding the final, stable β-carboline.[3]
Our choice of manganese dioxide (MnO₂) as the oxidant is strategic. It is a mild, heterogeneous reagent that effectively facilitates the final aromatization step and can be easily removed by simple filtration at the end of the reaction.[1][2][6] This approach creates a seamless cascade from simple starting materials to the desired complex heterocycle.
Visualizing the Synthetic Logic
Caption: The sequential reaction mechanism from starting materials to the final product.
Detailed Experimental Protocol
This protocol is designed for a 0.5 mmol scale reaction. Adjustments may be necessary for larger-scale synthesis.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Example | Purity |
| L-Tryptophan methyl ester HCl | C₁₂H₁₅ClN₂O₂ | 254.71 | 7524-52-9 | Sigma-Aldrich | ≥98% |
| Methyl glyoxylate (50 wt.% in Toluene) | C₃H₄O₃ | 88.06 | 2990-19-4 | Sigma-Aldrich | 50% |
| Manganese Dioxide, Activated | MnO₂ | 86.94 | 1313-13-9 | Sigma-Aldrich | ~85% |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 121-44-8 | Sigma-Aldrich | ≥99.5% |
| Toluene, Anhydrous | C₇H₈ | 92.14 | 108-88-3 | Sigma-Aldrich | 99.8% |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific | HPLC Grade |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific | HPLC Grade |
| Celite® 545 | N/A | N/A | 68855-54-9 | Sigma-Aldrich | N/A |
Equipment
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Nitrogen or Argon gas inlet
-
Glass funnel and filter paper or a fritted glass funnel
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: Assemble the 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add L-tryptophan methyl ester hydrochloride (127 mg, 0.5 mmol) and anhydrous toluene (20 mL).
-
Amine Free-Basing: Add triethylamine (70 µL, 0.5 mmol) to the suspension to neutralize the hydrochloride salt. Stir for 10 minutes at room temperature until the solution becomes clearer.
-
Aldehyde Addition: Add methyl glyoxylate solution (97 µL of 50 wt.% in toluene, ~0.55 mmol, 1.1 eq).
-
Oxidant Addition: Add activated manganese dioxide (435 mg, ~5.0 mmol, 10 eq).
-
Reaction Execution: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring.
-
In-Process Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) every 2 hours. Use a mobile phase of 50% Ethyl Acetate in Hexanes. The product should be UV-active and more nonpolar than the starting material. The reaction is typically complete within 6-8 hours.
-
Work-up - Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Prepare a small plug of Celite® in a funnel and place it over a clean flask. Filter the reaction mixture through the Celite® plug to remove the MnO₂ and other solids.
-
Work-up - Rinsing: Wash the reaction flask and the Celite® plug with ethyl acetate (3 x 15 mL) to ensure all product is collected.
-
Concentration: Combine all filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to afford the pure this compound.
Trustworthiness: In-Process Validation and Characterization
A protocol's reliability is confirmed by its internal checks and the characterization of its output.
In-Process Controls
-
TLC Monitoring: This is the primary method for tracking reaction completion.
-
Stationary Phase: Silica gel plate.
-
Mobile Phase: 50% EtOAc/Hexanes.
-
Visualization: UV lamp (254 nm).
-
Expected Observation: A gradual disappearance of the polar L-tryptophan methyl ester spot (near the baseline) and the appearance of a new, less polar product spot with a higher Rf value. The fully aromatic product is often fluorescent under UV light.
-
Expected Results and Characterization
-
Yield: A typical isolated yield for this reaction after purification is in the range of 65-80%.
-
Appearance: A pale yellow to off-white solid.
-
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the aromatic protons of the indole and pyridine rings (δ 7.2-8.5 ppm), the indole N-H proton (a broad singlet, δ > 9.0 ppm), and two distinct methyl ester singlets.
-
Mass Spectrometry (ESI+): The calculated mass for C₁₃H₁₀N₂O₂ is 226.07. The expected m/z value would be 227.08 [M+H]⁺.
-
| Parameter | Expected Outcome |
| Yield | 65-80% |
| Physical State | Pale yellow solid |
| TLC (50% EtOAc/Hex) | Rf ≈ 0.4-0.5 (UV active, fluorescent) |
| MS (ESI+) | [M+H]⁺ = 227.08 |
References
- Eagon, S., et al. (2017). Synthesis of β-Carbolines via a Silver-Mediated Oxidation of Tetrahydro-β-carbolines.
- Alves, M.J., et al. (n.d.). Synthesis of β-carboline derivatives. Sciforum.
- Baiget, J., et al. (2011). Manganese dioxide mediated one-pot synthesis of this compound. PubMed.
-
Tiong, A.S., et al. (2019). Recent Advances in the Synthesis of β-Carboline Alkaloids. PMC - NIH. Available at: [Link]
-
Baiget, J., et al. (2011). Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine. ResearchGate. Available at: [Link]
-
Baiget, J., et al. (2011). Manganese dioxide mediated one-pot synthesis of this compound. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
-
Bi, X., et al. (2021). Selectivity-tunable oxidation of tetrahydro-β-carboline over an OMS-2 composite catalyst: preparation and catalytic performance. RSC Publishing. Available at: [Link]
-
Van der Heijden, R., et al. (2022). Methodologies for the Synthesis of β-Carbolines. LJMU Research Online. Available at: [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler synthesis of tetrahydroisoquinolines and related compounds. Organic Reactions, 6, 151-190.
-
Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia. Available at: [Link]
Sources
- 1. Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Methyl 9H-pyrido[3,4-b]indole-1-carboxylate Analogues
Authored by: A Senior Application Scientist
Introduction: The Significance of the β-Carboline Scaffold
The 9H-pyrido[3,4-b]indole, commonly known as the β-carboline ring system, is a privileged heterocyclic motif of immense interest to medicinal chemists and drug development professionals.[1][2][3][4] This tricyclic framework is the core structural feature of a wide array of naturally occurring alkaloids and synthetic compounds that exhibit a broad spectrum of potent biological activities.[1][5][6] These activities include antitumor, antiviral, antimicrobial, and neuropharmacological effects, making β-carboline analogues highly valuable as therapeutic drug candidates and molecular probes.[1][6]
Methyl 9H-pyrido[3,4-b]indole-1-carboxylate and its analogues are a specific subclass of β-carbolines that have garnered significant attention. The presence of the carboxylate group at the C-1 position provides a crucial handle for further synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of compounds with optimized pharmacological profiles.
This document provides a comprehensive guide for the synthesis of this compound analogues. It details a robust and versatile protocol centered around the renowned Pictet-Spengler reaction, offering insights into the underlying mechanism, variations for analogue synthesis, and detailed experimental procedures.
Core Synthetic Strategy: The Pictet-Spengler Reaction
The cornerstone for the synthesis of the β-carboline skeleton is the Pictet-Spengler reaction.[1][7][8] This powerful acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization to form a tetrahydro-β-carboline (THβC) intermediate.[7] Subsequent oxidation/aromatization of this intermediate yields the desired fully aromatic β-carboline.
The general workflow for the synthesis of this compound analogues can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound analogues.
Mechanistic Insights: The Pictet-Spengler Reaction
Understanding the mechanism of the Pictet-Spengler reaction is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through two key stages:
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of the primary amine of the tryptamine derivative with the carbonyl group of the keto-ester. This dehydration step forms a reactive Schiff base (iminium ion) intermediate.[7]
-
Intramolecular Cyclization: The electron-rich indole ring, specifically the C-2 position, then acts as a nucleophile, attacking the electrophilic iminium carbon in a 6-endo-trig cyclization. This step is the key ring-forming event and is also promoted by the acidic catalyst. Subsequent proton loss re-aromatizes the indole ring, yielding the tetrahydro-β-carboline product.[7]
Sources
- 1. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. sciforum.net [sciforum.net]
Application Notes & Protocols: Investigating Methyl 9H-pyrido[3,4-b]indole-1-carboxylate in Anti-Cancer Research
Introduction: The Therapeutic Potential of the β-Carboline Scaffold
The 9H-pyrido[3,4-b]indole, commonly known as the β-carboline scaffold, represents a privileged structure in medicinal chemistry.[1] This tricyclic indole alkaloid framework is foundational to numerous natural and synthetic compounds demonstrating significant pharmacological activities, including potent anti-tumor effects.[2][3] β-Carboline derivatives have been shown to exert their anti-cancer activity through diverse mechanisms, such as intercalating with DNA, inhibiting topoisomerases and cyclin-dependent kinases (CDKs), and inducing programmed cell death (apoptosis).[1][4]
Methyl 9H-pyrido[3,4-b]indole-1-carboxylate is a specific derivative of this promising class. While extensive research exists for the broader β-carboline family and its various isomers (e.g., 3-carboxylate derivatives), the 1-carboxylate variant remains a frontier for focused investigation.[5][6] These application notes, therefore, provide a comprehensive framework for evaluating its anti-cancer potential, drawing upon the established mechanisms of related β-carboline compounds and standardized in vitro screening methodologies.[7][8] This guide will equip researchers with the necessary protocols to assess cytotoxicity, elucidate the mechanism of action, and validate molecular targets.
Postulated Mechanisms of Anti-Cancer Action
Based on the activities of structurally related β-carboline derivatives, the primary anti-cancer mechanisms of this compound are hypothesized to involve the induction of apoptosis and disruption of the cell cycle.
Induction of Apoptosis
Apoptosis is a regulated process of programmed cell death essential for eliminating malignant cells. Many chemotherapeutic agents function by activating apoptotic signaling cascades. β-carboline alkaloids have been noted to activate the p53 signaling pathway, a critical regulator of cell death.[2] Activation of the intrinsic (mitochondrial) pathway is a common mechanism, leading to the activation of executioner caspases like Caspase-3, which orchestrate the dismantling of the cell.
Caption: Postulated G2/M Cell Cycle Arrest Mechanism.
Experimental Workflow and Protocols
A tiered approach is recommended for the in vitro evaluation of a novel compound. The workflow begins with broad cytotoxicity screening to determine potency, followed by mechanistic assays to understand how the compound works.
Caption: Overall Experimental Workflow for In Vitro Testing.
Protocol 1: Cell Viability Assessment via MTT Assay
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50), a key measure of a drug's potency. [9]This is a colorimetric assay based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. [10][11][12] Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS, 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS [11]* Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) [13]* 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [9]2. Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Concentrations may range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [10]5. Formazan Formation: Incubate the plate for another 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals. [13]6. Solubilization: Carefully aspirate the medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [9]Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [11]7. Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise. [10][14]8. IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression analysis to calculate the IC50 value.
Data Presentation: Summarize the results in a table for clear comparison.
| Cancer Cell Line | Tissue of Origin | Test Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | Experimental Value | 1.2 ± 0.2 |
| HepG2 | Liver Carcinoma | Experimental Value | 0.9 ± 0.15 |
| Note: Control values are illustrative.[4][9] |
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
Objective: To quantify the percentage of cells undergoing apoptosis versus necrosis after treatment with the test compound. This assay uses Annexin V, which binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). [15][16] Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cells treated with the test compound at its IC50 concentration for 24-48 hours
-
Untreated cells (negative control)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the test compound at its predetermined IC50 concentration for an appropriate time (e.g., 24 hours).
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize. Centrifuge all cells at 300 x g for 5 minutes. [17]3. Washing: Discard the supernatant and wash the cell pellet twice with cold PBS. [17]4. Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL. [18]5. Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution. [18][19]6. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [20]7. Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. [18] * FITC Signal (Annexin V): Detects early apoptotic cells.
-
PI Signal: Detects late apoptotic and necrotic cells.
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of the compound on cell cycle progression by quantifying the DNA content of cells in different phases (G0/G1, S, G2/M). Materials:
-
Cells treated with the test compound at its IC50 concentration for 24 hours
-
Cold 70% ethanol
-
PBS
-
PI/RNase Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS) [21]* Flow cytometer
Procedure:
-
Cell Harvest: Harvest approximately 1 x 10⁶ cells that have been treated with the test compound. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol drop-wise to fix the cells. [21]Incubate for at least 30 minutes at 4°C (cells can be stored in ethanol for weeks at -20°C). [22]4. Rehydration & Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. Discard the ethanol and wash the pellet with PBS.
-
RNase Treatment: Resuspend the pellet in 100 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 15-30 minutes to degrade RNA, ensuring PI only binds to DNA. [21][23]6. PI Staining: Add 400 µL of PI solution (final concentration ~40-50 µg/mL). [21]Incubate for 15-30 minutes at room temperature, protected from light. [23]7. Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI signal is directly proportional to the amount of DNA. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
Protocol 4: Western Blot Analysis of Key Regulatory Proteins
Objective: To investigate the molecular mechanism by analyzing changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Cyclin B1, anti-CDK1, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies [24]* Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with the test compound. Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. [24]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading. [25]3. SDS-PAGE: Denature 20-50 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel. [25]4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus. 5. Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. [26]6. Primary Antibody Incubation: Incubate the membrane with the specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. [24]7. Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [26]9. Detection: Wash the membrane again as in step 7. Apply the chemiluminescent substrate and capture the signal using an imaging system or X-ray film. [26]10. Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to compare protein expression levels between treated and untreated samples.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Ali, I., et al. (2022). Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. MDPI. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]
-
Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
-
Gao, R., et al. (2023). β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2. PubMed Central. [Link]
-
Singh, S., & Singh, P. (2024). Anticancer mechanisms of β-carbolines. PubMed. [Link]
-
ResearchGate. (n.d.). A comprehensive overview of β-carbolines and its derivatives as anticancer agents. [Link]
-
Kumar, A., et al. (2021). β-Carbolines as potential anticancer agents. PubMed. [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. [Link]
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]
-
University of Georgia. (n.d.). The Annexin V Apoptosis Assay. [Link]
-
JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. [Link]
-
OriGene Technologies. (n.d.). Western Blot Protocol. [Link]
-
Addgene. (2022). Western Blot. [Link]
-
ResearchGate. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. [Link]
-
Kitaeva, K.V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PubMed Central. [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
-
National Institutes of Health. (n.d.). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. [Link]
-
ResearchGate. (n.d.). The methyl 9H-pyrido[3,4-b]indole-3-carboxylate (Basic compound) and.... [Link]
-
Royal Society of Chemistry. (2025). Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma.... [Link]
-
De Gruyter. (2024). Crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, C19H14N2O2. [Link]
-
NIST. (n.d.). 9H-Pyrido[3,4-b]indole, 1-methyl-. [Link]
-
PlantaeDB. (n.d.). methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate. [Link]
-
National Institutes of Health. (2023). Design, synthesis, apoptotic, and antiproliferative effects of...pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. [Link]
Sources
- 1. β-Carbolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation [mdpi.com]
- 5. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. static.igem.org [static.igem.org]
- 20. kumc.edu [kumc.edu]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. origene.com [origene.com]
- 25. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 26. addgene.org [addgene.org]
Application Notes and Protocols: Investigating the Neuroprotective Potential of Methyl 9H-pyrido[3,4-b]indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
I. Introduction: The Promise of β-Carbolines in Neuroprotection
Neurodegenerative diseases such as Parkinson's and Alzheimer's represent a growing global health challenge, characterized by the progressive loss of neuronal structure and function. A key pathological feature in these conditions is the failure of cellular defense mechanisms against stressors like oxidative damage, neuroinflammation, and apoptosis. The β-carboline alkaloids, a class of tricyclic indole derivatives, have emerged as a promising source of neuroprotective agents due to their diverse pharmacological activities.[1][2] Methyl 9H-pyrido[3,4-b]indole-1-carboxylate belongs to this important pharmacophore and warrants thorough investigation for its therapeutic potential.[3]
This guide provides a comprehensive framework for studying the neuroprotective applications of this compound. We will explore its hypothesized mechanisms of action based on related compounds, and provide detailed, field-proven protocols for its evaluation using established in vitro and in vivo models. The methodologies herein are designed to be self-validating, enabling researchers to rigorously test the compound's efficacy in mitigating neuronal damage.
II. Hypothesized Mechanisms of Neuroprotection
While direct studies on this compound are emerging, the extensive research on its parent class, β-carbolines, allows us to postulate several key neuroprotective pathways. Structurally similar compounds, such as 9-methyl-β-carboline (9-Me-BC), have demonstrated a multimodal action profile that provides a strong basis for our experimental design.[4][5] The primary hypothesized mechanisms include:
-
Inhibition of Monoamine Oxidase (MAO): MAO enzymes (MAO-A and MAO-B) are critical in the metabolism of monoamine neurotransmitters. Their inhibition can increase the availability of dopamine and reduce the production of reactive oxygen species (ROS) and other neurotoxic byproducts.[1][6]
-
Attenuation of Oxidative Stress: By scavenging free radicals and upregulating endogenous antioxidant systems (e.g., Nrf2 pathway), the compound may protect neurons from oxidative damage, a central pathological process in neurodegeneration.[7][8]
-
Suppression of Neuroinflammation: Chronic activation of microglia, the brain's resident immune cells, contributes to neuronal damage through the release of pro-inflammatory cytokines.[9][10] β-carbolines may exert neuroprotective effects by modulating microglial activation and reducing the inflammatory cascade.[11]
-
Inhibition of Apoptotic Pathways: The compound may directly interfere with the cellular machinery of programmed cell death (apoptosis), for instance, by modulating the activity of key enzymes like caspases or regulating the expression of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2).[12][13]
-
Stimulation of Neurotrophic Factors: Certain β-carbolines have been shown to stimulate the expression of crucial neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) in astrocytes, which support neuronal survival, growth, and regeneration.[1]
The following diagram illustrates the logical workflow for investigating these potential neuroprotective mechanisms.
References
- 1. 9-Methyl-β-carboline inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors by astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9H-Pyrido[3,4-b]indole, 1-methyl- [webbook.nist.gov]
- 3. Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1-Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microglia Specific Drug Targeting Using Natural Products for the Regulation of Redox Imbalance in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cumhuriyet Science Journal » Submission » A Computational Study of 1-Substituted Methyl 9-Methyl-9H-Pyrido[3,4- b]indole-3-Carboxylate: Quantum Chemical Descriptors, FMO and NBO Analysis [csj.cumhuriyet.edu.tr]
methyl 9H-pyrido[3,4-b]indole-1-carboxylate as an anti-inflammatory agent assay protocol
Application Notes & Protocols
Topic: Evaluation of Methyl 9H-pyrido[3,4-b]indole-1-carboxylate as a Novel Anti-inflammatory Agent
Audience: Researchers, scientists, and drug development professionals.
Abstract
Chronic inflammation is a significant contributing factor to a multitude of debilitating diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, making it a prime target for therapeutic intervention[1][2][3]. The β-carboline alkaloids, a class of compounds found in various plants, have demonstrated a range of biological activities[4][5]. Related structures, such as 9-Methyl-β-carboline, have been noted for their anti-inflammatory properties, including the ability to reduce pro-inflammatory cytokine production[6]. This document provides a comprehensive suite of in vitro assay protocols to systematically evaluate the anti-inflammatory potential of a novel β-carboline derivative, This compound . The described methodologies focus on a lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) model to quantify the compound's effect on key inflammatory mediators and elucidate its underlying mechanism of action.
Scientific Foundation & Assay Principle
The protocols herein are designed to investigate the hypothesis that this compound mitigates inflammation by inhibiting the NF-κB signaling pathway.
The Cellular Model: Murine macrophage RAW 264.7 cells are a widely accepted and robust model for studying inflammation in vitro[7][8][9]. Macrophages are key players in the innate immune response. Upon stimulation with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, RAW 264.7 cells initiate a powerful inflammatory cascade[7][8][10].
The Signaling Pathway: LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface. This triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB (typically the p65/p50 heterodimer) to translocate from the cytoplasm into the nucleus.[11][12] Once in the nucleus, NF-κB binds to DNA and drives the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[2][3][7]. Our assays will measure the downstream products of this pathway (NO, TNF-α, IL-6) and directly assess key upstream events (iNOS/COX-2 expression and p65 nuclear translocation) to pinpoint the compound's mechanism.
Caption: LPS-induced NF-κB signaling cascade in macrophages.
Experimental Workflow Overview
A multi-stage approach is essential. First, we establish a non-toxic working concentration of the compound. Second, we screen for its ability to suppress key inflammatory mediators. Finally, we perform mechanistic studies to understand how it works.
Caption: Multi-phase workflow for anti-inflammatory evaluation.
Detailed Methodologies & Protocols
Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| RAW 264.7 Cell Line | ATCC | Macrophage model |
| DMEM, high glucose | Gibco | Cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco | Medium supplement |
| Penicillin-Streptomycin | Gibco | Antibiotic |
| Lipopolysaccharide (LPS) | Sigma-Aldrich | Inflammatory stimulus |
| This compound | - | Test Compound |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Compound solvent |
| MTT Reagent | Sigma-Aldrich | Viability assay |
| Griess Reagent Kit | Promega / Invitrogen | Nitric oxide detection |
| TNF-α and IL-6 ELISA Kits | R&D Systems / Thermo Fisher | Cytokine quantification[13][14] |
| RIPA Lysis Buffer | Cell Signaling Technology | Protein extraction |
| Protease/Phosphatase Inhibitors | Roche / CST | Protein protection |
| BCA Protein Assay Kit | Thermo Fisher Scientific | Protein quantification |
| Primary Antibodies (p65, iNOS, COX-2, etc.) | Cell Signaling Technology | Western blot detection |
| HRP-conjugated Secondary Antibodies | Cell Signaling Technology | Western blot detection |
| Nuclear Extraction Kit | Thermo Fisher Scientific | Subcellular fractionation |
Protocol 1: Cell Culture and Viability Assay
Rationale: It is critical to ensure that any observed decrease in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. The MTT assay measures mitochondrial reductase activity, an indicator of cell health.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) in culture medium. The final DMSO concentration should be ≤ 0.1%. Replace the old medium with the compound-containing medium.
-
Incubation: Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control (0.1% DMSO). Select the highest concentrations that show >95% viability for subsequent experiments.
Protocol 2: Nitric Oxide (NO) Production Assay
Rationale: NO is a major inflammatory mediator produced by iNOS in activated macrophages[10]. Its production can be easily quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reaction[15].
Step-by-Step Protocol:
-
Seeding: Seed RAW 264.7 cells at 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat cells with various non-toxic concentrations of the test compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (NED solution) to each well, incubating for 10 minutes at room temperature, protected from light[15].
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.
Protocol 3: TNF-α and IL-6 Quantification by ELISA
Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines. Quantifying their secretion provides a direct measure of the inflammatory response and the compound's ability to suppress it[8][9][16]. The sandwich ELISA is a highly specific and sensitive method for this purpose[13][17].
Step-by-Step Protocol:
-
Cell Treatment: Seed RAW 264.7 cells at 2.5 x 10⁵ cells per well in a 24-well plate. Pre-treat with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cell debris. Store at -80°C if not used immediately.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for your chosen commercial kit[14][15][18]. A general workflow is as follows:
-
Coat a 96-well plate with a capture antibody.
-
Block the plate.
-
Add standards and cell culture supernatants to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-HRP conjugate.
-
Add TMB substrate and stop the reaction.
-
-
Measurement: Measure the absorbance at 450 nm.
-
Analysis: Calculate the cytokine concentrations in your samples by interpolating from the standard curve.
Protocol 4: Mechanistic Assays via Western Blot
Rationale: These assays determine if the observed reduction in inflammatory mediators is due to decreased expression of their synthesizing enzymes (iNOS, COX-2) and whether this is caused by inhibition of the upstream NF-κB pathway.
A. iNOS and COX-2 Expression
-
Cell Lysis: Seed cells in a 6-well plate (2 x 10⁶ cells/well), treat as described in 3.4, but for a shorter duration (e.g., 12-18 hours for protein expression). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease/phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate overnight at 4°C with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band density using software like ImageJ. Normalize the expression of iNOS and COX-2 to the loading control.
B. NF-κB p65 Nuclear Translocation
-
Cell Treatment: Treat cells in 6-well plates as before, but for a much shorter duration (e.g., 30-60 minutes) to capture the transient event of p65 translocation.
-
Fractionation: Isolate the nuclear and cytoplasmic protein fractions using a commercial nuclear extraction kit according to the manufacturer's protocol[15].
-
Western Blot: Perform Western blotting as described above on both the cytoplasmic and nuclear fractions.
-
Immunoblotting: Probe the membranes with a primary antibody against the NF-κB p65 subunit. Use β-actin as a loading control for the cytoplasmic fraction and Lamin B1 or Histone H3 for the nuclear fraction to confirm successful fractionation.
-
Analysis: A potent anti-inflammatory effect via this pathway will be demonstrated by a decrease in p65 protein in the nuclear fraction and a corresponding retention in the cytoplasmic fraction in compound-treated, LPS-stimulated cells compared to cells treated with LPS alone.
Data Interpretation & Expected Outcomes
| Assay | Positive Result for Anti-Inflammatory Activity | Mechanistic Implication |
| Cell Viability | No significant decrease in viability at test concentrations. | Effect is not due to cytotoxicity. |
| Nitric Oxide Assay | Dose-dependent decrease in nitrite concentration. | Inhibition of NO production. |
| Cytokine ELISA | Dose-dependent decrease in TNF-α and IL-6 secretion. | Suppression of key pro-inflammatory cytokines. |
| iNOS/COX-2 Western | Dose-dependent decrease in iNOS/COX-2 protein levels. | Inhibition occurs at the level of protein expression. |
| p65 Translocation | Decreased p65 in the nucleus; increased p65 in the cytoplasm. | The compound inhibits the NF-κB signaling pathway. |
A successful outcome would show that this compound, at non-toxic concentrations, significantly reduces the production of NO, TNF-α, and IL-6 in LPS-stimulated macrophages. Furthermore, this effect would be correlated with a reduction in iNOS and COX-2 protein expression, caused by the inhibition of NF-κB p65 nuclear translocation. Such a data set would provide strong evidence for its therapeutic potential as an anti-inflammatory agent acting via the NF-κB pathway.
References
-
VELS University. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Available at: [Link]
-
In Vitro Assays to Investigate the Anti-inflammatory Activity of Herbal Extracts. (2024). Biomedical Science and Clinical Research. Available at: [Link]
-
Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(1), 95-108. Available at: [Link]
-
In vitro pharmacological screening methods for anti-inflammatory agents. (2018). ResearchGate. Available at: [Link]
-
FineTest. (2025). NF-κB Pathway in Inflammation. Available at: [Link]
-
J-Stage. (n.d.). Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation. Available at: [Link]
-
Lee, S., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(4), 349-357. Available at: [Link]
-
Jo, M., et al. (2019). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 24(11), 2154. Available at: [Link]
-
Hisano, S., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Analytical Sciences, 29(1), 19-24. Available at: [Link]
-
Chansai, S., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Plants, 11(3), 422. Available at: [Link]
-
de Oliveira, A. C. S., et al. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. Inflammation Research, 71(7-8), 741-758. Available at: [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]
-
Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. Available at: [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available at: [Link]
-
Grokipedia. (n.d.). 9-Methyl-β-carboline. Available at: [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]
-
ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. Available at: [Link]
-
Gollapalli Naga Raju et al. (2015). Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. International Journal of Pharmaceutical Erudition. Available at: [Link]
-
NIST. (n.d.). 9H-Pyrido[3,4-b]indole, 1-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
Crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, C19H14N2O2. (2024). ResearchGate. Available at: [Link]
-
Yan, Y., et al. (2014). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-ones. Molecules, 19(9), 13431-13444. Available at: [Link]
-
Liu, X. Q., et al. (2013). In vitro anti-inflammatory effects of beta-carboline alkaloids, isolated from Picrasma quassioides, through inhibition of the iNOS pathway. Planta medica, 79(1), 24–29. Available at: [Link]
Sources
- 1. NF-κB Pathway in Inflammation - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro anti-inflammatory effects of beta-carboline alkaloids, isolated from Picrasma quassioides, through inhibition of the iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 8. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 9. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The β-Carboline Scaffold as a Privileged Structure in Fungicide Discovery
An Application Guide to the Synthesis and Fungicidal Activity Assessment of Methyl 9H-pyrido[3,4-b]indole-1-carboxylate Derivatives
The β-carboline (9H-pyrido[3,4-b]indole) framework is a tricyclic indole alkaloid structure found in numerous natural products and synthetically derived compounds.[1][2] This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets, leading to a wide spectrum of pharmacological properties, including antitumor, antiviral, and antiparasitic activities.[3][4] Recently, significant attention has shifted towards the agricultural applications of β-carbolines, particularly as novel fungicidal agents to combat plant pathogenic fungi that threaten global food security.[5]
This guide focuses on a specific, promising subclass: This compound and its derivatives . The presence of the methyl carboxylate group at the C-1 position provides a versatile chemical handle for further structural modification, enabling the systematic exploration of structure-activity relationships (SAR) to optimize fungicidal potency and spectrum. As a Senior Application Scientist, this document provides an in-depth guide to the synthesis, biological evaluation, and mechanistic considerations for this compound class, designed for researchers in agrochemical discovery and drug development.
Part 1: Synthesis of the β-Carboline Core and Derivatives
The synthesis of the 9H-pyrido[3,4-b]indole scaffold is most classically achieved via the Pictet-Spengler reaction , a robust method that mimics the natural biosynthesis of these alkaloids.[6][7] This reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7][8]
Protocol 1: Classical Pictet-Spengler Synthesis of a Tetrahydro-β-carboline Intermediate
The causality behind this protocol lies in its straightforward and reliable nature for creating the core tetrahydro-β-carboline structure. The acidic catalyst is crucial for activating the imine intermediate to an iminium ion, which is sufficiently electrophilic to undergo the ring-closing attack from the electron-rich indole ring.[7]
Materials:
-
Tryptamine or L-Tryptophan methyl ester
-
Appropriate aldehyde or keto-acid (e.g., methyl pyruvate)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)
-
Solvent (e.g., dichloromethane (DCM), toluene)
Step-by-Step Procedure:
-
Reactant Dissolution: Dissolve tryptamine (1.0 eq) and the carbonyl compound (1.1 eq) in the chosen solvent.
-
Acid Catalysis: Add the acid catalyst dropwise at 0 °C. The choice of acid and temperature is critical; kinetic control (e.g., HCl at -78 °C) versus thermodynamic control (e.g., TFA at 70 °C) can influence the stereochemical outcome when using chiral starting materials.[6]
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with heating, monitoring its progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, neutralize the reaction mixture, extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purification: Purify the resulting crude tetrahydro-β-carboline intermediate by column chromatography.
Protocol 2: One-Pot Oxidative Aromatization to this compound
For generating the fully aromatic β-carboline scaffold directly, a one-pot reaction combining the Pictet-Spengler cyclization with an oxidation step is highly efficient. Manganese dioxide (MnO₂) is an excellent and mild oxidant for this purpose, driving the reaction towards the stable aromatic product.[3][9] This approach avoids the isolation of potentially unstable tetrahydro- or dihydro-β-carboline intermediates.
Materials:
-
L-tryptophan methyl ester hydrochloride
-
Methyl 2-oxo-3-phenylpropanoate
-
Activated Manganese Dioxide (MnO₂)
-
Toluene
Step-by-Step Procedure:
-
Reaction Setup: To a solution of L-tryptophan methyl ester hydrochloride (1.0 eq) and methyl 2-oxo-3-phenylpropanoate (1.1 eq) in toluene, add activated MnO₂ (5-10 eq). The large excess of MnO₂ ensures the complete oxidative aromatization.
-
Heating: Heat the suspension to reflux for 12-24 hours, monitoring by TLC.
-
Filtration and Concentration: After cooling, filter the reaction mixture through a pad of Celite to remove the MnO₂ solids. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the target methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate.[10]
Note: The specific synthesis for the parent this compound involves a similar one-pot manganese dioxide-mediated process starting from an activated alcohol and tryptamine.[3][9]
Caption: General workflow for the synthesis of β-carboline derivatives.
Part 2: In Vitro Antifungal Activity Assessment
A robust and standardized screening cascade is essential for reliably identifying active compounds. The primary method is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) and is recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12]
Protocol 3: Broth Microdilution Assay for MIC Determination
This protocol is a self-validating system because it includes positive (no drug) and negative (no fungus) controls, ensuring that any observed growth inhibition is due to the test compound and not other factors.
Materials:
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Fungal strains (e.g., Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea)[13][14]
-
Culture medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)[15][16]
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
Step-by-Step Procedure:
-
Inoculum Preparation: Culture the fungal strains on an appropriate agar medium (e.g., Potato Dextrose Agar). Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This standardization is critical for reproducibility.[17] For molds, spore suspensions are prepared and counted using a hemocytometer.
-
Inoculum Dilution: Dilute the standardized suspension in RPMI-1640 medium to achieve a final target concentration of approximately 0.5–2.5 x 10³ CFU/mL in the test wells.[17]
-
Compound Dilution Series: In a 96-well plate, perform a two-fold serial dilution of the test compounds. Start with a high concentration (e.g., 128 µg/mL) and dilute downwards. The final DMSO concentration should be kept low (<1%) to avoid solvent toxicity.
-
Inoculation: Add the diluted fungal inoculum to each well. Include a growth control (inoculum, medium, no compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥80%) compared to the drug-free growth control.[15] This can be assessed visually or by reading the optical density at 620 nm.[16]
Protocol 4: Determination of Minimum Fungicidal Concentration (MFC)
The MFC assay distinguishes between fungistatic (growth-inhibiting) and fungicidal (killing) activity. It is a logical follow-up to the MIC test.
Step-by-Step Procedure:
-
Subculturing: Following MIC determination, take an aliquot (e.g., 10-20 µL) from each well that showed no visible growth.
-
Plating: Spot-inoculate the aliquots onto a fresh, drug-free agar plate.
-
Incubation: Incubate the agar plate under conditions suitable for fungal growth.
-
MFC Determination: The MFC is the lowest concentration of the compound from the MIC assay that results in no fungal growth (or a >99.9% reduction in CFU) on the subculture plate.[16]
Caption: Standard workflow for in vitro antifungal susceptibility testing.
Part 3: In Vivo Efficacy Evaluation
In vivo testing is a critical step to validate in vitro findings. For agrochemical applications, a plant-based model is most relevant.
Protocol 5: Detached Leaf Assay for Protective and Curative Activity
This assay is cost-effective and provides a good indication of a compound's potential performance under more realistic conditions.
Materials:
-
Healthy, susceptible host plant leaves (e.g., litchi, tomato)
-
Fungal pathogen (e.g., Peronophythora litchii)[18]
-
Test compound solutions at various concentrations
-
Control (e.g., commercial fungicide like validamycin, or a solvent blank)[13]
-
Humid chambers (e.g., petri dishes with moist filter paper)
Step-by-Step Procedure:
-
Protective Activity:
-
Spray healthy detached leaves with the test compound solutions until runoff.
-
Allow the leaves to air dry.
-
After 24 hours, inoculate the leaves with a spore suspension of the pathogen.
-
-
Curative Activity:
-
Inoculate healthy detached leaves with the pathogen's spore suspension.
-
After 24 hours (allowing infection to establish), spray the leaves with the test compound solutions.
-
-
Incubation: Place all treated and control leaves in humid chambers and incubate for 3-5 days.
-
Assessment: Evaluate the disease severity by measuring the lesion diameter or the percentage of the leaf area covered by lesions. Calculate the percent inhibition relative to the solvent-treated control.
Part 4: Data Interpretation and Presentation
Clear data presentation is crucial for comparing derivatives and establishing Structure-Activity Relationships (SAR).
Data Presentation: Summarize all quantitative data in tables. This allows for at-a-glance comparison of the potency of different derivatives against various fungal species.
Table 1: Example of In Vitro Antifungal Activity Data
| Compound ID | R¹ Substituent | R³ Substituent | Botrytis cinerea MIC (µg/mL) | Fusarium oxysporum MIC (µg/mL) |
| I-a | Phenyl | -COOCH₃ | 16 | 32 |
| I-b | 4-Cl-Phenyl | -COOCH₃ | 8 | 16 |
| I-c | 4-F-Phenyl | -COOCH₃ | 4 | 8 |
| Control | Fluconazole | - | 64 | >64 |
Structure-Activity Relationship (SAR) Analysis: From the example data, a preliminary SAR can be deduced: the introduction of an electron-withdrawing halogen at the para-position of the C-1 phenyl ring appears to enhance antifungal activity. This insight is critical for guiding the next round of chemical synthesis to further optimize the lead compound. Studies have shown that substitutions at the C-1, C-3, and N-9 positions of the β-carboline ring significantly influence fungicidal activity.[5][14]
Part 5: Hypothesized Mechanism of Action
While the precise mechanism for all β-carboline derivatives is not fully elucidated, evidence points towards mitochondrial dysfunction as a primary target.[19] A derivative, PPPIF, was shown to severely damage the mitochondria of P. litchii, disrupt the endomembrane system, and inhibit the respiratory chain enzyme complexes.[19] This leads to a collapse of the mitochondrial transmembrane potential and a shutdown of cellular energy metabolism, ultimately causing cell death.
Caption: Hypothesized mechanism of fungicidal action via mitochondrial disruption.
Conclusion
This compound derivatives represent a highly promising class of compounds for the development of new fungicides. Their straightforward synthesis via established methods like the Pictet-Spengler reaction allows for extensive structural diversification. By employing the systematic in vitro and in vivo evaluation protocols detailed in this guide, researchers can efficiently identify potent lead compounds. Preliminary mechanistic evidence suggests that these compounds act by disrupting fungal mitochondrial function, a mode of action that may be effective against resistant strains. Further investigation into the precise molecular targets and optimization of the β-carboline scaffold will be crucial in translating this chemical class into effective solutions for agriculture and medicine.
References
-
Li, Z., Chen, S., Zhu, S., Luo, J., Zhang, Y., & Weng, Q. (2015). Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. Molecules, 20(8), 13941-13957. [Link][1][5][13][18][20]
-
Lentini, G., & d'Andrea, F. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 25(23), 5556. [Link][6]
-
Wang, X., Zhang, J., & Li, X. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoroisopropanol. Journal of Heterocyclic Chemistry, 51(S1), E23-E27. [Link][8]
-
Teo, Y., & Raston, C. L. (2011). Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine. Beilstein Journal of Organic Chemistry, 7, 1407-1411. [Link][9]
-
Teo, Y., & Raston, C. L. (2011). Manganese dioxide mediated one-pot synthesis of this compound. Beilstein Journal of Organic Chemistry, 7, 1407-1411. [Link][3]
-
Song, H., Liu, Y., Liu, Y. X., Wang, L., & Wang, Q. (2014). Synthesis and Antiviral and Fungicidal Activity Evaluation of β-Carboline, Dihydro-β-carboline, Tetrahydro-β-carboline Alkaloids, and Their Derivatives. Journal of Agricultural and Food Chemistry, 62(8), 1736-1743. [Link][4]
-
Ferreira, M. J., et al. (2012). Synthesis of β-carboline derivatives. Molbank, 2012(3), M774. [Link][21]
-
Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. [Link][7]
-
El-Sayed, R. A., & Al-Majid, A. M. (2021). The Progress in Pictet‐Spengler β‐Carboline Synthesis under Green Conditions. ChemistryOpen, 10(1), 10-27. [Link][2]
-
Arendrup, M. C., & Patterson, T. F. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 3(4), 57. [Link][22]
-
Van Dijck, P., Sjollema, J., Cammue, B. P. A., Lagrou, K., & Thevissen, K. (2018). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 5(7), 300-326. [Link][11][12]
-
Polat, M. F., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3409. [Link][15]
-
Chen, S., et al. (2022). Antifungal Activity of β-Carboline Alkaloids Compound and Its Resistance Mechanism on Peronophythora Litchii. Journal of Agricultural and Food Chemistry, 70(30), 9225-9235. [Link][19]
-
Park, Y., & Hahm, K. S. (2001). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 45(11), 3209-3213. [Link][16]
-
Li, Y., et al. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 26(1), 223. [Link][23]
-
Zhang, S., et al. (2021). Synthesis and Antifungal Activity of β-Carboline Heterocyclic Compounds. Journal of Agricultural and Food Chemistry, 69(31), 8756-8766. [Link][14]
-
Polvi, E. J., & Hanson, J. E. (2022). A Practical Guide to Antifungal Susceptibility Testing. Current Fungal Infection Reports, 16(4), 147-156. [Link][24]
-
Segal, E. (2018). Experimental In Vivo Models of Candidiasis. Journal of Fungi, 4(2), 64. [Link][25]
-
ResearchGate. (2018). Overview of in vivo models for assessing efficacy of antifungal drugs or treatments. [Link][26]
-
Whaley, A. K., et al. (2022). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 66(12), e00868-22. [Link][27]
-
Creative Biolabs. (n.d.). Antifungal Activity Test Service. [Link][28]
-
Ho, T. C., et al. (1966). Synthesis of 1-Aryl Substituted 9H-Pyrido[3,4-b]indoles. Journal of Pharmaceutical Sciences, 55(11), 1290-1293. [Link][29]
-
Crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, C19H14N2O2. (2024). Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 1105-1107. [Link][10]
Sources
- 1. Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Progress in Pictet‐Spengler β‐Carboline Synthesis under Green Conditions | Semantic Scholar [semanticscholar.org]
- 3. Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives [mdpi.com]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 13. [PDF] Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives | Semantic Scholar [semanticscholar.org]
- 14. Synthesis and Antifungal Activity of β-Carboline Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. sciforum.net [sciforum.net]
- 22. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Experimental In Vivo Models of Candidiasis [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. journals.asm.org [journals.asm.org]
- 28. Antifungal Activity Test Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 29. researchgate.net [researchgate.net]
Application Notes & Protocols: A Researcher's Guide to Anti-Leishmanial Drug Discovery with β-Carboline Derivatives
Introduction: The Urgent Need for Novel Anti-Leishmanial Therapeutics
Leishmaniasis is a complex and devastating group of diseases caused by over 20 species of protozoan parasites belonging to the genus Leishmania.[1] Transmitted by the bite of infected phlebotomine sandflies, the disease is endemic in 99 countries, placing over a billion people at risk.[1][2] The clinical manifestations range from self-healing but scarring cutaneous ulcers (Cutaneous Leishmaniasis, CL) to the fatal visceral form (Visceral Leishmaniasis, VL or kala-azar), which, if left untreated, has a fatality rate approaching 100%.[1][2]
Current chemotherapies, many of which are decades old, are fraught with limitations.[3][4] Pentavalent antimonials, the historical mainstay, face widespread resistance and cardiotoxicity.[5] Other agents like Amphotericin B require intravenous administration and can be highly toxic, while the oral drug miltefosine suffers from teratogenicity and a long half-life that encourages resistance.[5][6][7] This therapeutic gap underscores the urgent need to explore novel chemical scaffolds for the development of safer, more effective, and accessible anti-leishmanial drugs.
Among the most promising candidates are derivatives of the β-carboline scaffold. This privileged heterocyclic system is found in numerous natural alkaloids and synthetic compounds, exhibiting a remarkable spectrum of biological activities, including anti-cancer, anti-viral, and antimicrobial properties.[8][9][10] Recent studies have highlighted their potent activity against Leishmania parasites, making them a focal point for modern drug discovery efforts.[3][11]
This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and preclinical evaluation of β-carboline derivatives as anti-leishmanial agents. It is structured to follow a logical drug discovery cascade, from initial in vitro screening to in vivo validation, with an emphasis on the scientific rationale behind each experimental choice.
Section 1: The β-Carboline Scaffold and Its Anti-Leishmanial Potential
The β-carboline (9H-pyrido[3,4-b]indole) framework is a tricyclic indole alkaloid. Its rigid, planar structure is ideal for intercalating with biological macromolecules. The versatility of its synthesis, often via the classic Pictet-Spengler reaction, allows for extensive chemical modification at various positions, enabling the fine-tuning of its pharmacological properties.[9][12][13]
Hypothesized Mechanisms of Action
While the precise anti-leishmanial mechanisms of all β-carboline derivatives are not fully elucidated, several compelling modes of action have been proposed and investigated. A successful drug discovery program should not only identify potent compounds but also seek to understand how they work, which can inform future lead optimization.
-
Disruption of Parasite Cell Cycle and Metabolism: Certain β-carboline-triazine hybrids have been shown to cause alterations in the Leishmania cell division cycle.[11]
-
Induction of Apoptosis-like Cell Death: A key mechanism appears to be the induction of a programmed cell death pathway in the parasite. Evidence points to the accumulation of lipid bodies, alterations in mitochondrial structure, and plasma membrane damage following treatment with active β-carboline compounds.[3][11]
-
Enzyme Inhibition: The unique trypanothione reductase (TryR) enzyme in Leishmania is a validated drug target. In silico modeling suggests that β-carboline esters can bind effectively to the active site of TryR, disrupting the parasite's primary defense against oxidative stress.[14]
The multifaceted nature of these mechanisms suggests that β-carbolines can attack the parasite on multiple fronts, potentially reducing the likelihood of rapid resistance development.
Section 2: The Anti-Leishmanial Drug Discovery Workflow
A robust and logical screening cascade is essential to efficiently identify and validate promising lead compounds, minimizing the use of resources and animal models. The workflow presented here progresses from high-throughput in vitro assays to more complex and physiologically relevant models.
Figure 1: A streamlined workflow for anti-leishmanial drug discovery, progressing from high-throughput in vitro screens to in vivo validation.
Protocol 1: Primary Screening - Leishmania Promastigote Viability Assay
Rationale: The promastigote is the flagellated, motile form of the parasite found in the sandfly vector. It is easily cultured in vitro, making it suitable for initial high-throughput screening (HTS) to quickly identify compounds with anti-leishmanial activity. This assay determines the 50% inhibitory concentration (IC50).
Materials:
-
Leishmania species of interest (e.g., L. donovani, L. major)
-
Complete M199 or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom sterile culture plates
-
Test compounds (β-carboline derivatives) dissolved in DMSO
-
Reference drug (e.g., Amphotericin B, Miltefosine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin (AlamarBlue)
-
Plate reader
Step-by-Step Methodology:
-
Parasite Culture: Culture Leishmania promastigotes in complete medium at 26°C until they reach the mid-logarithmic growth phase.
-
Plate Seeding: Adjust the parasite density to 2 x 10^6 promastigotes/mL. Dispense 100 µL of this suspension into each well of a 96-well plate (yielding 2 x 10^5 parasites/well).
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and reference drug. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Add 1 µL of the compound dilutions to the respective wells.
-
Include control wells: parasites with medium and 0.5% DMSO (negative control) and parasites with the reference drug (positive control).
-
-
Incubation: Incubate the plates for 72 hours at 26°C.
-
Viability Assessment (MTT Assay Example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 3-4 hours at 26°C.
-
Add 50 µL of lysis buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Convert absorbance values to percentage of inhibition relative to the negative control. Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response) in software like GraphPad Prism.
Protocol 2: Secondary Screening - Intracellular Amastigote Assay
Rationale: This is the most critical in vitro assay, as it evaluates compound efficacy against the clinically relevant amastigote stage, which resides within host macrophages.[15][16] This assay provides a more accurate prediction of potential in vivo activity.
Figure 2: Workflow for the intracellular amastigote assay, the gold standard for in vitro anti-leishmanial screening.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary peritoneal macrophages.[16]
-
Complete RPMI-1640 medium with 10% FBS.
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Stationary-phase Leishmania promastigotes.
-
Test compounds and reference drug.
-
Methanol and Giemsa stain.
-
Microscope with oil immersion objective or a High-Content Screening (HCS) system.
Step-by-Step Methodology:
-
Macrophage Differentiation:
-
Seed THP-1 cells into a 96-well plate at 5 x 10^4 cells/well.
-
Add PMA to a final concentration of 50-100 ng/mL and incubate for 48-72 hours at 37°C in 5% CO2 to induce differentiation into adherent, macrophage-like cells.[16]
-
-
Parasite Infection:
-
Wash the differentiated macrophages with fresh medium.
-
Infect the cells with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 4-6 hours to allow phagocytosis.
-
-
Removal of Extracellular Parasites: Gently wash the wells 2-3 times with pre-warmed medium to remove any non-phagocytosed promastigotes. This step is critical for accurate results.
-
Compound Treatment: Add fresh medium containing serial dilutions of the test compounds and controls.
-
Incubation: Incubate the plates for an additional 72 hours at 37°C in 5% CO2.
-
Staining and Quantification:
-
Aspirate the medium and fix the cells with cold methanol for 10 minutes.
-
Stain the plate with a 10% Giemsa solution for 20-30 minutes.
-
Wash with water and allow to air dry.
-
Quantify the number of amastigotes per 100 macrophages via light microscopy. The 50% effective concentration (EC50) is the concentration that reduces the parasite burden by 50% compared to the untreated control.
-
Protocol 3: Host Cell Cytotoxicity Assay
Rationale: An ideal drug candidate must be selectively toxic to the parasite with minimal effect on host cells. This assay determines the 50% cytotoxic concentration (CC50) against the same host cells used in the amastigote assay. The ratio of CC50 to EC50 gives the Selectivity Index (SI), a critical parameter for prioritizing compounds.[17]
Methodology: This protocol is identical to the Promastigote Viability Assay (Protocol 1), with the following key differences:
-
Cells Used: Use differentiated, uninfected THP-1 macrophages (or the chosen host cell line) instead of Leishmania promastigotes.
-
Incubation Conditions: Incubate at 37°C in 5% CO2.
-
Analysis: The result is the CC50 value.
Data Interpretation and Hit Selection: The goal is to identify compounds with low EC50 values and high CC50 values.
| Compound | Amastigote EC50 (µM) | Macrophage CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| β-Carboline A | 1.2 | >100 | >83.3 |
| β-Carboline B | 7.5 | 25 | 3.3 |
| β-Carboline C | 0.8 | 5.0 | 6.25 |
| Miltefosine (Ref.) | 4.8[14] | >100 | >20.8 |
Table 1: Example data from the in vitro screening cascade. β-Carboline A would be prioritized as a top hit due to its potent anti-amastigote activity and high selectivity index, indicating low toxicity to host cells.
A compound with an SI > 10 is generally considered a promising candidate for further development.[3]
Section 3: In Vivo Efficacy Evaluation
Promising hits from the in vitro cascade must be validated in an animal model of leishmaniasis. The choice of model is critical and depends on the target disease form (visceral or cutaneous) and the Leishmania species.[18][19]
-
Visceral Leishmaniasis (VL): The BALB/c mouse model infected with L. donovani is the most common and well-characterized model.[19] The golden hamster (Mesocricetus auratus) is another excellent model that more closely mimics human VL pathology but is more difficult to manage.[20]
-
Cutaneous Leishmaniasis (CL): BALB/c mice infected with L. major are widely used, though they develop a non-healing phenotype, making them suitable for drug efficacy studies.[18]
Protocol 4: Murine Model of Visceral Leishmaniasis (L. donovani)
Rationale: This protocol assesses the ability of a lead compound to reduce parasite burden in the target organs (liver and spleen) of an infected animal.
Materials:
-
6-8 week old female BALB/c mice.
-
L. donovani amastigotes (isolated from the spleen of an infected hamster) or stationary-phase promastigotes.
-
Test compound formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Reference drug (e.g., liposomal Amphotericin B, Miltefosine).
-
Dissection tools, slides, methanol, and Giemsa stain.
Step-by-Step Methodology:
-
Infection: Infect mice via intravenous (tail vein) injection with 1-2 x 10^7 L. donovani amastigotes or promastigotes.
-
Treatment Initiation: Begin treatment at a clinically relevant time point, typically 7-14 days post-infection, to allow the infection to establish.
-
Dosing Regimen:
-
Administer the test compound and reference drug daily for 5-10 consecutive days. Include a vehicle control group.
-
The dose and route should be informed by preliminary pharmacokinetic and tolerability studies if possible.
-
-
Euthanasia and Organ Harvest: Euthanize the mice 24-48 hours after the final dose. Aseptically remove the liver and spleen and record their weights.
-
Parasite Burden Quantification:
-
Create impression smears of the liver and spleen on glass slides.
-
Fix with methanol and stain with Giemsa.
-
Determine the parasite burden microscopically and calculate Leishman-Donovan Units (LDU) using the formula: LDU = (Number of amastigotes / Number of host cell nuclei) x Organ weight (in mg)
-
-
Analysis: Calculate the percentage of parasite inhibition for each treatment group relative to the vehicle control group. Statistical significance should be determined using appropriate tests (e.g., ANOVA).
Conclusion and Future Outlook
The β-carboline scaffold represents a highly promising starting point for the development of the next generation of anti-leishmanial drugs. Their potent activity, coupled with potentially novel mechanisms of action, offers a clear path away from the failing therapies currently in use. The systematic application of the protocols outlined in this guide—from high-throughput promastigote screens to the critical intracellular amastigote model and finally to in vivo validation—provides a robust framework for identifying and advancing lead candidates.
Future work on lead compounds should focus on structure-activity relationship (SAR) studies to improve potency and selectivity, as well as comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiling to ensure the development of a drug that is not only effective but also safe for human use.[4]
References
-
Baréa, P. T., et al. (2018). Synthesis, antileishmanial activity and mechanism of action studies of novel β-carboline-1,3,5-triazine hybrids. European Journal of Medicinal Chemistry. Available at: [Link]
-
Calvo-Álvarez, E., et al. (2021). An Overview of the Factors Related to Leishmania Vaccine Development. MDPI. Available at: [Link]
-
Penta, A., et al. (2021). Recent evolution on synthesis strategies and anti-leishmanial activity of β-carboline derivatives – An update. Bioorganic Chemistry. Available at: [Link]
-
Gohil, V. S. M., et al. (2012). Synthesis and anti-leishmanial activity of 1-aryl-β-carboline derivatives against Leishmania donovani. ResearchGate. Available at: [Link]
-
Mwamafupa, A., et al. (2024). Discovery of β-carboline based Derivatives through Computational Aid for the Treatment of Leishmania. Current Signal Transduction Therapy. Available at: [Link]
-
Sravani, M., et al. (2022). Design, synthesis and evaluation of novel β-carboline ester analogues as potential anti-leishmanial agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Al-Mohammed, H. I. (2011). Leishmaniasis revisited: Current aspects on epidemiology, diagnosis and treatment. Journal of Family and Community Medicine. Available at: [Link]
-
Herz, W. (2022). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. Available at: [Link]
-
Li, Y., et al. (2018). Anti-Leishmanial and Cytotoxic Activities of a Series of Maleimides: Synthesis, Biological Evaluation and Structure-Activity Relationship. Molecules. Available at: [Link]
-
Patterson, M. J., et al. (2019). Novel 2D and 3D Assays to Determine the Activity of Anti-Leishmanial Drugs. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
-
Johnson, G. E., et al. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLoS Neglected Tropical Diseases. Available at: [Link]
-
Soeiro, M. N. C. (n.d.). 1,2,3,4-TETRAHYDRO-β-CARBOLINE. Organic Syntheses. Available at: [Link]
-
Peña, I., et al. (2015). A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
World Health Organization. (n.d.). The Global Epidemiology of Leishmaniasis. World Health Organization. Available at: [Link]
-
van den Bogaart, E., et al. (2023). Leishmania Animal Models Used in Drug Discovery: A Systematic Review. MDPI. Available at: [Link]
-
L-F-Recio, M., et al. (2023). Discovery of Potential Antileishmanial Compounds Through Phenotypic Screening of an Alkaloid Library. MDPI. Available at: [Link]
-
Sharma, M., et al. (2018). In Vitro Evaluation of Antileishmanial Activity of Computationally Screened Compounds against Ascorbate Peroxidase To Combat Amphotericin B Drug Resistance. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Ponte-Sucre, A., et al. (2023). Current and emerging therapies for the treatment of leishmaniasis. Expert Opinion on Pharmacotherapy. Available at: [Link]
-
G-Bautista, E., et al. (2022). Antileishmanial Drug Discovery and Development: Time to Reset the Model? Pharmaceuticals. Available at: [Link]
-
Don, R., et al. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. GOV.UK. Available at: [Link]
-
T-Mernyak, E., et al. (2018). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules. Available at: [Link]
-
Verdon, R., et al. (2023). Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review. MDPI. Available at: [Link]
-
da Silva, E. G., et al. (2024). In Vitro and Ultrastructural Evaluation of the Cytotoxic and Antileishmanial Activities of Thiosemicarbazone Compounds Against Promastigotes and Axenic Amastigotes of Leishmania infantum. Infection and Drug Resistance. Available at: [Link]
-
Ferreira, M. J. (2015). Synthesis of β-carboline derivatives. Sciforum. Available at: [Link]
-
Nampoory, N. (2024). Leishmaniasis Treatment & Management. Medscape. Available at: [Link]
-
Singh, N. (2015). Visceral leishmaniasis: Experimental models for drug discovery. ResearchGate. Available at: [Link]
-
Al-Hadedi, A. A. M., et al. (2022). Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. ACS Omega. Available at: [Link]
-
Shapiro, T. A., et al. (1998). Drug Cytotoxicity Assay for African Trypanosomes and Leishmania Species. The Journal of Infectious Diseases. Available at: [Link]
-
Pan American Health Organization. (n.d.). Leishmaniasis. PAHO/WHO. Available at: [Link]
Sources
- 1. The Global Epidemiology of Leishmaniasis [who.int]
- 2. paho.org [paho.org]
- 3. Recent evolution on synthesis strategies and anti-leishmanial activity of β-carboline derivatives – An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Leishmaniasis revisited: Current aspects on epidemiology, diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, antileishmanial activity and mechanism of action studies of novel β-carboline-1,3,5-triazine hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciforum.net [sciforum.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Novel 2D and 3D Assays to Determine the Activity of Anti-Leishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. In Vitro and Ultrastructural Evaluation of the Cytotoxic and Antileishmanial Activities of Thiosemicarbazone Compounds Against Promastigotes and Axenic Amastigotes of Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Leishmania Animal Models Used in Drug Discovery: A Systematic Review | MDPI [mdpi.com]
- 20. mdpi.com [mdpi.com]
experimental design for testing methyl 9H-pyrido[3,4-b]indole-1-carboxylate cytotoxicity
An In-Depth Guide to the Cytotoxic Evaluation of Methyl 9H-pyrido[3,4-b]indole-1-carboxylate
Introduction: Contextualizing the Cytotoxic Potential of a β-Carboline Derivative
This compound is a member of the β-carboline family of heterocyclic organic compounds.[1] The β-carboline scaffold is a prominent pharmacophore present in numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[2] Various derivatives have been investigated for their potential as anti-cancer agents, with mechanisms often attributed to their ability to intercalate into DNA or inhibit key enzymes like topoisomerases and cyclin-dependent kinases.[3][4] Given this background, a thorough and multi-faceted evaluation of the cytotoxic potential of novel derivatives like this compound is a critical first step in the drug discovery process.[5][6]
This application note provides a comprehensive experimental framework for researchers to assess the cytotoxic profile of this compound. We move beyond a single-endpoint assay to present an integrated three-assay approach. This strategy allows for the quantitative determination of cell viability, the assessment of cell membrane integrity, and the specific detection of apoptosis induction. By triangulating data from these distinct methodologies, researchers can build a robust and nuanced understanding of the compound's cellular impact, differentiating between cytostatic, necrotic, and apoptotic effects.
Section 1: A Multi-Pronged Strategy for Cytotoxicity Assessment
A single cytotoxicity assay provides only one perspective on a compound's effect. For instance, an assay measuring metabolic activity might not distinguish between a compound that stops cell proliferation (cytostatic) and one that actively kills cells (cytotoxic). To build a comprehensive profile, we advocate for a tripartite approach:
-
Metabolic Viability Assay (MTT): This foundational assay measures the activity of mitochondrial dehydrogenases in living cells.[7] A reduction in the metabolic conversion of the MTT reagent to formazan indicates a decrease in the viable cell population, which can result from either cytostatic or cytotoxic effects.[8]
-
Membrane Integrity Assay (LDH Release): This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell lysis.[9][10] An increase in extracellular LDH is a hallmark of necrotic cell death, where the plasma membrane has been compromised.[11]
-
Apoptosis Assay (Caspase-3/7 Activity): This assay specifically measures the activity of caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway.[12] Detecting their activity provides direct evidence that the compound induces programmed cell death, a desirable characteristic for many anti-cancer agents.[13][14]
By integrating these three assays, we can effectively dissect the mechanism of cell death induced by this compound.
Section 2: Foundational Experimental Design
A robust experimental design is crucial for generating reproducible and meaningful data. This involves careful preparation of the test compound, thoughtful selection of cell lines, and standardized cell culture practices.
Compound Preparation and Storage
-
Solubilization: Due to the heterocyclic nature of this compound, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium. It is critical to ensure the final concentration of DMSO in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%). A "vehicle control" containing the highest concentration of DMSO used must always be included in the experimental setup.[15]
Rationale and Selection of Cell Lines
The choice of cell lines is paramount and should be guided by the research objectives.[16] For a comprehensive initial screening, we recommend a panel-based approach:
-
Cancer Cell Panel: Utilize a panel of well-characterized human cancer cell lines from diverse tissue origins to identify potential tissue-specific sensitivity. A representative panel could include:
-
Non-Cancerous Control Cell Line: To assess the selectivity of the compound, it is essential to include a non-cancerous cell line.[6][19] This allows for the determination of a therapeutic window. Suitable choices include:
General Experimental Workflow
The overall process follows a logical sequence from cell preparation to multi-assay analysis. This workflow ensures consistency and allows for the parallel processing of plates for different assays.
Caption: General workflow for cytotoxicity testing.
Section 3: Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format, which is suitable for high-throughput screening.[20] All steps should be performed in a sterile cell culture hood.
Protocol 3.1: Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard methodologies for assessing metabolic activity.[21][22]
Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[8][15] The amount of formazan produced is proportional to the number of viable cells.[23]
Materials:
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[7]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[22]
-
96-well plates with cells treated as described above.
-
Plate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Reagent Addition: Following the compound incubation period (e.g., 48 hours), add 10 µL of the 5 mg/mL MTT solution to each well, including controls.[21]
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO₂ incubator. During this time, visible purple precipitates will form in viable cells.[8]
-
Solubilization: Carefully aspirate the media from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (DMSO) to each well.[15]
-
Dissolution: Cover the plate and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[21]
Protocol 3.2: Membrane Integrity Assessment (LDH Release Assay)
This colorimetric assay quantifies necrosis or late-stage apoptosis.[9]
Principle: The release of LDH from the cytosol into the culture medium indicates a loss of plasma membrane integrity. The assay measures LDH activity through a coupled enzymatic reaction: LDH oxidizes lactate to pyruvate, which reduces NAD+ to NADH. NADH then reduces a tetrazolium salt to a colored formazan product, which is measured spectrophotometrically.[9][11]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye solutions).
-
96-well plates with cells treated as described above.
-
Lysis Buffer (provided in most kits, often 10X Triton X-100).
-
Plate reader capable of measuring absorbance at ~490 nm.
Procedure:
-
Establish Controls: On the same plate, you must have the following controls:
-
Vehicle Control: Cells treated with the highest DMSO concentration.
-
Untreated Control: Cells in media only (spontaneous LDH release).
-
Maximum LDH Release Control: A set of untreated wells to which you will add Lysis Buffer.
-
-
Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well of your treated plate to a new, flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.
-
Induce Maximum Lysis: Add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release Control" wells on the original plate. Incubate for 45 minutes at 37°C. After incubation, transfer 50 µL of supernatant from these wells to the new plate.[24]
-
Reagent Preparation: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Reaction Incubation: Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatants. Cover the plate and incubate at room temperature for 30 minutes, protected from light.[24]
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm.
Protocol 3.3: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)
This luminescent assay provides a specific measure of apoptosis.[25]
Principle: The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a target for activated caspase-3 and -7.[13][14] When active caspases cleave the substrate, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to the amount of caspase-3/7 activity.[25]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar).
-
96-well white-walled, clear-bottom plates with cells treated as described above.
-
Luminometer or plate reader with luminescence detection capabilities.
Procedure:
-
Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the prepared reagent directly to each well of the 96-well plate containing the treated cells.
-
Incubation: Mix the contents of the wells by placing the plate on an orbital shaker for 1-2 minutes at a low speed. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The integration time will depend on the instrument, but 0.5 to 1 second per well is typical.
Section 4: Data Analysis and Interpretation
Calculating Outcomes
-
MTT Assay:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100
-
-
LDH Assay:
-
First, subtract the background absorbance from all readings.
-
% Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
-
Caspase-3/7 Assay:
-
Data is often presented as "Fold Change in Luminescence" relative to the vehicle control after subtracting background luminescence.
-
Fold Change = (Luminescence_sample - Luminescence_blank) / (Luminescence_vehicle_control - Luminescence_blank)
-
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces a biological response (like cell viability) by 50%.[26] To determine the IC₅₀, plot the percent viability (or cytotoxicity) against the log of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
Interpreting the Combined Data
The power of this approach lies in comparing the results from all three assays. A hypothetical dataset is presented below to illustrate this.
| Cell Line | Assay | IC₅₀ (µM) |
| MCF-7 | MTT (Viability) | 15.2 ± 1.8 |
| LDH (Cytotoxicity) | 18.5 ± 2.1 | |
| A549 | MTT (Viability) | 25.8 ± 3.4 |
| LDH (Cytotoxicity) | > 100 | |
| HEK293 | MTT (Viability) | 85.1 ± 9.6 |
| LDH (Cytotoxicity) | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Caption: Interpreting multi-assay cytotoxicity data.
Example Interpretations:
-
Scenario 1 (MCF-7-like): Similar IC₅₀ values from the MTT and LDH assays, coupled with a strong caspase-3/7 signal at similar concentrations, would strongly suggest the compound induces apoptotic cell death that progresses to secondary necrosis.
-
Scenario 2 (A549-like): A low IC₅₀ from the MTT assay but a very high IC₅₀ (>100 µM) from the LDH assay, along with a strong caspase signal, would indicate the compound is primarily inducing apoptosis without significant immediate membrane disruption. If the caspase signal were also low, this would point towards a cytostatic (anti-proliferative) effect rather than a cytotoxic one.
-
Scenario 3 (HEK293-like): A much higher IC₅₀ value in the non-cancerous cell line compared to the cancer lines indicates desirable cancer-selective toxicity.
Conclusion
The experimental design detailed in this application note provides a robust, multi-dimensional framework for characterizing the cytotoxic activity of this compound. By integrating assays that measure metabolic viability, membrane integrity, and specific apoptotic pathways, researchers can move beyond a simple "toxic" or "non-toxic" label. This approach yields a more sophisticated understanding of the compound's mechanism of action, enabling more informed decisions in the early stages of drug development and facilitating the identification of promising therapeutic candidates.
References
-
Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Jiménez, J., et al. (2008). Cytotoxicity of the beta-carboline alkaloids harmine and harmaline in human cell assays in vitro. PubMed. [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]
-
Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Mokni, M., et al. (2025). Cytotoxicity of the β-carboline alkaloids harmine and harmaline in human cell assays in vitro. ResearchGate. [Link]
-
Li, D., et al. (2014). Cytotoxic effects of β-carboline alkaloids on human gastric cancer SGC-7901 cells. NIH. [Link]
-
Ghorbani, A., et al. (2024). Cytotoxicity of β-carboline alkaloids isolated from Peganum harmala L. seeds on oxaliplatin resistant HCT116 cancer cells. Taylor & Francis Online. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. protocols.io. [Link]
-
Greene, N., et al. (2025). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ResearchGate. [Link]
-
Harris, R. B., et al. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of Visualized Experiments. [Link]
-
Cell Biologics, Inc. (n.d.). LDH Assay. Cell Biologics. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
Ang, K. K. H., et al. (2010). Cytotoxic and Antimalarial β-Carboline Alkaloids from the Roots of Eurycoma longifolia. Journal of Natural Products. [Link]
-
Das, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]
-
PubChem. (n.d.). Methyl 9H-pyrido(3,4-b)indole-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Herain, M., et al. (2003). Substituted pyridoindoles as biological antioxidants: drug design, chemical synthesis, and biological activity. PubMed. [Link]
-
Sharma, S. V., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research. [Link]
-
Lukacova, N., et al. (1995). Pyridoindole stobadine is a nonselective inhibitor of voltage-operated ion channels in rat sensory neurons. PubMed. [Link]
-
BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]
-
Fan, F. & Wood, K. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. NIH. [Link]
-
ResearchGate. (n.d.). The methyl 9H-pyrido[3,4-b]indole-3-carboxylate (Basic compound) and its substituent groups. ResearchGate. [Link]
-
Zach, P., et al. (2020). Effect of a New Substance with Pyridoindole Structure on Adult Neurogenesis, Shape of Neurons, and Behavioral Outcomes in a Chronic Mild Stress Model in Rats. PubMed Central. [Link]
-
Procter, D. J., et al. (2011). Manganese dioxide mediated one-pot synthesis of this compound. PubMed. [Link]
-
Chem-Impex. (n.d.). 9H-Pyrido[3,4-b]indole. Chem-Impex. [Link]
Sources
- 1. Methyl 9H-pyrido(3,4-b)indole-3-carboxylate | C13H10N2O2 | CID 107704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic effects of β-carboline alkaloids on human gastric cancer SGC-7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kosheeka.com [kosheeka.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. cellbiologics.com [cellbiologics.com]
- 25. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.kr]
- 26. benchchem.com [benchchem.com]
Developing Cell-Based Assays for Methyl 9H-pyrido[3,4-b]indole-1-carboxylate Activity
An Application Guide for Researchers
Abstract
Methyl 9H-pyrido[3,4-b]indole-1-carboxylate belongs to the β-carboline class of alkaloids, a structural motif present in numerous natural and synthetic compounds with significant biological activities. Derivatives of the 9H-pyrido[3,4-b]indole scaffold have demonstrated potent anticancer properties, including the ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust suite of cell-based assays for characterizing the bioactivity of this compound. We present a tiered approach, beginning with primary viability screening, followed by secondary mechanistic assays to probe for apoptosis, and culminating in tertiary pathway analysis via Western blot. Each section includes the scientific rationale, detailed step-by-step protocols, and guidance on data interpretation and assay validation, ensuring a self-validating and rigorous experimental workflow.
Introduction: The Scientific Rationale for Assay Selection
The 9H-pyrido[3,4-b]indole (β-carboline) core is a privileged scaffold in medicinal chemistry, serving as the foundation for compounds with diverse pharmacological effects, including anticancer and neuroprotective activities.[3][4] Specifically, derivatives have shown potent antiproliferative activity against aggressive cancers such as breast, colon, melanoma, and pancreatic cancer.[1][5] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and interference with cell cycle progression, making these endpoints critical areas of investigation.[2][6]
Therefore, a logical strategy for characterizing a novel pyridoindole derivative like this compound is to follow a hierarchical screening cascade. This approach efficiently identifies active compounds and progressively builds a deeper understanding of their mechanism of action (MOA).
dot graph TD; A[Start: Compound Synthesis & QC] --> B{Primary Assay: Anti-Proliferation/Cytotoxicity}; B --> C{Is Compound Active?}; C -- Yes --> D[Secondary Assay: Mechanistic Deep-Dive]; C -- No --> E[End or Re-evaluate]; D --> F{e.g., Apoptosis Induction?}; F -- Yes --> G[Tertiary Assay: Pathway Analysis]; F -- No --> H[Explore Other Mechanisms e.g., Cell Cycle]; G --> I{e.g., Modulate Apoptotic Proteins?}; I -- Yes --> J[Target Identification & Validation]; subgraph Legend direction LR subgraph "Key" direction LR L1[Process Step] L2{Decision Point} end end classDef process fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124; classDef decision fill:#FBBC05,stroke:#5F6368,stroke-width:2px,color:#202124; class A,B,D,E,G,H,I,J,L1 process; class C,F,L2 decision; end caption: Overall workflow for compound characterization.
This guide provides validated protocols for three key stages of this workflow:
-
Primary Screening: An MTT assay to quantify the compound's effect on cell viability and establish a dose-response relationship (IC50).[7]
-
Secondary Mechanistic Assay: A luminescent caspase-3/7 assay to specifically determine if the observed cytotoxicity is mediated by the induction of apoptosis.[8][9]
-
Tertiary Pathway Analysis: A Western blot protocol to investigate changes in the expression or phosphorylation status of key proteins within the apoptotic signaling cascade.[10]
Primary Screening: Cell Viability (MTT Assay)
The initial step is to determine whether the compound has a general cytotoxic or anti-proliferative effect. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, a conversion that is directly proportional to the number of viable cells.[12]
dot graph G { layout=neato; node [shape=box, style="filled", fontname="sans-serif", fontcolor="#202124"]; edge [fontname="sans-serif"];
} caption: Principle of the MTT cell viability assay.
Protocol 2.1: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a 2X stock concentration series of this compound in complete medium. A typical final concentration range might be 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same concentration of solvent, e.g., 0.1% DMSO) and a "no-cell" blank control (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control.
-
Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[11]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Presentation and Interpretation
The raw absorbance values are first corrected by subtracting the average of the "no-cell" blank wells. Cell viability is then expressed as a percentage relative to the vehicle-treated control cells.
% Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100
The results should be plotted on a semi-log graph (Viability % vs. log[Concentration]) to determine the half-maximal inhibitory concentration (IC50), the concentration at which the compound reduces cell viability by 50%.
| Compound Concentration (µM) | Mean Absorbance (570 nm) | % Viability |
| Vehicle Control (0) | 1.250 | 100% |
| 0.1 | 1.213 | 97% |
| 1.0 | 0.950 | 76% |
| 5.0 | 0.638 | 51% |
| 10.0 | 0.450 | 36% |
| 50.0 | 0.113 | 9% |
| 100.0 | 0.088 | 7% |
| Table 1: Example MTT assay data used to calculate the IC50 value (approx. 5.0 µM in this example). |
Secondary Assay: Apoptosis Detection (Caspase-Glo® 3/7 Assay)
If the compound demonstrates significant cytotoxicity, the next step is to investigate the mechanism. Apoptosis is a key form of programmed cell death characterized by the activation of a family of proteases called caspases. Caspases-3 and -7 are the primary executioner caspases.[13] The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 or -7.[8] This cleavage releases aminoluciferin, which is consumed by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to caspase activity.[14]
dot graph G { node [shape=box, style="filled", fontname="sans-serif", fontcolor="#202124"]; edge [fontname="sans-serif"];
} caption: Principle of the Caspase-Glo® 3/7 assay.
Protocol 3.1: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled, clear-bottom 96-well plate at the same density as the MTT assay (100 µL/well). White walls are critical to maximize the luminescent signal.
-
Incubate for 24 hours to allow attachment.
-
Treat cells with the compound at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50).
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5 µM Staurosporine for 4-6 hours) to induce apoptosis.
-
Incubate for a relevant time period (e.g., 24 hours). The optimal time may need to be determined empirically.
-
-
Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by adding the buffer to the lyophilized substrate.[9][14]
-
Allow the reagent to equilibrate to room temperature before use.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well (a 1:1 ratio of reagent to cell culture medium).[14]
-
-
Incubation and Measurement:
-
Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds.[14]
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation and Interpretation
Data is typically presented as Fold Change in caspase activity relative to the vehicle control after subtracting background luminescence (from no-cell control wells).
Fold Change = (Luminescence_Sample / Luminescence_Vehicle_Control)
| Treatment | Concentration | Mean RLU (Relative Luminescence Units) | Fold Change vs. Vehicle |
| Vehicle Control | 0.1% DMSO | 15,000 | 1.0 |
| Test Compound | 2.5 µM (0.5x IC50) | 45,000 | 3.0 |
| Test Compound | 5.0 µM (1x IC50) | 180,000 | 12.0 |
| Test Compound | 10.0 µM (2x IC50) | 210,000 | 14.0 |
| Staurosporine | 5 µM | 240,000 | 16.0 |
| Table 2: Example Caspase-Glo® 3/7 data showing a dose-dependent increase in apoptosis. |
Tertiary Assay: Signaling Pathway Analysis (Western Blot)
Western blotting allows for the semi-quantitative detection of specific proteins in a cell lysate. It is an essential tool for confirming the molecular events upstream or downstream of caspase activation. For example, one could investigate the cleavage of Poly (ADP-ribose) polymerase (PARP), a direct substrate of caspase-3, or examine changes in the levels of pro- and anti-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bcl-2).[10][15]
dot graph G { rankdir=LR; node [shape=box, style="filled", fontname="sans-serif", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="sans-serif"];
} caption: General workflow for Western blot analysis.
Protocol 4.1: Western Blot for Apoptotic Markers
-
Sample Preparation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the test compound (e.g., at 1x IC50) and controls for the desired time.
-
Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.[10]
-
Boil samples at 95-100°C for 5 minutes to denature the proteins.[16]
-
Load samples onto an SDS-polyacrylamide gel and run the electrophoresis until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electrotransfer apparatus.[16]
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to your target (e.g., anti-cleaved PARP, anti-Bax, or anti-β-Actin as a loading control) overnight at 4°C with gentle shaking.[16]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[10] Densitometry analysis can be used to semi-quantify protein levels relative to the loading control.
-
Assay Validation and Quality Control
For any cell-based assay, especially in a screening context, robust validation is essential to ensure the data is reliable and reproducible.[17][18]
-
Controls: Every plate must include appropriate controls.
-
Negative/Vehicle Control: Cells treated with the compound solvent (e.g., DMSO). This represents 0% inhibition or 100% viability.
-
Positive Control: A known active compound that induces the desired effect (e.g., Staurosporine for apoptosis). This confirms the assay system is working correctly.
-
Blank/Background Control: Wells with medium and assay reagents but no cells. This is used for background subtraction.
-
-
Z'-Factor (Z-prime): The Z'-factor is a statistical parameter used to evaluate the quality and suitability of a high-throughput screening assay.[19][20] It measures the separation between the positive and negative control signals.
Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]
Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.[21]
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | Large separation between controls; reliable for screening.[20][22] |
| 0 to 0.5 | Acceptable | The assay is "doable" but may have some overlap.[23] |
| < 0 | Unacceptable | Control signals overlap; the assay is not suitable for screening.[22] |
Conclusion
This application note provides a structured, multi-tiered approach to characterizing the cellular activity of this compound. By progressing from a broad cell viability screen to specific mechanistic assays for apoptosis and pathway analysis, researchers can efficiently build a comprehensive biological profile of the compound. Adherence to the detailed protocols and implementation of rigorous quality control measures, such as the calculation of the Z'-factor, will ensure the generation of high-quality, reliable, and interpretable data crucial for advancing drug discovery programs.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]
-
Sui, Y., & Wu, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(15), 2146–2152. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link]
-
Birmingham, A. (2014, April 8). Data analysis approaches in high throughput screening. SlideShare. Retrieved from [Link]
-
Morales, P., et al. (2025, August 6). Cytotoxicity of the β-carboline alkaloids harmine and harmaline in human cell assays in vitro. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 805, 503293. Retrieved from [Link]
-
Patil, S. A., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Journal of Medicinal Chemistry, 7(3). Retrieved from [Link]
-
Patil, S. A., et al. (2017, April 3). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. ResearchGate. Retrieved from [Link]
-
Kumar, A., et al. (2021). β-Carboline-based molecular hybrids as anticancer agents: a brief sketch. RSC Medicinal Chemistry, 12(4), 543-562. Retrieved from [Link]
-
Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]
-
Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Boster Biological Technology. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]
-
Patil, S. A., et al. (2017, March 1). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer. Longdom Publishing. Retrieved from [Link]
-
Patil, S. A., et al. (2018). QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation. Molecules, 23(10), 2549. Retrieved from [Link]
-
R&D World. (2025, December 24). Enhancing biomarker validation by defining what ‘enough’ looks like. Retrieved from [Link]
-
Chem-Impex. (n.d.). 9H-Pyrido[3,4-b]indole. Retrieved from [Link]
-
Zhang, Y., et al. (2021). β-Carboline Alkaloids From the Deep-Sea Fungus Trichoderma sp. MCCC 3A01244 as a New Type of Anti-pulmonary Fibrosis Agent That Inhibits TGF-β/Smad Signaling Pathway. Frontiers in Chemistry, 9, 749028. Retrieved from [Link]
-
de F. O. Costa, M., et al. (2020). β-carboline alkaloid harmine induces DNA damage and triggers apoptosis by a mitochondrial pathway: study in silico, in vitro and in vivo. Oncology Reports, 44(2), 563-577. Retrieved from [Link]
-
ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. Retrieved from [Link]
-
Wang, Y., et al. (2022). β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2. Frontiers in Pharmacology, 13, 989811. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. chemimpex.com [chemimpex.com]
- 5. QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2 [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. Caspase 3/7 Activity [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. promega.com [promega.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 18. fda.gov [fda.gov]
- 19. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 20. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 21. academic.oup.com [academic.oup.com]
- 22. punnettsquare.org [punnettsquare.org]
- 23. rna.uzh.ch [rna.uzh.ch]
Troubleshooting & Optimization
Navigating the Pictet-Spengler Reaction for β-Carboline Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Pictet-Spengler synthesis of β-carbolines. This guide is designed to provide you, our fellow scientists, with practical, in-depth solutions to common challenges encountered during this foundational reaction. As Senior Application Scientists, we understand that mastering this reaction is crucial for the synthesis of a vast array of biologically active compounds, including numerous alkaloids and pharmaceutical agents.[1][2][3][4] This resource is structured to address specific experimental issues with a focus on the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Common Problems and Solutions
This section addresses the most frequently encountered hurdles in the Pictet-Spengler synthesis of tetrahydro-β-carbolines. Each problem is presented in a question-and-answer format, detailing potential causes and offering actionable, field-proven solutions.
Problem 1: Low or No Product Yield
Question: My Pictet-Spengler reaction is resulting in a very low yield, or in some cases, no desired tetrahydro-β-carboline product at all. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in a Pictet-Spengler reaction is a common frustration that can often be traced back to several key factors related to the reaction conditions and the nature of your substrates. Let's break down the potential culprits and how to address them.
Causality and Strategic Solutions:
-
Inadequate Acid Catalysis: The reaction is critically dependent on an acid catalyst to facilitate the formation of the electrophilic iminium ion from the initial imine intermediate.[2][5][6] Without sufficient activation, the intramolecular cyclization will not proceed efficiently.
-
Troubleshooting Protocol:
-
Catalyst Choice: While traditional Brønsted acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH) are effective, their strength can sometimes lead to side reactions or decomposition of sensitive substrates.[5] Consider screening a panel of both Brønsted and Lewis acids. Lewis acids such as Yb(OTf)₃ or Sc(OTf)₃ can be particularly effective, sometimes in combination with microwave irradiation.[5]
-
Catalyst Loading: An excess of a strong Brønsted acid can protonate the starting tryptamine, rendering it non-nucleophilic.[5] Conversely, too little catalyst will result in slow or incomplete reaction.[5] It is crucial to optimize the catalyst loading, starting with catalytic amounts and incrementally increasing if necessary.
-
Alternative Solvents/Catalysts: In recent years, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has emerged as a powerful solvent that can also act as the catalyst, promoting the reaction often without the need for an additional acid.[5][7] This can be an excellent option for acid-sensitive substrates.
-
-
-
Poor Iminium Ion Formation: The initial condensation between the tryptamine and the carbonyl compound to form an imine, and subsequently the iminium ion, is a reversible equilibrium. If water is not effectively removed or the equilibrium is unfavorable, the concentration of the reactive intermediate will be low.
-
Troubleshooting Protocol:
-
Azeotropic Water Removal: For reactions run at elevated temperatures, using a Dean-Stark apparatus with a suitable solvent (e.g., toluene, benzene) can effectively remove the water formed during imine formation, driving the equilibrium towards the product.
-
Use of Dehydrating Agents: Molecular sieves (3Å or 4Å) can be added to the reaction mixture to sequester water as it is formed, which is particularly useful for reactions conducted at or below room temperature.
-
-
-
Decomposition of Starting Materials or Product: The combination of acid and heat can be harsh. Aldehydes, especially those with sensitive functional groups, can be prone to decomposition.[5] The tryptamine starting material or the β-carboline product may also be unstable under prolonged exposure to strong acidic conditions.
-
Troubleshooting Protocol:
-
Temperature Control: Monitor the reaction temperature carefully. Start at a lower temperature (e.g., room temperature or even 0 °C) and only increase it if the reaction is not proceeding. Use TLC or LC-MS to monitor for the appearance of decomposition products.[8]
-
Milder Conditions: Explore milder acid catalysts or even acid-free conditions where applicable. For instance, some highly reactive aldehydes may undergo the Pictet-Spengler reaction in refluxing benzene without any added acid.[5]
-
Protecting Groups: If your tryptamine or aldehyde contains sensitive functional groups, consider protecting them prior to the reaction and deprotecting them in a subsequent step.[8]
-
-
-
Steric Hindrance: Bulky substituents on either the tryptamine or the carbonyl component can sterically hinder the intramolecular cyclization step.
-
Troubleshooting Protocol:
-
Reaction Time and Temperature: Sterically hindered substrates may require longer reaction times and/or higher temperatures to overcome the activation energy barrier for cyclization.
-
Stronger Lewis Acids: The use of stronger Lewis acids can sometimes promote cyclization in sterically demanding cases by more effectively activating the iminium ion.
-
-
Workflow for Optimizing Low Yield:
Caption: Troubleshooting workflow for low yield.
Problem 2: Formation of Significant Side Products
Question: My reaction is producing the desired β-carboline, but I am also observing significant amounts of side products, complicating purification and reducing my overall yield. What are these side products and how can I minimize their formation?
Answer:
The formation of side products is a common issue that can arise from several competing reaction pathways. Identifying the nature of these impurities is the first step toward mitigating their formation.
Common Side Products and Mitigation Strategies:
-
Spiroindolenine Intermediate: The initial electrophilic attack of the iminium ion can occur at the C3 position of the indole ring, forming a spiroindolenine intermediate.[1][9] While this intermediate can rearrange to the desired product, under certain conditions, it or subsequent side reactions can lead to undesired byproducts.
-
Mitigation Strategy: The formation and rearrangement of the spiroindolenine are influenced by the reaction conditions. Milder conditions and careful choice of acid catalyst can favor the direct C2 cyclization pathway.
-
-
Over-alkylation or Polymerization: The product tetrahydro-β-carboline, still possessing a nucleophilic indole nitrogen, can potentially react with another molecule of the iminium ion, leading to dimers or oligomers. This is more prevalent with highly reactive aldehydes.
-
Mitigation Strategy:
-
Stoichiometry Control: Use a slight excess of the tryptamine relative to the aldehyde to ensure the complete consumption of the more reactive carbonyl component.[8]
-
Slow Addition: Adding the aldehyde slowly to the solution of the tryptamine and acid can help maintain a low concentration of the iminium ion, disfavoring intermolecular side reactions.
-
-
-
Oxidation to the Aromatic β-Carboline: Depending on the reaction conditions and the presence of oxidants (including air), the initially formed tetrahydro-β-carboline can be oxidized to the corresponding dihydro-β-carboline or the fully aromatic β-carboline.
-
Mitigation Strategy:
-
Inert Atmosphere: If oxidation is a suspected issue, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Avoid Oxidizing Agents: Ensure that the solvents and reagents used are free from oxidizing impurities.
-
-
-
Decarboxylation (for Tryptophan-derived Substrates): When using tryptophan or its esters as the starting material, decarboxylation can occur under harsh acidic conditions and elevated temperatures, leading to the loss of the C3-carboxyl group.[10]
-
Mitigation Strategy: Employ milder reaction conditions (lower temperature, weaker acid) when working with tryptophan derivatives to preserve the carboxyl group if it is desired in the final product.
-
Data Summary for Side Product Minimization:
| Side Product | Potential Cause | Recommended Action |
| Spiroindolenine-derived impurities | C3-cyclization | Use milder reaction conditions; screen acid catalysts. |
| Dimers/Polymers | Over-alkylation | Control stoichiometry (slight excess of tryptamine); slow addition of aldehyde. |
| Aromatic β-carboline | Oxidation | Run reaction under an inert atmosphere; use purified reagents. |
| Decarboxylated product | Harsh conditions | Use lower temperature and milder acid with tryptophan derivatives. |
Problem 3: Poor Diastereoselectivity in Chiral Syntheses
Question: I am performing an asymmetric Pictet-Spengler reaction using a chiral tryptamine derivative, but I am obtaining a poor mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Controlling stereochemistry is a critical aspect of many β-carboline syntheses, especially in drug development.[1] The diastereoselectivity of the Pictet-Spengler reaction is highly dependent on the reaction conditions, which can favor either kinetic or thermodynamic control.[1]
Understanding and Controlling Diastereoselectivity:
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Control: Typically favored at lower temperatures, the kinetically controlled pathway leads to the cis-diastereomer.[2] This is often the faster-forming product.
-
Thermodynamic Control: At higher temperatures, the reaction becomes more reversible, allowing for equilibration to the more thermodynamically stable trans-diastereomer.[2][9]
-
-
Strategies for Enhancing Diastereoselectivity:
-
Temperature Optimization: This is the most critical parameter. For the cis product, run the reaction at low temperatures (e.g., -78 °C to 0 °C). For the trans product, higher temperatures (reflux) are generally required to allow for epimerization of the initially formed cis product.[1][9]
-
Solvent Effects: The choice of solvent can influence the transition state energies and thus the diastereoselectivity. For example, in some cases, performing the reaction in acetonitrile or nitromethane has been shown to favor high cis selectivity.[1]
-
Substrate Modifications: The steric bulk of substituents on the tryptamine (e.g., at the ester group or the nitrogen) and the aldehyde can significantly influence the facial selectivity of the cyclization.[1][9]
-
Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the tryptamine or the employment of chiral Brønsted acid catalysts can induce high levels of enantioselectivity and diastereoselectivity.[1][11]
-
Experimental Protocol for Diastereoselectivity Screening:
-
Initial Reaction: Set up the reaction at room temperature to establish a baseline diastereomeric ratio (dr), which can be determined by ¹H NMR or chiral HPLC.
-
Low-Temperature Run (Kinetic Control): Repeat the reaction at 0 °C and then at -78 °C. Monitor the dr at each temperature to see if the proportion of the cis isomer increases.
-
High-Temperature Run (Thermodynamic Control): Perform the reaction at the reflux temperature of the chosen solvent. This should favor the formation of the more stable trans isomer.
-
Solvent Screening: If selectivity is still poor, screen a range of solvents with varying polarities (e.g., dichloromethane, toluene, acetonitrile, HFIP) at the optimized temperature for the desired diastereomer.
Logical Flow for Diastereoselectivity Control:
Caption: Decision tree for optimizing diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pictet-Spengler reaction for β-carboline synthesis?
A1: The reaction proceeds in two main stages.[5][12] First, the tryptamine (a β-arylethylamine) condenses with an aldehyde or ketone in the presence of an acid catalyst to form an imine, which is then protonated to an electrophilic iminium ion.[2][6] In the second stage, the electron-rich indole ring of the tryptamine performs an intramolecular electrophilic aromatic substitution, attacking the iminium ion to form the new six-membered ring of the tetrahydro-β-carboline scaffold.[2][6][12]
Q2: Can I use ketones instead of aldehydes in this reaction?
A2: Yes, ketones can be used, but they are generally less reactive than aldehydes due to steric hindrance and reduced electrophilicity of the corresponding ketiminium ion.[1][5] Reactions with ketones often require harsher conditions, such as higher temperatures and stronger acid catalysts, and may result in lower yields.[3][5] Activated ketones, such as α-keto esters (e.g., ethyl pyruvate), tend to be more successful substrates.[5]
Q3: Are there any "green" or more environmentally friendly approaches to the Pictet-Spengler reaction?
A3: Absolutely. There is a growing interest in developing greener synthetic methods.[13] Some approaches include:
-
Aqueous Conditions: Performing the reaction in water, sometimes facilitated by a natural and biodegradable catalyst like L-tartaric acid, has been successfully demonstrated.[14]
-
Alternative Solvents: The use of recyclable solvents like HFIP, which can also act as the catalyst, reduces the need for strong, corrosive acids and simplifies workup.[5][7]
-
Catalyst-Free Conditions: For certain activated substrates, the reaction can be carried out under catalyst-free conditions, often with microwave assistance, which reduces reaction times and energy consumption.[7]
Q4: How do I purify my tetrahydro-β-carboline product?
A4: Purification typically involves a standard acid-base workup followed by chromatography. After quenching the reaction, the mixture can be neutralized or made basic to deprotonate the product, which can then be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The crude product is then often purified by flash column chromatography on silica gel. In some cases, particularly with hydrochloride or other salts, crystallization can be an effective method of purification, sometimes avoiding the need for chromatography altogether.[7]
Q5: My starting tryptamine has a substituent on the indole ring. How will this affect the reaction?
A5: Substituents on the indole ring can have a significant electronic effect. Electron-donating groups (e.g., methoxy) on the indole ring will increase its nucleophilicity, generally accelerating the cyclization step and allowing for milder reaction conditions. Conversely, electron-withdrawing groups (e.g., nitro) will deactivate the indole ring, making the cyclization more difficult and requiring harsher conditions or stronger catalysts.
References
- Grokipedia. Pictet–Spengler reaction.
-
Dalpozzo, R. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(6), 699. [Link]
- Wang, X., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. Chinese Journal of Chemistry, 32(6), 512-518.
- ResearchGate. The mechanism of the Pictet–Spengler reaction.
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
Wiedemann, S., et al. (2020). Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines: An Optimized Michael Addition and Computational Study on the Aza-Anellation Step. Molecules, 25(15), 3359. [Link]
- Yusof, N. S. M., et al. (2018).
- BenchChem. (2025). Optimization of reaction conditions for the Pictet-Spengler synthesis.
- El-Sayed, N. N. E., et al. (2020). The Progress in Pictet‐Spengler β‐Carboline Synthesis under Green Conditions. ChemistrySelect, 5(29), 8887-8902.
-
Dalpozzo, R., & Acquaro, V. R. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(11), 1433. [Link]
-
Klausen, R. S., et al. (2014). Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. Journal of the American Chemical Society, 136(4), 1287-1290. [Link]
- Van der Mey, M., et al. (2012). A microwave-assisted Pictet–Spengler synthesis of tetrahydro-β-carbolines and their subsequent aromatization to β-carbolines. Tetrahedron Letters, 53(47), 6355-6358.
-
Szabó, L., et al. (2018). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 23(7), 1644. [Link]
- Semantic Scholar. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
-
ResearchGate. Synthesis of β‐carboline through Pictet‐Spengler reaction. [Link]
- da Silva, A. M. S., et al. (2010). Synthesis of β-carboline derivatives. 2nd International Electronic Conference on Synthetic Organic Chemistry.
- NROChemistry. Pictet-Spengler Reaction.
Sources
- 1. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. sciforum.net [sciforum.net]
- 11. mdpi.com [mdpi.com]
- 12. grokipedia.com [grokipedia.com]
- 13. The Progress in Pictet‐Spengler β‐Carboline Synthesis under Green Conditions | Semantic Scholar [semanticscholar.org]
- 14. scholarworks.bwise.kr [scholarworks.bwise.kr]
Technical Support Center: Improving the Yield of Methyl 9H-pyrido[3,4-b]indole-1-carboxylate Synthesis
Welcome to the technical support center for the synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate, a key β-carboline scaffold in medicinal chemistry and natural product synthesis.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction outcomes effectively.
Core Synthesis Overview: The Pictet-Spengler Approach
The most prevalent and biosynthetic-analogous route to the β-carboline core is the Pictet-Spengler reaction.[2][3] The synthesis of this compound typically begins with L-tryptophan methyl ester, which undergoes an acid-catalyzed condensation with an aldehyde equivalent. This forms a 1,2,3,4-tetrahydro-β-carboline (THβC) intermediate. The crucial final step is the aromatization of this THβC intermediate to yield the desired fully aromatic β-carboline product.[4][5]
Caption: General two-step synthesis pathway.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is extremely low or the reaction fails entirely. What are the critical parameters to investigate?
A low yield is the most frequent complaint. The issue almost always lies in one of the two core steps: the initial cyclization or the final aromatization. A systematic approach is essential for diagnosis.
-
Issue A: Inefficient Pictet-Spengler Cyclization (Formation of the THβC Intermediate) The driving force for this reaction is the formation of a highly electrophilic iminium ion from the condensation of the amine and aldehyde under acidic conditions.[3] Failure at this stage means no intermediate is formed to carry forward.
-
Cause 1: Inappropriate Acid Catalysis. The catalyst is not just a reagent; it's the engine of the reaction. If the medium is not acidic enough, the iminium ion does not form efficiently.[6] Conversely, excessively harsh acidic conditions can lead to the decomposition of the acid-sensitive indole starting material.[7]
-
Solution: Trifluoroacetic acid (TFA) is often an excellent choice, providing sufficient acidity without the harshness of mineral acids like HCl or H₂SO₄.[6][8] Start with milder conditions (e.g., 10-20% TFA in a solvent like dichloromethane (DCM) at room temperature) and monitor the reaction by TLC or LC-MS for the disappearance of starting material and the appearance of the THβC intermediate.
-
-
Cause 2: Reagent and Solvent Purity. The iminium ion intermediate is highly susceptible to hydrolysis. Any water in the reaction medium will push the equilibrium back towards the starting materials.
-
Solution: Ensure all reagents are pure and use anhydrous solvents. If your aldehyde equivalent is a hydrate (e.g., glyoxylic acid monohydrate), azeotropic removal of water with a Dean-Stark apparatus or the use of molecular sieves is highly recommended.[6]
-
-
-
Issue B: Incomplete Aromatization This is a very common pitfall. You may have successfully formed the THβC intermediate, but if it fails to oxidize, you will not isolate the desired product. The THβC is often more polar than the final product and can be mistaken for a byproduct or be lost during workup.
-
Cause 1: Insufficient Oxidant or Incorrect Choice. The choice of oxidizing agent is critical and substrate-dependent.
-
Solution: Activated manganese dioxide (MnO₂) is an excellent and often overlooked choice for this transformation. It is effective, inexpensive, and can be used in a one-pot procedure where it also facilitates the initial oxidation of an alcohol precursor to the required aldehyde.[9][10] A significant excess (e.g., 10 equivalents) is often required to drive the reaction to completion.[10] Other options include elemental sulfur at high temperatures or palladium on carbon (Pd/C) with a hydrogen acceptor.[5][11]
-
-
Cause 2: Reaction Temperature and Time. Aromatization can be slow and may require elevated temperatures to proceed at a reasonable rate.
-
Solution: If using MnO₂, refluxing in a solvent like toluene or acetonitrile overnight is a good starting point.[10] Monitor the reaction by TLC. The spot corresponding to the THβC intermediate should disappear as the more conjugated, less polar, and often fluorescent spot of the final product appears.
-
-
Caption: Diagnostic workflow for low-yield issues.
Q2: I'm observing a significant side product that complicates purification. How can I identify and minimize it?
A: The two most common side products are the unoxidized THβC intermediate and the decarboxylated product, 9H-pyrido[3,4-b]indole (Norharman).
-
Side Product 1: 1,2,3,4-Tetrahydro-β-carboline (THβC) Intermediate.
-
Identification: This compound will have a molecular weight that is two units higher than your target product. It is typically more polar on silica gel. Its ¹H NMR spectrum will show aliphatic signals for the protons on the saturated C-ring, which are absent in the fully aromatic product.
-
Minimization: The presence of this intermediate is a clear sign of incomplete aromatization. Refer to Issue B in the question above. Increase the amount of oxidant, prolong the reaction time, or increase the temperature.
-
-
Side Product 2: Decarboxylated Product (Norharman).
-
Identification: This occurs when the methyl carboxylate group at the C-1 position is lost. It will have a significantly lower molecular weight.
-
Minimization: Decarboxylation is typically caused by excessively harsh conditions, particularly prolonged exposure to strong acid at high temperatures.[12] If you observe this side product, reduce the severity of your conditions. Use a milder acid, lower the reaction temperature, or shorten the reaction time for the cyclization step before proceeding to the oxidation.
-
Q3: My final product is an impure oil or a difficult-to-separate mixture. What are the recommended purification methods?
A: Achieving a pure, crystalline final product is crucial. If you are struggling with purification, it is often due to the presence of the closely related THβC intermediate.
-
Step 1: Drive the Reaction to Completion. The best purification strategy is to ensure a clean reaction. Use TLC or LC-MS to confirm the complete conversion of the THβC intermediate to the final product before beginning your workup. It is far easier to add more oxidant and reflux longer than to separate two compounds of similar structure.
-
Step 2: Column Chromatography. Standard flash column chromatography on silica gel is effective.
-
Solvent System: A gradient elution is recommended. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. The final aromatic product is less polar than the THβC intermediate and will elute first.
-
-
Step 3: Recrystallization. this compound is a crystalline solid.[9] Recrystallization is an excellent final step to achieve high purity.
-
Solvent System: Methanol or an Ethyl Acetate/Hexane mixture are good starting points for recrystallization. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective oxidant for the aromatization step?
A: The "best" oxidant depends on your specific reaction scale, desired conditions, and tolerance for certain reagents. Below is a comparison of common choices.
| Oxidant | Typical Conditions | Pros | Cons |
| MnO₂ | 10 eq., Reflux in Toluene/MeCN | Effective, inexpensive, useful in one-pot syntheses.[9][10] | Requires a large stoichiometric excess; heterogeneous reaction. |
| Pd/C | 10 mol%, Reflux in a high-boiling solvent | Catalytic amount needed; clean conversion.[4] | Expensive; may require a hydrogen acceptor. |
| Sulfur (S) | 1-2 eq., High temp (e.g., reflux in xylene) | Inexpensive and effective.[5][11] | Requires high temperatures; potential for sulfur-containing byproducts; H₂S gas is produced. |
For general laboratory use, the manganese dioxide (MnO₂) mediated one-pot method offers an excellent balance of efficiency, cost, and operational simplicity.[9]
Q2: Can this synthesis truly be performed as a "one-pot" reaction?
A: Yes. A highly efficient one-pot procedure has been developed that combines three distinct chemical operations: the oxidation of an alcohol to an aldehyde, the Pictet-Spengler cyclization, and the final aromatization, all mediated by MnO₂.[9][10] This method avoids the isolation of intermediates and often leads to higher overall yields.
Detailed Experimental Protocol: One-Pot MnO₂-Mediated Synthesis
This protocol is adapted from a validated literature procedure and represents a robust method for obtaining the target compound.[9][10]
Materials:
-
L-Tryptophan methyl ester hydrochloride
-
Methyl glycolate
-
Activated Manganese Dioxide (MnO₂)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN), anhydrous
-
4 Å Molecular Sieves
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add L-tryptophan methyl ester hydrochloride (1.0 eq) and 4 Å molecular sieves.
-
Neutralization: Add anhydrous acetonitrile to the flask, followed by triethylamine (1.1 eq) to neutralize the hydrochloride salt. Stir the suspension at room temperature for 15 minutes.
-
Addition of Reagents: To the stirred suspension, add methyl glycolate (1.5 eq) followed by activated manganese dioxide (10.0 eq).
-
Reaction: Stir the mixture at room temperature for 3 hours to facilitate the initial oxidation and condensation steps.
-
Aromatization: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the THβC intermediate.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids and molecular sieves. Wash the Celite® pad thoroughly with ethyl acetate or DCM.
-
Purification: Concentrate the combined filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a crystalline solid.
References
-
Valverde, E., & Vilar, S. (2022). Methodologies for the Synthesis of β-Carbolines. LJMU Research Online. [Link]
-
Bajkó, Z., et al. (2020). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 25(21), 5146. [Link]
-
Taylor, D. L., et al. (2011). Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine. Beilstein Journal of Organic Chemistry, 7, 1407–1411. [Link]
-
Zulkifli, S. Z., et al. (2023). Synthesis and diverse biological activities of substituted indole β-carbolines: a review. Journal of the Iranian Chemical Society. [Link]
- Stoeckigt, J., et al. (2011). The Pictet-Spengler reaction in nature and in organic synthesis. Angewandte Chemie International Edition, 50(21), 4978-5015. (Referenced abstractly in search results).
-
Love, B. E. (1996). Synthesis of β-Carbolines. A Review. Organic Preparations and Procedures International, 28(1), 1-65. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]
-
Jacobsen, E. N., et al. (2000). Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Journal of the American Chemical Society, 122(29), 7116–7117. [Link]
-
ResearchGate. (2016). Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate. [Link]
-
da Silva, M. F. P., et al. (2014). Synthesis of β-carboline derivatives. Molbank, 2014(4), M834. [Link]
-
Czerwonka, R., et al. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 24(21), 3968. [Link]
-
Taylor, D. L., et al. (2011). Manganese dioxide mediated one-pot synthesis of this compound. Beilstein Journal of Organic Chemistry, 7, 1407-1411. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciforum.net [sciforum.net]
Technical Support Center: Purification of β-Carboline Esters
Welcome to the technical support center for the purification of β-carboline esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical, field-proven insights.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of β-carboline esters, providing potential causes and actionable solutions.
Chromatography Issues (HPLC & Flash Chromatography)
Question 1: I'm observing significant peak tailing for my β-carboline ester in reverse-phase HPLC. What are the likely causes and how can I resolve this?
Answer:
Peak tailing in HPLC is a common issue that can compromise resolution and quantification. For β-carboline esters, the primary causes often revolve around secondary interactions with the stationary phase or issues with the mobile phase.
Probable Causes & Solutions:
-
Secondary Silanol Interactions: The basic nitrogen atoms in the β-carboline ring system can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution 1: pH Adjustment of the Mobile Phase: Lowering the pH of the mobile phase (e.g., to pH < 3) with an additive like trifluoroacetic acid (TFA) or formic acid will protonate the basic nitrogens of the β-carboline, minimizing their interaction with silanol groups.[1]
-
Solution 2: Use of an End-Capped Column: Employing a high-quality, end-capped column will reduce the number of accessible free silanol groups, thereby minimizing secondary interactions.
-
Solution 3: Addition of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing interaction with your compound of interest.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]
-
Solution: Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely experiencing mass overload.[2]
-
-
Column Contamination: Accumulation of strongly retained impurities on the column can lead to peak tailing.
-
Solution: Column Washing: Implement a robust column washing protocol between injections, using a strong solvent (e.g., 100% acetonitrile or isopropanol) to elute any strongly bound contaminants.
-
Question 2: My resolution between the desired β-carboline ester and an impurity is poor. How can I improve the separation?
Answer:
Poor resolution indicates that the chromatographic conditions are not optimal for separating your compound from its impurities.
Probable Causes & Solutions:
-
Inadequate Mobile Phase Composition: The polarity of the mobile phase may not be suitable for achieving differential migration of your components.
-
Solution 1: Optimize Mobile Phase Strength: For reverse-phase HPLC, systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase retention times and potentially improve separation. For normal-phase chromatography, a similar systematic adjustment of the polar solvent in a non-polar mobile phase should be performed.
-
Solution 2: Change the Organic Modifier: Switching from methanol to acetonitrile (or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Solution 3: Employ Gradient Elution: A gradient elution, where the mobile phase composition is changed over the course of the run, can be highly effective for separating compounds with different polarities.[1]
-
-
Incorrect Stationary Phase: The chosen stationary phase may not have the right chemistry to effectively separate your compounds.
-
Solution: Screen Different Columns: If possible, screen columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl, or for chiral separations, a specialized chiral stationary phase like Chiralcel OD-H).[1]
-
Crystallization Challenges
Question 3: My β-carboline ester is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to a high degree of supersaturation or the use of an inappropriate solvent.
Probable Causes & Solutions:
-
Solution is Too Concentrated: The concentration of your compound in the hot solvent is too high.
-
Solution 1: Add More Solvent: Add more of the hot solvent to the oiled-out mixture until the oil redissolves, then allow it to cool slowly.
-
Solution 2: Use a Co-solvent System: Dissolve the compound in a good solvent at room temperature, and then slowly add a poor solvent (in which the compound is insoluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly. A common and effective mixture for β-carboline derivatives is ethyl acetate/hexane.[3]
-
-
Cooling Rate is Too Fast: Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice.
-
Solution: Slow Cooling: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath or refrigerator. Insulating the flask can also help to slow the cooling rate.
-
-
Presence of Impurities: Impurities can inhibit crystal nucleation and growth.
-
Solution: Pre-purification: If the crude product is highly impure, consider a preliminary purification step, such as flash column chromatography, before attempting recrystallization.
-
Question 4: I'm struggling to induce crystallization of my β-carboline ester, even after the solution has cooled. What techniques can I try?
Answer:
Sometimes, a supersaturated solution needs a "nudge" to initiate the crystallization process.
Techniques to Induce Crystallization:
-
Scratching the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure crystalline product, add a tiny crystal to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.
-
Reducing the Volume of the Solvent: Slowly evaporate some of the solvent to increase the concentration of your compound, which may induce crystallization.[4]
-
Cooling to a Lower Temperature: If cooling to room temperature is insufficient, try cooling the solution in an ice bath or a refrigerator.
Stability and Degradation
Question 5: I suspect my β-carboline ester is degrading during purification. What are the signs, and how can I prevent this?
Answer:
β-carboline esters can be susceptible to degradation, particularly through hydrolysis of the ester group and oxidation of the β-carboline core.
Signs of Degradation:
-
Appearance of New Spots on TLC or New Peaks in HPLC: This is the most common indicator of degradation.
-
Color Change: The formation of colored byproducts can indicate decomposition.
-
Low Recovery: A significantly lower than expected yield of the purified product.
Prevention of Degradation:
-
Hydrolysis of the Ester: The ester functionality can be hydrolyzed under either acidic or basic conditions, especially in the presence of water and at elevated temperatures.[5][6][7]
-
Mitigation:
-
Avoid Strong Acids and Bases: Use neutral or mildly acidic/basic conditions whenever possible. If an acidic or basic wash is necessary during workup, perform it quickly and at a low temperature.
-
Use Anhydrous Solvents: For chromatography and recrystallization, use dry solvents to minimize water content.
-
Control Temperature: Avoid prolonged heating, especially in the presence of protic solvents.
-
-
-
Oxidation of the β-Carboline Ring: The electron-rich indole nucleus of the β-carboline can be prone to oxidation, especially when exposed to air and light over extended periods.
-
Mitigation:
-
Work Under an Inert Atmosphere: When possible, perform purification steps under an inert atmosphere of nitrogen or argon.
-
Protect from Light: Store solutions and the purified product in amber vials or wrap containers in aluminum foil.
-
Use Fresh Solvents: Peroxides in aged solvents (like diethyl ether or THF) can promote oxidation.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Pictet-Spengler synthesis of a β-carboline ester?
A1: The Pictet-Spengler reaction is a powerful method for synthesizing the β-carboline core.[8] However, it can lead to several impurities, including:
-
Diastereomers: If the starting materials are chiral, you may form a mixture of cis and trans diastereomers, which can be challenging to separate.[9]
-
Unreacted Starting Materials: Incomplete reactions can leave behind the initial tryptamine derivative and aldehyde.
-
Oxidized Byproducts: The tetrahydro-β-carboline intermediate can be partially or fully oxidized to the dihydro-β-carboline or the fully aromatic β-carboline, respectively, before the intended oxidation step.
Q2: How do I choose the best solvent system for flash column chromatography of my β-carboline ester?
A2: The ideal solvent system for flash chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate.
-
Starting Point: A common starting point for β-carboline esters is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
-
TLC Analysis: Run several TLC plates with varying ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to find the optimal mobile phase.
-
Gradient Elution: For complex mixtures, a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often the most effective approach.[3]
Q3: Can I use reverse-phase chromatography for the purification of β-carboline esters?
A3: Yes, reverse-phase chromatography is a viable and often preferred method for the purification of β-carboline esters, especially for more polar derivatives. A typical system would involve a C18 column with a mobile phase of water and acetonitrile or methanol, often with an acidic modifier like TFA or formic acid to improve peak shape.
Q4: What are the key safety precautions when purifying β-carboline esters?
A4: As with any chemical synthesis and purification, it is crucial to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when using volatile organic solvents.
-
Material Safety Data Sheets (MSDS/SDS): Consult the SDS for your specific β-carboline ester and all solvents to be aware of any specific hazards. Some β-carboline derivatives can have biological activity and should be handled with care.
-
Solvent Handling: Be mindful of the flammability of organic solvents and avoid sources of ignition.
III. Experimental Protocols & Data
Protocol 1: Flash Column Chromatography of a Crude β-Carboline Ester
-
TLC Analysis: Determine the optimal solvent system by TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase. Pack the column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude β-carboline ester in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin eluting with the initial mobile phase. If a gradient is required, gradually increase the polarity by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified β-carboline ester.[3]
Protocol 2: Recrystallization of a β-Carboline Ester
-
Solvent Selection: Choose a solvent or solvent system in which the β-carboline ester is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices include ethanol, methanol, or a mixture of ethyl acetate and hexane.[3]
-
Dissolution: Place the crude or partially purified β-carboline ester in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with swirling until the solid dissolves completely.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Summary Tables
Table 1: Common Solvent Systems for Chromatography of β-Carboline Esters
| Chromatography Mode | Stationary Phase | Common Mobile Phase Systems |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Reverse-Phase | C18 | Water/Acetonitrile with 0.1% TFA, Water/Methanol with 0.1% Formic Acid |
| Chiral | Chiralcel OD-H | n-Hexane/Ethanol[1] |
Table 2: Suitable Solvents for Recrystallization of β-Carboline Esters
| Solvent/System | Notes |
| Ethanol | Good for many β-carboline derivatives.[3] |
| Methanol | Similar to ethanol, effective for polar compounds.[3] |
| Ethyl Acetate/Hexane | A versatile co-solvent system that allows for fine-tuning of polarity.[3] |
IV. Visualizations
Workflow for Purification of β-Carboline Esters
Caption: General purification workflow for β-carboline esters.
Troubleshooting Logic for HPLC Peak Tailing
Caption: Decision tree for troubleshooting HPLC peak tailing.
V. References
-
ResearchGate. (2012). Analytical and Preparative Chiral Separation of β-Carboline Derivatives, LDL Oxidation Inhibitors, Using HPLC and CE Methodologies: Determination of Enantiomeric Purity. [Link]
-
PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
-
Sciforum. (n.d.). Synthesis of β-carboline derivatives. [Link]
-
NIH. (2021). Degradation of β-Carbolines Harman and Norharman in Edible Oils during Heating. [Link]
-
ResearchGate. (n.d.). Degradation of Tetrahydro- β -carbolines in the Presence of Nitrite: HPLC−MS Analysis of the Reaction Products. [Link]
-
LJMU Research Online. (n.d.). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. [Link]
-
PubMed. (n.d.). Isolation and identification in bovine cerebral cortex of n-butyl beta-carboline-3-carboxylate, a potent benzodiazepine binding inhibitor. [Link]
-
Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. [Link]
-
University of Rochester. (n.d.). Purification: How To. [Link]
-
PubMed. (n.d.). Supramolecular Systems-Based HPLC for Chiral Separation of Beta-Adrenergics and Beta-Adrenolytics in Drug Discovery Schemes. [Link]
-
RSC Publishing. (n.d.). Highly diastereoselective crystallization-induced asymmetric transformation of 1,3-disubstituted-tetrahydro-β-carbolines in water. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
PrepChem.com. (n.d.). Synthesis of β-carbolin-3-carboxylic acid N-methylamide. [Link]
-
Organic Syntheses. (n.d.). 1,2,3,4-TETRAHYDRO-β-CARBOLINE. [Link]
-
NIH. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
PNAS. (n.d.). Isolation and identification in bovine cerebral cortex of n-butyl beta-carboline-3-carboxylate, a potent benzodiazepine binding. [Link]
-
Google Patents. (n.d.). US4521595A - Process for the purification of esters.
-
PubMed. (n.d.). Stability of sucrose fatty acid esters under acidic and basic conditions. [Link]
-
NIH. (n.d.). Isolation, structure, and properties of the beta-carboline formed from 5-hydroxytryptamine by the superoxide anion-generating system. [Link]
-
YouTube. (2014). Ester Hydrolysis (Acidic and Basic Conditions). [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. carbodiimide.com [carbodiimide.com]
- 6. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Pictet-Spengler Synthesis of β-Carbolines
Welcome to the technical support center for the Pictet-Spengler synthesis of β-carbolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common experimental challenges and optimize your reaction conditions for the successful synthesis of this critical structural motif found in numerous bioactive natural products and pharmaceuticals.[1][2][3][4]
Troubleshooting Guide
This section addresses specific issues that may arise during the Pictet-Spengler synthesis of β-carbolines, providing potential causes and actionable solutions.
Question 1: My Pictet-Spengler reaction is resulting in a low yield or failing to produce the desired β-carboline product. What are the likely causes and how can I fix this?
Answer:
Low or no yield in a Pictet-Spengler reaction is a common issue that can often be traced back to several key factors related to the reaction's core mechanism. The reaction proceeds through the formation of a Schiff base from a β-arylethylamine (like tryptamine) and a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydro-β-carboline ring system.[1][5] The driving force is the generation of an electrophilic iminium ion.[6]
Potential Causes & Solutions:
-
Insufficiently Acidic Catalyst: The acid catalyst is crucial for the formation of the highly electrophilic iminium ion necessary for the ring closure.[6][7] If the catalyst is too weak or used in insufficient amounts, the reaction will be sluggish or may not proceed at all.
-
Solution: Employ stronger protic acids like trifluoroacetic acid (TFA) or hydrochloric acid.[2][7] Lewis acids such as BF₃·OEt₂ can also be effective.[7] The choice and amount of acid should be carefully optimized. However, be aware that an excessive amount of a Brønsted acid can protonate the starting amine, reducing its nucleophilicity.[1]
-
-
Decomposition of Starting Materials: Tryptamine derivatives and some aldehydes can be sensitive to harsh acidic conditions and elevated temperatures, leading to degradation and side product formation.[7]
-
Solution: Begin with milder reaction conditions (e.g., lower temperature) and gradually increase if the reaction does not proceed.[7] For particularly sensitive substrates, a two-step procedure can be beneficial: first, form the Schiff base under neutral conditions, and then introduce the acid catalyst for the cyclization step.[7]
-
-
Poor Reagent Purity: Impurities in the starting materials or solvent can significantly hinder the reaction. Water, for instance, can hydrolyze the iminium ion intermediate, preventing cyclization.[7]
-
Solution: Ensure the aldehyde is purified (e.g., by distillation or chromatography) before use and that the solvent is anhydrous.[7]
-
-
Steric Hindrance: Bulky substituents on the tryptamine nitrogen or the aldehyde can sterically impede the reaction, slowing it down.[7]
-
Solution: For sterically hindered substrates, longer reaction times or higher temperatures may be necessary to achieve a reasonable conversion.[7]
-
Experimental Protocol: General Procedure for the Pictet-Spengler Reaction
-
To a solution of the tryptamine derivative (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane, toluene, or 1,2-dichloroethane), add the aldehyde or ketone (1.0-1.2 eq).
-
Add the acid catalyst (e.g., TFA, 0.1-1.0 eq) to the mixture.
-
Stir the reaction at the desired temperature (ranging from room temperature to reflux) and monitor its progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with a suitable base (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Question 2: I am observing the formation of a mixture of cis and trans diastereomers. How can I control the stereoselectivity of my Pictet-Spengler reaction?
Answer:
When an aldehyde other than formaldehyde is used in the Pictet-Spengler reaction with a chiral tryptamine derivative (like L-tryptophan), a new chiral center is created at the C-1 position of the β-carboline ring, leading to the possibility of cis and trans diastereomers.[6] The diastereoselectivity is highly dependent on the reaction conditions and the nature of the substituents.
Controlling Diastereoselectivity:
-
Kinetic vs. Thermodynamic Control: The cis isomer is often the kinetically favored product, formed under milder conditions and lower temperatures.[6][8] The trans isomer is typically the thermodynamically more stable product and is favored at higher temperatures where the reaction becomes reversible.[6][8]
-
To favor the cis isomer: Perform the reaction at lower temperatures.
-
To favor the trans isomer: Use higher temperatures to allow the reaction to equilibrate to the more stable trans product.
-
-
Solvent Effects: The choice of solvent can significantly influence the diastereomeric ratio. For instance, in some cases, acetonitrile or nitromethane have been shown to favor the formation of the cis product.[9] Apolar solvents may also influence the outcome.[10]
-
N-Substituent on Tryptamine: The nature of the substituent on the tryptamine nitrogen can play a crucial role in directing the stereochemistry. Bulky N-substituents can favor the formation of the trans isomer.[6] For example, N-benzylated tryptophans have been used to obtain predominantly trans products.[8]
Table 1: General Guidelines for Diastereoselectivity Control
| Desired Isomer | Recommended Conditions |
| cis | Lower reaction temperatures (kinetic control).[6][8] |
| trans | Higher reaction temperatures (thermodynamic control), use of bulky N-substituents on the tryptamine.[6][8] |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the scope and mechanism of the Pictet-Spengler synthesis of β-carbolines.
Question 3: What is the general mechanism of the Pictet-Spengler reaction for β-carboline synthesis?
Answer:
The Pictet-Spengler reaction for the synthesis of β-carbolines proceeds through a well-established two-step mechanism:[1]
-
Iminium Ion Formation: The reaction begins with the condensation of a tryptamine derivative (a β-arylethylamine) with an aldehyde or ketone.[6] In the presence of an acid catalyst, the initially formed imine is protonated to generate a highly electrophilic iminium ion.[5][6]
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich indole ring of the tryptamine then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular cyclization.[6] This electrophilic addition typically occurs at the C-2 position of the indole. This is a 6-endo-trig cyclization.[11]
-
Rearomatization: The resulting spirocyclic intermediate undergoes a rearrangement and deprotonation to restore the aromaticity of the indole ring, yielding the final 1,2,3,4-tetrahydro-β-carboline product.[6]
Caption: Mechanism of the Pictet-Spengler Reaction.
Question 4: What is the substrate scope of the Pictet-Spengler reaction for β-carboline synthesis? Are there any limitations?
Answer:
The Pictet-Spengler reaction is a versatile method for the synthesis of a wide range of β-carboline derivatives.[2][4]
Tryptamine Derivatives:
-
A variety of tryptamines with substituents on the indole ring can be used. Electron-donating groups on the indole ring generally facilitate the reaction by increasing the nucleophilicity of the aromatic system.[12]
-
The nitrogen of the ethylamine side chain can be unsubstituted or substituted with various protecting groups or other functionalities.
Carbonyl Compounds:
-
A broad range of aldehydes, including aliphatic and aromatic aldehydes, can be employed.[1][4]
-
Ketones can also be used, but they are generally less reactive than aldehydes and may require harsher reaction conditions or the use of activated ketones.[1] For instance, the reaction of tryptamine with ethyl pyruvate has been shown to give a good yield.[1]
Limitations:
-
Less Nucleophilic Aromatic Rings: While highly effective for electron-rich indoles, the reaction is less efficient for less nucleophilic aromatic systems, which may require stronger acids and higher temperatures.[6]
-
Acid-Labile Substrates: Substrates containing acid-sensitive functional groups may not be compatible with the standard acidic reaction conditions.[1] In such cases, milder catalysts or alternative synthetic routes may be necessary.
-
Steric Hindrance: As mentioned in the troubleshooting section, significant steric hindrance on either the tryptamine or the carbonyl compound can impede the reaction.[7]
Question 5: Can the Pictet-Spengler reaction be performed under green or milder conditions?
Answer:
Yes, significant efforts have been made to develop more environmentally friendly and milder conditions for the Pictet-Spengler reaction.[3]
-
Water as a Solvent: Some Pictet-Spengler reactions have been successfully carried out in water, which is an environmentally benign solvent.[13]
-
Organocatalysis: The use of chiral Brønsted acids, such as phosphoric acids, and thiourea derivatives as organocatalysts has enabled enantioselective Pictet-Spengler reactions to be performed under mild conditions.[6][14]
-
HFIP as Solvent and Catalyst: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has been shown to act as both a solvent and a catalyst, promoting the reaction efficiently, often without the need for an additional acid.[1]
-
Enzymatic Synthesis: In nature, the Pictet-Spengler reaction is catalyzed by enzymes like strictosidine synthase under physiological conditions.[6] Biocatalytic approaches are being developed to mimic these highly efficient and selective natural processes.[5]
Caption: Troubleshooting Workflow for Low Yield.
References
-
Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]
-
Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. (2014). Chinese Journal of Chemistry. Retrieved January 3, 2026, from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2020). Molecules. Retrieved January 3, 2026, from [Link]
-
Pictet–Spengler reaction - Grokipedia. (n.d.). Retrieved January 3, 2026, from [Link]
-
The Progress in Pictet‐Spengler β‐Carboline Synthesis under Green Conditions. (2021). ChemistrySelect. Retrieved January 3, 2026, from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - PubMed. (2020). Retrieved January 3, 2026, from [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2018). Molecules. Retrieved January 3, 2026, from [Link]
-
The mechanism of the Pictet–Spengler reaction. (2018). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Effect of temperature on Pictet-Spengler reaction. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
A facile and efficient method for the synthesis of crystalline tetrahydro- β-carbolines via the Pictet-Spengler reaction in water. (2014). Bulletin of the Korean Chemical Society. Retrieved January 3, 2026, from [Link]
-
Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (2018). Digital Commons@DePaul. Retrieved January 3, 2026, from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - PMC. (2020). Retrieved January 3, 2026, from [Link]
-
Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. (2022). ACS Catalysis. Retrieved January 3, 2026, from [Link]
-
Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. (2018). Angewandte Chemie International Edition. Retrieved January 3, 2026, from [Link]
-
Recent Advances in the Synthesis of β-Carboline Alkaloids. (2020). Molecules. Retrieved January 3, 2026, from [Link]
-
Pictet-Spengler reaction - chemeurope.com. (n.d.). Retrieved January 3, 2026, from [Link]
-
Synthesis of β-carboline and tetrahydroisoquinoline derivatives. (2008). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Pictet-Spengler Reaction - NROChemistry. (n.d.). Retrieved January 3, 2026, from [Link]
-
Synthesis of Tetrahydro-β-carbolines and Studies of the Pictet–Spengler Reaction. (2001). ResearchGate. Retrieved January 3, 2026, from [Link]
-
A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. (2022). Journal of the American Chemical Society. Retrieved January 3, 2026, from [Link]
-
Weak Brønsted Acid−Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet−Spengler Reactions. (2009). Organic Letters. Retrieved January 3, 2026, from [Link]
-
A Catalytic Asymmetric Pictet-Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PubMed. (2022). Retrieved January 3, 2026, from [Link]
-
Pictet-Spengler Reaction - J&K Scientific LLC. (2021). Retrieved January 3, 2026, from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (2020). Retrieved January 3, 2026, from [Link]
-
Pictet-Spengler reaction - Name-Reaction.com. (n.d.). Retrieved January 3, 2026, from [Link]
-
“Pictet-Spengler-like” Synthesis of Tetrahydro-β-carbolines under Hydrolytic Conditions. (2003). Organic Letters. Retrieved January 3, 2026, from [Link]
-
Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. (2009). Organic Letters. Retrieved January 3, 2026, from [Link]
-
Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. (2019). Organic Letters. Retrieved January 3, 2026, from [Link]
-
Substrate scope for the Pictet–Spengler reaction. (2022). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Synthesis of β‐carboline through Pictet‐Spengler reaction. (2021). ResearchGate. Retrieved January 3, 2026, from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Progress in Pictet‐Spengler β‐Carboline Synthesis under Green Conditions | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Pictet-Spengler_reaction [chemeurope.com]
- 9. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Solubility of Methyl 9H-pyrido[3,4-b]indole-1-carboxylate In Vitro
Introduction:
Methyl 9H-pyrido[3,4-b]indole-1-carboxylate belongs to the β-carboline class of compounds, a scaffold of significant interest to researchers for its wide-ranging pharmacological potential.[1] However, like many heterocyclic aromatic compounds, its utility in in vitro screening is frequently hampered by poor aqueous solubility.[1][2] This guide provides a structured, experience-driven framework for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and effectively manage these solubility challenges. Our goal is to move beyond simple protocols to explain the underlying physicochemical principles, enabling you to build robust, reproducible, and reliable in vitro assays.
Part 1: CORE DIRECTIVE - A Structured Troubleshooting Approach
We begin with the most frequently encountered issues and a logical workflow for addressing them.
Frequently Asked Questions (FAQs) - Your First Response Guide
Question 1: I dissolved my compound in DMSO, but it crashed out immediately when I added it to my cell culture medium. What's happening?
Answer: This is a classic case of "crashing out" due to exceeding the compound's thermodynamic solubility in the final aqueous environment.[3] DMSO is an excellent solvent, but when the highly concentrated DMSO stock is diluted into the aqueous medium (e.g., DMEM, RPMI), the solvent environment changes dramatically. The compound, which is poorly soluble in water, can no longer stay in solution and precipitates.[3]
Question 2: What is the maximum concentration of DMSO my cells can tolerate?
Answer: This is cell-line dependent, but a widely accepted upper limit for most in vitro assays is 0.5% (v/v) .[4][5][6] Many sensitive cell lines show signs of stress or altered gene expression at concentrations as low as 0.1%.[4][6] It is imperative to run a vehicle control (cells + medium + same final % of DMSO as your treated wells) to determine the baseline toxicity for your specific cell line and assay duration.[4] Concentrations above 1-2% are often cytotoxic.[5][7][8]
Question 3: My results are inconsistent from one experiment to the next. Could solubility be the cause?
Answer: Absolutely. Poor solubility is a major source of experimental irreproducibility. If the compound is not fully dissolved, the actual concentration exposed to the cells is unknown and highly variable. This can manifest as inconsistent dose-response curves, variable IC50 values, and a lack of clear biological effects.
A Systematic Workflow for Solubility Enhancement
This workflow provides a logical progression from initial problem identification to advanced formulation strategies.
Caption: A systematic workflow for troubleshooting compound solubility in vitro.
Part 2: SCIENTIFIC INTEGRITY & LOGIC - The 'Why' Behind the 'How'
Step 1: Understanding the Physicochemical Profile
-
Lipophilicity (LogP): β-carbolines are generally lipophilic ("fat-loving") molecules, which is the primary reason for their poor water solubility.[1] This structure suggests a preference for non-polar environments over aqueous media.
-
Ionization (pKa): The pyrido[3,4-b]indole core contains a pyridine nitrogen, which is weakly basic. This means that at acidic pH values (below its pKa), this nitrogen can become protonated (gain a positive charge). Charged molecules are generally more water-soluble than their neutral counterparts. This pH-dependent solubility is a key characteristic that can be exploited.[9][10][11][12]
Data Summary Table (Inferred Properties)
| Property | Expected Characteristic | Implication for In Vitro Handling |
|---|---|---|
| Aqueous Solubility | Low at neutral pH (7.0-7.4) | Direct dissolution in buffers or media is not feasible. An organic co-solvent is required. |
| LogP | Moderately High | The compound is lipophilic and prone to precipitation in aqueous solutions. |
| pKa (Weak Base) | Exists | Solubility will increase at acidic pH. This can be leveraged for non-cell-based assays. |
Step 2: The Stock Solution - Your Foundation for Success
The goal is to create a stable, high-concentration stock that remains fully solubilized.[13][14][15]
Protocol: Preparing a 10 mM Stock in DMSO
-
Preparation: Accurately weigh the required mass of this compound into a sterile, appropriate-sized glass vial or microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously for 2-3 minutes. A clear solution should be obtained.
-
Gentle Heat/Sonication (If Necessary): If particulates remain, warm the solution to 37°C for 10-15 minutes or place it in a bath sonicator. These methods add energy to overcome the crystal lattice energy of the solid compound.
-
Final Inspection: Critically, hold the vial up to a light source to ensure there are no undissolved particles or "swirls" indicating incomplete dissolution.
-
Aliquoting and Storage: Aliquot the stock into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Trustworthiness Check: The clarity of your stock solution is the first and most critical validation step. A hazy or particulate-containing stock will guarantee downstream failure.
Step 3: The Dilution Protocol - Avoiding "Precipitation Shock"
The way you dilute your stock is as important as the stock itself. Directly pipetting a tiny volume of 100% DMSO stock into a large volume of aqueous medium creates a zone of extreme supersaturation, causing immediate precipitation.[3]
Recommended Workflow: Serial Intermediate Dilution
This method gradually acclimates the compound to the aqueous environment.
Caption: Visual comparison of dilution strategies to minimize precipitation.
Step 4: Advanced Formulation Strategies
When standard DMSO-based methods are insufficient, especially at higher concentrations, consider these advanced techniques.
1. pH Adjustment (Primarily for Biochemical Assays)
-
Mechanism: Leveraging the Henderson-Hasselbalch principle, we can increase the solubility of a weak base by lowering the pH of the solvent.[9][10][11][12][16] By preparing a stock in a buffer with a pH below the compound's pKa, we ensure the molecule is protonated (charged) and thus more soluble in water.
-
Caution: This method is generally not suitable for cell-based assays , as altering the physiological pH of cell culture media (pH 7.2-7.4) is highly toxic to cells.[3]
2. Cyclodextrin Complexation (Excellent for Cell-Based Assays)
-
Mechanism: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) inner cavity.[17][18][19][20] They act as "molecular buckets" to encapsulate the poorly soluble drug molecule, shielding its hydrophobic parts from the water and forming a more soluble drug-cyclodextrin inclusion complex.[18][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice for cell culture.[18]
-
Protocol Outline:
-
Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in water.
-
Prepare a high-concentration stock of your compound in DMSO.
-
In a separate tube, add the DMSO stock to the HP-β-CD solution (a 1:2 or 1:4 ratio of DMSO:HP-β-CD solution is a good starting point).
-
Vortex and allow to incubate (e.g., 1 hour at room temperature) to facilitate complex formation.
-
Use this complexed stock for your serial dilutions into the final assay medium.
-
Final Recommendations & Best Practices
-
Validate Your Solvent: Always run a vehicle control with the highest concentration of solvent (e.g., 0.5% DMSO) to ensure it does not affect your assay endpoint.
-
Pre-warm Your Media: Adding compound stock to cold media can decrease solubility. Always use media pre-warmed to 37°C.[3]
-
Visual Inspection is Mandatory: Before treating your cells, always visually inspect the final diluted medium in your plate wells. Look for cloudiness, haziness, or crystalline precipitates. Check under a microscope if you are unsure.
-
Start Low: If you are unsure of the solubility limit, perform a simple kinetic solubility test. Prepare a range of dilutions in your final assay medium and observe them over time (e.g., 1-2 hours) to see at which concentration precipitation begins.
By implementing this systematic and mechanistically informed approach, you can overcome the solubility hurdles of this compound, leading to more accurate, reliable, and reproducible in vitro data.
References
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666.
-
ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]
- Popielec, A., & Loftsson, T. (2017). Effects of cyclodextrins on the aqueous solubility of drugs. International Journal of Pharmaceutics, 531(2), 532–542.
- Avdeef, A. (2001). pH-metric solubility. 1. Solubility-pH profiles from Bjerrum plots. Gibbs pKa and the Henderson-Hasselbalch equation. Current Topics in Medicinal Chemistry, 1(4), 277–351.
-
ResearchGate. From what concentration of DMSO is harmful to cell in vivo and vitro?. Retrieved from [Link]
-
ResearchGate. What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
-
Cyprotex. Troubleshooting: Compound Precipitation. Retrieved from [Link]
- Yalkowsky, S. H., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
-
Bohrium. Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin. Retrieved from [Link]
-
ResearchGate. In which solvents are beta-carboline alkaloids soluble?. Retrieved from [Link]
-
Jagiellonian Center of Innovation. The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from [Link]
- de Oliveira, A. C. C., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 32(6), 68-76.
- Singh, R., et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 5(2), 33-41.
- Serno, T., Geissler, S., & Siebenbrodt, I. (2010). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 15(12), 9037-9057.
-
BioProcess International. Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
-
PubChem. Methyl 9H-pyrido(3,4-b)indole-3-carboxylate. Retrieved from [Link]
-
Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]
-
PhytoTech Labs. Preparing Stock Solutions. Retrieved from [Link]
- Wang, C., et al. (2022). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. Molecules, 27(21), 7291.
- Zhang, X., et al. (2010). Synthesis of novel beta-carbolines with efficient DNA-binding capacity and potent cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 20(14), 4234-4237.
-
DigitalOcean. Troubleshooting: Cell Culture. Retrieved from [Link]
-
Microbe Notes. Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]
-
G-Biosciences. Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
ResearchGate. (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]
-
ResearchGate. How do we choose a proper concentration for the stock solution?. Retrieved from [Link]
- Marx, S., et al. (2019). Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. International Journal of Molecular Sciences, 20(6), 1491.
Sources
- 1. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 12. microbenotes.com [microbenotes.com]
- 13. phytotechlab.com [phytotechlab.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. gala.gre.ac.uk [gala.gre.ac.uk]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 20. scispace.com [scispace.com]
- 21. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for β-carboline synthesis side reactions
Technical Support Center: β-Carboline Synthesis
A Senior Application Scientist's Guide to Troubleshooting Side Reactions
Welcome to the technical support center for β-carboline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the Pictet-Spengler reaction and related methodologies to construct tetrahydro-β-carboline (THBC), dihydro-β-carboline (DHBC), and fully aromatic β-carboline scaffolds. As a Senior Application Scientist, my goal is to provide not just solutions, but a deep, mechanistic understanding of the common challenges encountered in the lab. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing during your experiments.
Section 1: Foundational Knowledge & General FAQs
Before diving into specific problems, let's establish a baseline understanding of the core reaction.
Q1: What is the primary synthetic route to tetrahydro-β-carbolines (THBCs) and what are its critical parameters?
The cornerstone of THBC synthesis is the Pictet-Spengler reaction , first reported in 1911.[1] This reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form the THBC ring system.[1][2]
The reaction proceeds through the formation of a Schiff base, which is then protonated to form a highly electrophilic iminium ion. This ion is the key intermediate that undergoes cyclization.[1]
dot digraph "Pictet_Spengler_Workflow" { graph [rankdir="LR", splines=ortho, label="General Pictet-Spengler Workflow", labelloc=t, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", color="#5F6368"];
} dot Caption: High-level workflow of the acid-catalyzed Pictet-Spengler reaction.
Critical Parameters to Control:
-
Acid Catalyst: The choice and concentration of the acid are paramount. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are common, but can sometimes lead to degradation.[3][4] Lewis acids or milder Brønsted acids are also used.[5]
-
Solvent: Reactions can be run in protic or aprotic media, with different solvents influencing reaction rates and side product formation.[1] Highly polar, hydrogen-bond-donating solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to act as both solvent and catalyst.[5]
-
Temperature: While many reactions proceed at room temperature, heating may be required for less reactive substrates. However, higher temperatures can promote side reactions like oxidation and decomposition.[1]
-
Atmosphere: For the synthesis of THBCs, which are susceptible to oxidation, running the reaction under an inert atmosphere (N₂ or Argon) is often crucial.
Section 2: Troubleshooting Specific Side Reactions
This section addresses the most common problems encountered during β-carboline synthesis.
Q2: My reaction is sluggish, yields are low, and I recover mostly starting tryptamine. What's going wrong?
This points to an issue with the initial condensation to form the imine or the subsequent cyclization step. The iminium ion is not forming efficiently or is not electrophilic enough to cyclize.
Underlying Causes & Mechanistic Insights:
-
Insufficient Acid Catalysis: The acid protonates the imine to form the highly reactive iminium ion.[1] Without sufficient acid, the less electrophilic imine will not readily cyclize.
-
Excessive Acid: Conversely, too much strong acid can protonate the starting tryptamine's primary or secondary amine. This renders the amine non-nucleophilic, preventing the initial condensation with the aldehyde.[5]
-
Steric Hindrance: A bulky aldehyde or a substituted tryptamine can sterically hinder the formation of the necessary transition state for cyclization.
-
Deactivated Nucleophile: Electron-withdrawing groups on the indole ring of tryptamine decrease its nucleophilicity, making the intramolecular attack on the iminium ion less favorable.
Troubleshooting Protocol:
-
Optimize Acid Catalyst:
-
If using a strong acid like TFA, screen concentrations from catalytic amounts (5-10 mol%) up to using it as a co-solvent. A microwave-assisted procedure using TFA in 1,2-dichloroethane (DCE) has been shown to be effective.[3]
-
Consider switching to a different type of acid. Chiral phosphoric acids have proven effective in asymmetric variants and can be powerful catalysts.[6]
-
-
Employ Activating Solvents: Try the reaction in HFIP, which can promote the reaction by stabilizing the intermediates without requiring an additional acid catalyst.[5]
-
Increase Temperature: For stubborn substrates, cautiously increase the reaction temperature. Start at room temperature and incrementally increase to 40 °C, 60 °C, and then to reflux, while carefully monitoring for product degradation by TLC or LC-MS.
-
Use an N-Acyliminium Ion Strategy: For particularly challenging cyclizations, an N-acyliminium ion can be generated in situ. This intermediate is a much more powerful electrophile.[7] This involves reacting the tryptamine-derived imine with an acylating agent like acetyl chloride.[7]
Q3: My main product is the fully aromatic β-carboline, but I wanted the tetrahydro-β-carboline (THBC). How do I prevent this over-oxidation?
This is a very common problem. The THBC scaffold is prone to oxidative dehydrogenation to form the more thermodynamically stable aromatic β-carboline, sometimes via a 3,4-dihydro-β-carboline (DHBC) intermediate.[8]
Underlying Causes & Mechanistic Insights:
-
Atmospheric Oxygen: The most common culprit is air. The reaction, workup, or purification is likely being exposed to oxygen, which can oxidize the THBC, especially at elevated temperatures or in the presence of certain catalysts.
-
Choice of Oxidant/Catalyst: Some reaction conditions inherently promote oxidation. For example, using palladium on carbon (Pd/C) as a catalyst at high temperatures is a known method for deliberately aromatizing THBCs.[3][9] Silver (Ag) salts can also mediate this oxidation.[10]
-
Biological Oxidation: In biological contexts, heme peroxidases are known to efficiently catalyze the oxidation of THBCs to aromatic β-carbolines.[11] While not a synthetic issue, it highlights the inherent susceptibility of the scaffold to oxidation.
Troubleshooting Protocol:
-
Implement Strict Inert Atmosphere Conditions:
-
Degas all solvents by sparging with nitrogen or argon for 15-30 minutes before use.
-
Run the reaction under a positive pressure of nitrogen or argon. Use glassware with appropriate seals (e.g., Suba-Seals).
-
During workup, use degassed solvents and minimize exposure to air.
-
-
Modify Purification Strategy:
-
When performing column chromatography, consider adding an antioxidant like triethylamine (1-2%) to the eluent.
-
Purify quickly and store the final THBC product under an inert atmosphere, preferably in a freezer.
-
-
Re-evaluate Reaction Conditions:
-
Avoid high reaction temperatures if possible.
-
If using a metal catalyst, ensure it is not one known to promote dehydrogenation (e.g., Pd, Pt, Ru). If you must use one, lower the temperature and reaction time.
-
Mild oxidation can also be promoted by reagents like 2-iodoxybenzoic acid (IBX).[9] Ensure your reagents are pure and not contaminated with oxidants.
-
dot digraph "Oxidation_Pathway" { graph [rankdir="LR", label="Oxidation Side Reaction Pathway", labelloc=t, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", color="#5F6368"];
} dot Caption: Common oxidation pathway from the desired THBC to the aromatic side product.
Q4: My NMR and Mass Spec data suggest an unexpected acylation (e.g., formylation or acetylation) of my product. Where is this coming from?
N-acylation is a side reaction that can occur on either the starting tryptamine or the final THBC product, complicating purification and reducing yield.
Underlying Causes & Mechanistic Insights:
-
Solvent Reactivity: Amide solvents like N,N-dimethylformamide (DMF) can be a source of formyl groups, especially at elevated temperatures or under acidic/basic conditions where they can decompose to formic acid or dimethylamine.
-
Acylating Agents in Reagents: Acetic acid is sometimes used as a catalyst or co-solvent and can lead to N-acetylation.[12] Similarly, using acyl halides or anhydrides as part of an N-acyliminium ion strategy can lead to acylation at unintended positions if conditions are not optimized.[13]
-
Aldehyde Impurities: The aldehyde starting material may contain corresponding carboxylic acid impurities (e.g., benzaldehyde contaminated with benzoic acid), which can participate in amide bond formation under activating conditions.
Troubleshooting Protocol:
-
Purify and Verify Solvents and Reagents:
-
Use high-purity, freshly opened solvents. If DMF is necessary, consider using a high-purity, anhydrous grade and avoid high temperatures.
-
If possible, switch to a non-amide solvent like dichloromethane (DCM), acetonitrile, or toluene.
-
Verify the purity of your aldehyde starting material by NMR or GC-MS before use.
-
-
Protect the Nitrogen: If N-acylation is persistent and problematic, consider protecting the indole nitrogen (e.g., with a Boc group) or the secondary amine of the piperidine ring if it's a post-synthesis modification.
-
Control Reaction Stoichiometry: If using an intentional acylation step (e.g., for an N-acyliminium ion Pictet-Spengler), use no more than 1.0-1.1 equivalents of the acylating agent to minimize side reactions.
Q5: I'm using a chiral tryptamine derivative, but my product is a mixture of diastereomers. How can I improve stereocontrol?
Controlling the stereochemistry at the newly formed C1 position relative to an existing stereocenter (e.g., at C3 in tryptophan-derived syntheses) is a significant challenge. The formation of cis and trans isomers is highly dependent on reaction conditions.[4]
Underlying Causes & Mechanistic Insights:
-
Thermodynamic vs. Kinetic Control: The cyclization can lead to a kinetically favored product (often the cis isomer, formed at lower temperatures) or a thermodynamically more stable product (often the trans isomer, favored at higher temperatures or under equilibrating conditions).[1][2]
-
Catalyst Influence: The choice of catalyst can profoundly influence the stereochemical outcome. Chiral Brønsted acids, such as chiral phosphoric acids or thioureas, are designed to create a chiral environment around the iminium ion, directing the cyclization to favor one enantiomer or diastereomer.[14][15][16]
-
Racemization: Harsh acidic conditions or prolonged heating can cause epimerization at the C1 position, eroding any initial diastereoselectivity.
Troubleshooting Protocol:
-
Implement Temperature Control:
-
For kinetic control (often favoring the cis product), run the reaction at low temperatures (e.g., 0 °C to -78 °C).[2]
-
For thermodynamic control (often favoring the trans product), higher temperatures or longer reaction times may be necessary, but monitor carefully for racemization.
-
-
Screen Asymmetric Catalysts: This is the most powerful method for achieving high stereoselectivity.
-
Optimize the Solvent: The solvent can influence the transition state geometry. Screen a range of solvents from non-polar (toluene) to polar aprotic (DCM, THF) to see the effect on the diastereomeric ratio (d.r.).
| Catalyst Type | Typical Conditions | Key Advantage/Consideration | References |
| Strong Brønsted Acids (TFA, HCl) | 0.1 - 10 eq., DCM or neat, 0°C to RT | Powerful, good for unreactive substrates. Risk of side reactions/racemization. | [3],[4] |
| Chiral Phosphoric Acids (e.g., TRIP) | 1-10 mol%, Toluene or DCM, RT | High enantioselectivity for asymmetric reactions. | [6] |
| Thiourea Organocatalysts | 5-20 mol%, often with a co-catalyst, various solvents | Excellent for asymmetric acyl-Pictet-Spengler variants. | [7],[16] |
| Lewis Acids (Sc(OTf)₃, Yb(OTf)₃) | 5-15 mol%, Acetonitrile or DCM, RT | Milder conditions, can be effective for acid-sensitive substrates. | [5] |
Section 3: Analytical & Purification Strategies
Q6: How can I effectively monitor reaction progress and identify these side products?
-
Thin-Layer Chromatography (TLC): The quickest method. A typical eluent system is 5-10% Methanol in Dichloromethane. The aromatic β-carboline side product will often be more UV-active and may have a slightly higher Rf value than the corresponding THBC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides retention time data and mass confirmation, allowing you to track starting material consumption, product formation, and the emergence of side products (e.g., M+42 for acetylation, M-4 for oxidation).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for characterizing the final product and identifying impurities. Key diagnostic signals for a 1-substituted THBC include the singlet for the C1 proton (typically ~5.3 ppm) and the characteristic aromatic signals of the indole ring.[4] The aromatic β-carboline will show distinct aromatic signals in the pyridine ring region (8-9 ppm).[17]
Q7: What are the best practices for purifying tetrahydro-β-carbolines?
Purification can be challenging due to the basic nature of the nitrogen atom, which can cause streaking on silica gel.
-
Column Chromatography:
-
Eluent System: Start with a non-polar solvent like Hexane or DCM and gradually increase the polarity with Ethyl Acetate or Methanol.
-
Tailing Reduction: To prevent streaking, add 1-2% triethylamine (Et₃N) or ammonia solution to the eluent system. This deactivates the acidic silanol groups on the silica surface.
-
-
Crystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[18][19] Common solvent systems include ethanol, methanol, or ethyl acetate/hexane mixtures.
-
Acid/Base Extraction: During the aqueous workup, you can often separate the basic THBC product from neutral organic impurities. Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate), extract with dilute acid (e.g., 1M HCl) to move the protonated product to the aqueous layer. Wash the organic layer to remove impurities, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the pure product back into an organic solvent.
References
-
Herraiz, T., & Guillén, H. (2014). Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Wang, Q., et al. (2021). Electrochemical oxidative rearrangement of tetrahydro-β-carbolines in a zero-gap flow cell. Nature Communications. Available at: [Link]
-
ResearchGate. (n.d.). Organocatalyzed Asymmetric Pictet‐Spengler Reactions. Request PDF. Available at: [Link]
-
Eagon, S., & Anderson, M. O. (2017). Synthesis of β-Carbolines via a Silver-Mediated Oxidation of Tetrahydro-β-carbolines. Methods and Protocols. Available at: [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Available at: [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2004). Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Reddy, L. R., et al. (2021). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis. Available at: [Link]
-
Grams, S., et al. (2021). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society. Available at: [Link]
-
Wang, C., et al. (2020). Selectivity-tunable oxidation of tetrahydro-β-carboline over an OMS-2 composite catalyst: preparation and catalytic performance. Dalton Transactions. Available at: [Link]
-
ResearchGate. (n.d.). Pictet—Spengler Reactions Catalyzed by Broensted Acid-Surfactant-Combined Catalyst in Water or Aqueous Media. Request PDF. Available at: [Link]
-
Abdel-Halim, H., et al. (2021). Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. ACS Omega. Available at: [Link]
-
Seayad, J., Seayad, A. M., & List, B. (2006). Catalytic asymmetric Pictet-Spengler reaction. Journal of the American Chemical Society. Available at: [Link]
-
Eagon, S., & Anderson, M. O. (2014). Microwave‐Assisted Synthesis of Tetrahydro‐β‐carbolines and β‐Carbolines. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Borisov, A. S., et al. (2021). N‑Acylation/Pictet−Spengler Reaction/ Intramolecular [4 + 2] Cycloaddition/Aromatization in the Synthesis of β‑Carboline Alkaloid Analogues. The Journal of Organic Chemistry. Available at: [Link]
-
Zamfir, A., et al. (2018). Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Wagen, C. C., & Jacobsen, E. N. (2017). N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Enantioselective PS reaction of tryptamine 1 a and isotryptamine 5 a... Figure. Available at: [Link]
-
Pinto, A., et al. (2021). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. Available at: [Link]
-
Appolloni, M., et al. (2021). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. Available at: [Link]
-
Elhady, A. K., et al. (2021). Structure-Based Design of Novel Tetrahydro-Beta-Carboline Derivatives with a Hydrophilic Side Chain as Potential Phosphodiesterase Inhibitors. Molecules. Available at: [Link]
-
Tice, C. M., et al. (2021). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules. Available at: [Link]
-
Wang, X., et al. (2013). Synthesis of tetrahydro-β-carbolines from 2-indolylmethyl azides and propargylic alcohols. Organic & Biomolecular Chemistry. Available at: [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). 1,2,3,4-TETRAHYDRO-β-CARBOLINE. Organic Syntheses. Available at: [Link]
-
Piriyaporn, N., et al. (2020). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Chemistry & Biodiversity. Available at: [Link]
-
Cik, G., et al. (2018). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of β‐carboline through Pictet‐Spengler reaction. Figure. Available at: [Link]
-
Sciforum. (n.d.). Synthesis of β-carboline derivatives. Available at: [Link]
-
Wang, H., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. Journal of Heterocyclic Chemistry. Available at: [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Based Design of Novel Tetrahydro-Beta-Carboline Derivatives with a Hydrophilic Side Chain as Potential Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Catalytic asymmetric Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selectivity-tunable oxidation of tetrahydro-β-carboline over an OMS-2 composite catalyst: preparation and catalytic performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sciforum.net [sciforum.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stereochemical Integrity in Asymmetric Pictet-Spengler Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing a critical challenge in asymmetric synthesis: the prevention of epimerization during the Pictet-Spengler reaction. This guide is designed to provide you, as a researcher, scientist, or drug development professional, with in-depth, actionable insights to maintain the stereochemical purity of your target molecules. The formation of tetrahydro-β-carbolines and tetrahydroisoquinolines via the Pictet-Spengler reaction is a cornerstone of alkaloid synthesis, but the creation of the C1 stereocenter is often accompanied by the risk of epimerization, leading to mixtures of diastereomers and compromising the efficacy and safety of potential drug candidates.[1][2]
This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues encountered in the laboratory. We will delve into the mechanistic underpinnings of epimerization, explore strategies for its mitigation, and provide detailed protocols to guide your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is epimerization in the context of the Pictet-Spengler reaction, and why is it a problem?
A1: Epimerization refers to the change in the configuration of a single stereocenter in a molecule containing multiple stereocenters. In the asymmetric Pictet-Spengler reaction, this typically occurs at the newly formed C1 position of the tetrahydro-β-carboline or tetrahydroisoquinoline ring.[3] This leads to the conversion of the desired diastereomer (e.g., cis) into the undesired diastereomer (e.g., trans), resulting in a mixture of products.
This is a significant problem in drug development and total synthesis because diastereomers often exhibit different biological activities and physicochemical properties. The presence of an undesired epimer can reduce the therapeutic efficacy of a drug, introduce toxicity, and create significant challenges in purification and characterization.[1]
Q2: What are the primary mechanistic pathways that lead to epimerization at the C1 position?
A2: The prevailing mechanism for epimerization, particularly under acidic conditions, is a retro-Pictet-Spengler/re-cyclization pathway .[3][4] This process involves the protonation of the heterocyclic nitrogen atom, followed by the cleavage of the C1-N2 bond to regenerate an iminium ion intermediate. This planar iminium ion can then undergo re-cyclization from either face, leading to a mixture of diastereomers. The thermodynamically more stable diastereomer will typically predominate if the reaction is allowed to equilibrate.[3][5]
Kinetic studies have provided strong evidence against a retro-Pictet-Spengler mechanism that proceeds through protonation at the indole-2 position.[3] Instead, a doubly protonated intermediate has been proposed as part of a carbocation-mediated epimerization process.[3]
Q3: My Pictet-Spengler reaction is producing a mixture of diastereomers. How can I favor the formation of the kinetic cis-product?
A3: Formation of the cis-diastereomer is generally favored under kinetic control, which means employing reaction conditions that favor the faster-forming product over the more stable one.[6] Here are key strategies to promote the formation of the cis-product:
-
Lower Reaction Temperatures: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can trap the kinetically favored cis-isomer and prevent equilibration to the thermodynamically more stable trans-isomer.[5][6]
-
Choice of Acid Catalyst: Strong acidic conditions often favor the formation of the cis-isomer.[1] However, the acid strength must be carefully optimized, as excessively harsh conditions can also promote epimerization. Chiral phosphoric acids have emerged as effective catalysts for promoting highly enantioselective Pictet-Spengler reactions under milder conditions.[7]
-
Solvent Selection: The choice of solvent can influence the transition state energies and the rate of epimerization. Aprotic solvents are often preferred to minimize proton-mediated equilibration. It is advisable to screen a range of solvents to find the optimal conditions for your specific substrate.
-
Rapid Quenching and Work-up: Once the reaction has reached optimal conversion to the cis-product, it is crucial to quench the reaction promptly and perform the work-up under non-acidic conditions to prevent post-reaction epimerization.
Q4: Conversely, how can I obtain the thermodynamically favored trans-product with high diastereoselectivity?
A4: The trans-diastereomer is typically the thermodynamically more stable product.[5] To favor its formation, you should employ conditions that allow the reaction to reach thermodynamic equilibrium:
-
Elevated Temperatures: Heating the reaction mixture will provide the energy required to overcome the activation barrier for the retro-Pictet-Spengler reaction, allowing the initial mixture of diastereomers to equilibrate to the more stable trans-isomer.[6]
-
Prolonged Reaction Times: Allowing the reaction to stir for an extended period under equilibrating conditions will ensure that the thermodynamic equilibrium is reached.
-
Strong Acid Catalysis: Strong acids, such as trifluoroacetic acid (TFA), can facilitate the epimerization process.[3][8]
Q5: Can chiral auxiliaries be used to control stereochemistry and prevent epimerization?
A5: Yes, chiral auxiliaries are a powerful tool for inducing diastereoselectivity in the Pictet-Spengler reaction.[5][9] The auxiliary is temporarily attached to the tryptamine or aldehyde starting material and directs the cyclization to occur from a specific face, leading to the preferential formation of one diastereomer.
Common Chiral Auxiliary Strategies:
-
N-Sulfinyl Tryptamines: Chiral N-sulfinyl groups can effectively control the stereochemical outcome of the cyclization.[9]
-
Amino Acid-Derived Auxiliaries: Chiral amino acids can be used to form chiral imines or can be attached to the tryptamine nitrogen to direct the reaction.[5]
-
Temporary Tethering: This strategy involves temporarily connecting the aldehyde to the tryptamine through a chiral tether, which enforces a specific conformation for the cyclization.[10]
After the reaction, the chiral auxiliary is cleaved to yield the enantioenriched product. The choice of auxiliary and the conditions for its removal are critical to avoid epimerization of the product.
Q6: Are there catalytic asymmetric methods that can minimize epimerization?
A6: The development of catalytic asymmetric Pictet-Spengler reactions has been a major focus in organic synthesis.[11][12] Chiral catalysts can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.
Key Catalytic Systems:
-
Chiral Brønsted Acids: Chiral phosphoric acids and their derivatives have proven to be highly effective catalysts for a wide range of Pictet-Spengler reactions, providing high yields and excellent enantioselectivities.[7][13]
-
Chiral Thiourea Catalysts: These catalysts operate through hydrogen bonding to activate the imine and control the stereochemical outcome of the reaction.[14] They have been successfully applied in acyl-Pictet-Spengler reactions.[14]
-
Asymmetric Counteranion-Directed Catalysis (ACDC): This approach utilizes a chiral counteranion to control the stereochemistry of the reaction.[11]
These catalytic methods often proceed under milder conditions than traditional acid-catalyzed reactions, which can help to suppress epimerization.[15]
Troubleshooting Guide: A Decision-Making Workflow
When faced with epimerization in your asymmetric Pictet-Spengler reaction, a systematic approach to troubleshooting is essential. The following workflow can help you diagnose the problem and identify an effective solution.
Caption: Troubleshooting workflow for addressing epimerization.
Experimental Protocols
Protocol 1: General Procedure for a Kinetically Controlled Asymmetric Pictet-Spengler Reaction
This protocol is designed to favor the formation of the cis-diastereomer.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the tryptamine derivative (1.0 equiv.) and the chiral catalyst (e.g., chiral phosphoric acid, 5-10 mol%).
-
Solvent and Cooling: Add the anhydrous solvent (e.g., dichloromethane or toluene, 0.1 M) and cool the mixture to the desired temperature (e.g., -78 °C).
-
Aldehyde Addition: Slowly add a solution of the aldehyde (1.1 equiv.) in the same solvent to the reaction mixture over a period of 30 minutes.
-
Monitoring: Stir the reaction at the low temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed or the desired conversion is reached, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with dichloromethane (3 x V). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by nuclear magnetic resonance (NMR) spectroscopy or chiral high-performance liquid chromatography (HPLC).
Protocol 2: General Procedure for a Thermodynamically Controlled Pictet-Spengler Reaction
This protocol is designed to favor the formation of the trans-diastereomer.
-
Reaction Setup: To a round-bottom flask, add the tryptamine derivative (1.0 equiv.) and the aldehyde (1.1 equiv.).
-
Solvent and Catalyst: Add the solvent (e.g., benzene or dichloromethane, 0.1 M) and the acid catalyst (e.g., trifluoroacetic acid, 1.0-2.0 equiv.).
-
Heating: Heat the reaction mixture to reflux and stir for the desired amount of time (e.g., 4-24 hours), monitoring by TLC or LC-MS for the disappearance of the cis-isomer and the formation of the trans-isomer.
-
Work-up: Cool the reaction to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x V). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography and determine the diastereomeric ratio.
Summary of Key Parameters and Their Effects
| Parameter | Effect on Stereoselectivity | Rationale |
| Temperature | Lower temperatures favor the kinetic (cis) product; higher temperatures favor the thermodynamic (trans) product.[6] | Provides energy to overcome the barrier for epimerization. |
| Acid Catalyst | Stronger acids can favor cis formation kinetically but also promote equilibration to the trans product.[1] Chiral acids can induce high enantioselectivity.[7] | The catalyst influences the rate of both the forward reaction and the epimerization. |
| Reaction Time | Shorter times favor the kinetic product; longer times allow for equilibration to the thermodynamic product. | Allows the reaction to reach thermodynamic equilibrium. |
| Solvent | Aprotic solvents can suppress proton-mediated epimerization. | Solvent polarity can affect the stability of the intermediates and transition states. |
| Chiral Auxiliaries | Can provide high diastereoselectivity by sterically directing the cyclization.[5][9] | The auxiliary creates a diastereomeric transition state with a significant energy difference. |
| Protecting Groups | The steric and electronic nature of protecting groups on the tryptamine nitrogen can influence stereoselectivity. | Can influence the preferred conformation of the iminium ion intermediate. |
By carefully considering these factors and applying the troubleshooting strategies outlined in this guide, you can significantly improve your ability to control stereochemistry and avoid epimerization in your asymmetric Pictet-Spengler reactions.
References
- The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimeriz
- Mechanistic Studies on the Cis to Trans Epimerization of Trisubstituted 1,2,3,4-Tetrahydro-β-carbolines. The Journal of Organic Chemistry.
- A temporary tethering strategy for stereocontrol in the Pictet-Spengler reaction. ProQuest.
- Stereospecificity in the Pictet-Spengler reaction kinetic vs thermodynamic control. ScienceDirect.
- The Pictet-Spengler Reaction Upd
- Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PubMed Central.
- A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society.
- Catalytic enantioselective Pictet-Spengler reaction of carbonyl compounds: Development and application to the asymmetric total synthesis of indole alkaloids. Infoscience.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PubMed Central.
- Pictet–Spengler reaction. Wikipedia.
- The Pictet-Spengler Reaction Upd
- Troubleshooting low yields in the asymmetric synthesis of the kopsinaline core. BenchChem.
- The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles.
- The Pictet-Spengler Reaction. Thieme.
- The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism via Crystallization-induced Diastereomer Transform
- Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions.
- Exploring Enantioselective Pictet-Spengler Reactions. Organic Reactions.
- Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. BenchChem.
- Catalytic asymmetric Pictet-Spengler reaction. PubMed.
- A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. PubMed Central.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. Catalytic asymmetric Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarworks.brandeis.edu]
- 9. The Pictet-Spengler Reaction [ebrary.net]
- 10. A temporary tethering strategy for stereocontrol in the Pictet-Spengler reaction - ProQuest [proquest.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organicreactions.org [organicreactions.org]
- 13. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
large-scale synthesis considerations for methyl 9H-pyrido[3,4-b]indole-1-carboxylate
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the large-scale synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific principles to empower you to overcome challenges in your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for the large-scale synthesis of this compound?
The most robust and widely adopted strategy for synthesizing the this compound core, a β-carboline, is the Pictet-Spengler reaction .[1] This reaction involves the condensation of a tryptamine derivative with a carbonyl compound, followed by an intramolecular cyclization to form a 1,2,3,4-tetrahydro-β-carboline (THBC) intermediate.[2] This intermediate must then be aromatized to yield the final β-carboline product. For large-scale synthesis, one-pot methodologies that combine these steps are highly advantageous for efficiency and yield.[3][4]
Q2: What are the typical starting materials for this synthesis?
The key precursors are:
-
Tryptamine: This provides the core indole and ethylamine backbone.
-
A Methyl Pyruvate Equivalent: The carbonyl component that reacts with tryptamine to form the C1-carboxy functionalized pyridine ring. This can be methyl pyruvate directly, or an activated alcohol like methyl glycolate which is oxidized in situ to the required aldehyde.[3]
Q3: What are the most critical parameters to control during the Pictet-Spengler reaction at scale?
On a large scale, precise control over the following parameters is crucial for success:
-
Acid Catalysis: The reaction is driven by the formation of an electrophilic iminium ion, which requires an acid catalyst.[1] The choice and concentration of the acid are critical; too much can protonate the starting tryptamine, reducing its nucleophilicity, while too little results in slow or incomplete reaction.[5]
-
Temperature: While some Pictet-Spengler reactions proceed at room temperature, many require heating to drive the cyclization.[6] Careful temperature control is necessary to prevent the degradation of sensitive starting materials or intermediates.
-
Solvent: The choice of solvent impacts the solubility of reactants and the stability of the iminium intermediate. While protic solvents are common, aprotic media can sometimes offer superior yields.[1][6]
-
Water Removal: The initial condensation to form the imine intermediate releases water. On a large scale, removing this water (e.g., through azeotropic distillation with a Dean-Stark trap or the use of molecular sieves) can drive the equilibrium towards the product and improve yields.
Q4: What is the significance of the final aromatization step and what are the common methods?
The Pictet-Spengler reaction yields a saturated 1,2,3,4-tetrahydro-β-carboline ring system.[2] To obtain the final, fully conjugated this compound, this intermediate must be oxidized (dehydrogenated). Common and scalable methods include:
-
Manganese Dioxide (MnO₂): A powerful and cost-effective oxidant that can be used in a one-pot procedure where it also facilitates the initial oxidation of an alcohol precursor to the aldehyde.[3][4]
-
Palladium on Carbon (Pd/C): Often used with a hydrogen acceptor in a heated solvent like toluene or xylene.[7]
-
Sulfur (S): Elemental sulfur can be used at high temperatures to effect aromatization.[8]
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Yield of the Tetrahydro-β-carboline (THBC) Intermediate
| Possible Cause | Underlying Rationale & Solution |
| Inappropriate Acid Catalyst or Concentration | The formation of the iminium ion is pH-dependent. If the acid is too strong or concentrated, it will fully protonate the tryptamine nitrogen, rendering it non-nucleophilic. Solution: Screen milder acids (e.g., trifluoroacetic acid, acetic acid) or optimize the loading of stronger acids (e.g., HCl, H₂SO₄). For sensitive substrates, consider Lewis acids (e.g., Yb(OTf)₃) or even catalyst-free conditions in specific solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5][6] |
| Decomposition of Starting Materials | Aldehydes, particularly electron-deficient ones, can be unstable under harsh acidic or high-temperature conditions. Tryptamine itself can also degrade. Solution: Begin the reaction at a lower temperature and monitor progress by TLC or HPLC, gradually increasing the temperature only if necessary.[6] Consider a two-step process where the imine is formed under milder conditions before adding the acid catalyst for cyclization. |
| Presence of Water | The initial imine formation is a reversible condensation reaction. The presence of water in the starting materials or solvent can inhibit the reaction. Solution: Use anhydrous solvents and reagents. For large-scale reactions, employing a Dean-Stark apparatus to azeotropically remove water is highly effective. Alternatively, add 4 Å molecular sieves.[3] |
| Reaction Reversibility | The Pictet-Spengler reaction can be reversible.[9] If the product is unstable under the reaction conditions, it may revert to the starting materials. Solution: Once the reaction reaches equilibrium or maximum conversion as monitored by TLC/HPLC, proceed with the work-up promptly. Avoid unnecessarily long reaction times at high temperatures. |
Problem 2: Incomplete Aromatization to the Final β-Carboline
| Possible Cause | Underlying Rationale & Solution |
| Insufficient Oxidant | The dehydrogenation is a stoichiometric process. An insufficient amount of the oxidizing agent will lead to incomplete conversion. Solution: Ensure at least the stoichiometric amount of the oxidant is used. For solid oxidants like MnO₂, which can have variable activity, using a significant excess (e.g., 5-10 equivalents) is common practice to drive the reaction to completion.[3] |
| Low Reaction Temperature | Aromatization often requires significant thermal energy to overcome the activation barrier for dehydrogenation. Solution: Ensure the reaction is heated to a sufficient temperature. For Pd/C, this often means refluxing in a high-boiling solvent. For MnO₂, reflux conditions are also standard. Microwave heating can be an effective alternative to shorten reaction times.[3][10] |
| Formation of Stable Dihydro-β-carboline Intermediate | In some cases, the reaction may stall at the partially oxidized dihydro-β-carboline stage. Solution: Increase the reaction time, temperature, or the amount of oxidant to push the reaction to the fully aromatic product. |
Problem 3: Difficult Purification and Side Product Formation
| Possible Cause | Underlying Rationale & Solution |
| Over-alkylation or Polymerization | The product, being a secondary amine in its tetrahydro form, can potentially react with another molecule of the aldehyde, leading to undesired side products. Solution: Control the stoichiometry carefully. Slow, controlled addition of the aldehyde to the tryptamine solution can minimize its instantaneous concentration and reduce the likelihood of side reactions.[6] |
| Formation of Diastereomers | If the carbonyl compound is prochiral, the Pictet-Spengler reaction will create a new stereocenter at the C1 position, potentially leading to a mixture of diastereomers that can be difficult to separate from the tetrahydro intermediate. Solution: While this is less of an issue for the final aromatic product where the stereocenter is destroyed, it can complicate the purification of the THBC intermediate. Diastereomers can sometimes be separated by careful column chromatography or selective crystallization. |
| Impure Starting Materials | Impurities in the starting tryptamine or carbonyl compound can lead to a host of related side products. Solution: Ensure the purity of all starting materials is verified by analytical techniques (e.g., NMR, GC-MS) before commencing a large-scale reaction. |
Experimental Protocols & Workflows
Workflow Comparison: Two-Step vs. One-Pot Synthesis
The choice between a traditional two-step synthesis and a modern one-pot approach depends on scale, available equipment, and process safety considerations.
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 9H-pyrido[3,4-b]indole-1-carboxylate
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals facing challenges with the purification of methyl 9H-pyrido[3,4-b]indole-1-carboxylate via column chromatography. This document moves beyond a simple protocol, offering in-depth explanations for experimental choices and a robust troubleshooting framework grounded in the physicochemical properties of β-carboline alkaloids.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of this specific β-carboline.
Q1: What are the key structural features of this compound that complicate its purification by standard silica gel chromatography?
This compound is a member of the β-carboline family of alkaloids.[1][2] Its structure contains two key features that lead to difficult separations on silica gel:
-
A Basic Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom is basic.
-
An Acidic Indole N-H Group: The proton on the indole nitrogen can act as a hydrogen bond donor.
These features cause strong, non-ideal interactions with the acidic silanol (Si-O-H) groups that cover the surface of standard silica gel.[3] This results in significant peak tailing, and in severe cases, irreversible adsorption of the compound onto the stationary phase, leading to poor recovery and resolution.[3][4]
Q2: My compound is just a streak on the TLC plate, even when using 100% ethyl acetate. What does this mean and what should I do next?
This is a classic sign that your mobile phase is not polar enough to overcome the strong polar interactions between your compound and the silica gel.[3] Ethyl acetate alone is often insufficient for eluting highly polar, nitrogen-containing heterocycles.
Next Steps:
-
Increase Solvent Polarity: Introduce a more polar solvent, such as methanol (MeOH), into your mobile phase. A common starting point is to use dichloromethane (DCM) or ethyl acetate (EtOAc) as the base solvent and add methanol in increasing increments (e.g., 2%, 5%, 10%).[3][5]
-
Add a Basic Modifier: The streaking is often exacerbated by the interaction between the basic compound and the acidic silica. To mitigate this, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your eluent system (typically 0.5-2%).[3] This deactivates the acidic silanol sites, allowing for a more uniform elution front.
Q3: What is the ideal Rf (retention factor) I should aim for on TLC before scaling up to a column?
For optimal separation in column chromatography, the target compound should have an Rf value of approximately 0.3 to 0.4 in the chosen solvent system.[6]
-
Rf > 0.4: The compound will elute too quickly, resulting in poor separation from less polar impurities.
-
Rf < 0.2: The compound will take a very long time to elute, leading to band broadening, excessive solvent usage, and broad, dilute fractions.[4]
Q4: This compound is often synthesized via the Pictet-Spengler reaction. What are the most common impurities I should be trying to separate?
The Pictet-Spengler reaction involves the condensation of a tryptamine derivative with an aldehyde or keto-acid, followed by cyclization and aromatization.[7][8][9][10] Potential impurities to be aware of include:
-
Unreacted Starting Materials: Tryptamine derivatives or the carbonyl compound.
-
Tetrahydro-β-carboline Intermediate: The reaction may not proceed to complete aromatization, leaving the more flexible and often polar tetrahydro-β-carboline intermediate.[9][11][12]
-
Side-Products: Depending on the reaction conditions, other side products may form. It is crucial to have analytical data (e.g., LC-MS) of the crude reaction mixture to identify the major impurities.
Section 2: Troubleshooting Guide for Column Chromatography
This guide is structured to help you diagnose and solve common problems encountered during the purification process.
Problem 1: My compound will not elute from the column, or the final yield is extremely low.
-
Potential Cause A: Irreversible Adsorption. The interaction between your polar β-carboline and the acidic silica is too strong, effectively binding the compound permanently to the stationary phase.[3][4]
-
Solution: Increase the polarity of your mobile phase significantly. A steep gradient up to 15-20% Methanol in DCM, often with 1-2% triethylamine (TEA), may be required. If this fails, the silica gel may need to be deactivated or an alternative stationary phase should be used.
-
-
Potential Cause B: Compound Decomposition. The acidic nature of the silica gel can cause degradation of sensitive compounds.[4]
-
Solution: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[4] If decomposition is observed, use a deactivated stationary phase. You can deactivate silica yourself by preparing your column slurry in a solvent system that already contains 1-2% TEA. Alternatively, consider using neutral alumina as the stationary phase.
-
Problem 2: The compound is eluting, but with severe peak tailing, resulting in poor separation and many mixed fractions.
-
Potential Cause: Strong, Non-uniform Interactions. This is the most common issue for this class of compounds and is caused by the acidic silanol groups on the silica surface.[3][13]
-
Solution 1 (Recommended): Add a Basic Modifier. As established, adding 0.5-2% triethylamine (TEA) or a similar base (like pyridine or a 7N solution of ammonia in methanol) to your entire mobile phase system is the most effective solution.[3] The modifier neutralizes the acidic sites, preventing strong ionic interactions and allowing for sharp, symmetrical peaks.
-
Solution 2: Use a Gradient Elution. Start with a less polar solvent system to elute non-polar impurities. Once those are off the column, gradually increase the percentage of the polar solvent (e.g., methanol). This can help sharpen the back end of a tailing peak.[4]
-
Problem 3: The separation on the column is much worse than what my TLC plate predicted.
-
Potential Cause A: Column Overloading. Too much crude material was loaded onto the column relative to the amount of stationary phase.[13]
-
Solution: A general rule of thumb is to use a mass ratio of stationary phase to crude sample of at least 30:1 for simple separations and upwards of 100:1 for difficult ones.
-
-
Potential Cause B: Poor Column Packing. Channels or cracks in the silica bed will ruin separation efficiency by allowing the solvent and sample to bypass the stationary phase.
-
Solution: Ensure you pack a homogenous, bubble-free column. The "slurry method" is generally most reliable. Always keep the silica bed wet with solvent after packing; never let it run dry.[6]
-
-
Potential Cause C: Sample Loading Issues. If the sample was loaded in a large volume of a strong solvent, it will spread out and begin chromatographing before the main eluent is even applied, leading to a very broad initial band.
-
Solution: Use the "dry loading" method. Dissolve your crude sample in a suitable solvent (like methanol or DCM), add a small amount of silica gel (2-3x the mass of your sample), and evaporate the solvent completely to get a free-flowing powder.[14] This powder can then be carefully added to the top of the packed column.
-
Problem 4: I see new spots on my TLC plates from the column fractions that were not present in the initial crude mixture.
-
Potential Cause: On-Column Decomposition. This indicates your compound is not stable to the acidic silica gel over the time it takes to run the column.[4]
-
Solution: This is a critical issue that requires changing the stationary phase. Use neutral alumina or a deactivated silica gel as described in Problem 1. You can also try to speed up the chromatography by using a slightly more polar solvent system (if separation allows) or by using flash chromatography with positive pressure to reduce the residence time of the compound on the column.
-
Section 3: Visualization & Data Summary
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: A logical workflow for diagnosing and solving common chromatography problems.
Recommended Purification Parameters
| Parameter | Recommendation | Rationale & Key Insights |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice, but its acidity must be managed. For highly sensitive substrates, consider Neutral Alumina (Brockmann I-III). |
| Mobile Phase System | Dichloromethane/Methanol or Ethyl Acetate/Hexane/Methanol | A two or three-component system provides fine control over polarity. Start with low polarity and increase gradually (gradient elution). |
| Key Additive | Triethylamine (TEA) or 7N NH₃ in Methanol (0.5 - 2% v/v) | CRITICAL. This deactivates acidic silanol sites, preventing tailing and improving recovery of the basic β-carboline.[3] |
| TLC Optimization | Achieve Rf ≈ 0.3-0.4 for the target compound | Provides the best balance between elution time and separation efficiency on the column.[6] |
| Column Loading | Dry Loading | Prevents precipitation and ensures a narrow starting band, which is essential for good resolution, especially if the compound has low solubility in the initial eluent.[14] |
| Elution Mode | Gradient Elution | Start with a low polarity mobile phase to remove non-polar impurities, then gradually increase the percentage of methanol to elute the target compound and then more polar impurities. |
| Purity Analysis | TLC, HPLC, ¹H-NMR, LC-MS | Use TLC to pool fractions. Confirm the purity of the pooled product using a high-resolution technique like HPLC or NMR.[12][15][16] |
Section 4: Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the purification.
Materials:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) - all HPLC grade
-
Glass chromatography column with stopcock
-
Cotton or glass wool, sand
-
TLC plates (silica gel 60 F₂₅₄)
-
Fraction collection tubes
-
Rotary evaporator
Step 1: TLC Solvent System Optimization
-
Prepare several developing chambers with different solvent systems. Start with 98:2 DCM:MeOH and increase methanol content (e.g., 95:5, 90:10).
-
In a separate set of experiments, add 1% TEA to each of the above solvent systems.
-
Spot the crude material on TLC plates and develop them in the prepared chambers.
-
Visualize the plates under UV light (254 nm and 366 nm).
-
Select the solvent system that provides good separation of the target spot from impurities and places the target at an Rf of ~0.3-0.4. The system containing TEA will likely show much less streaking.
Step 2: Column Preparation (Wet Slurry Method)
-
Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer (~1 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar solvent system you plan to use (e.g., 100% DCM + 1% TEA). Use about 10 mL of solvent per 5 g of silica.
-
With the stopcock closed, pour the swirling slurry into the column.
-
Open the stopcock to allow the solvent to drain slowly, continuously tapping the side of the column to ensure even packing and remove air bubbles. Add more solvent as needed to prevent the silica bed from running dry.
-
Once the silica has settled, add a protective layer of sand (~1 cm) on top. Drain the solvent until it is just level with the top of the sand.
Step 3: Sample Preparation and Loading (Dry Loading)
-
Dissolve your crude product (e.g., 100 mg) in a minimal amount of a solvent it is soluble in (e.g., 5 mL of methanol).
-
Add silica gel (e.g., 300 mg) to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, ensuring an even layer.
Step 4: Elution and Fraction Collection
-
Carefully add your starting eluent (e.g., 98:2 DCM:MeOH + 1% TEA) to the column.
-
Open the stopcock and begin collecting fractions. Use positive pressure (flash chromatography) for faster and more efficient separation.
-
Gradually increase the polarity of the mobile phase as the column runs. For example, after 100 mL of 98:2, switch to 200 mL of 95:5, then 200 mL of 90:10, etc. (all containing 1% TEA).
Step 5: Analysis of Fractions
-
Monitor the elution process by spotting every few fractions onto a TLC plate.
-
Develop the TLC plate in your chosen solvent system.
-
Identify the fractions containing your pure product. There will likely be some "mixed fractions" containing both product and impurities on either side of the pure fractions.
Step 6: Product Isolation
-
Combine all fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm purity and identity using analytical methods such as ¹H-NMR, LC-MS, and HPLC.
References
- BenchChem. (n.d.). Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds.
-
El-Kashef, H., et al. (2012). Analytical and Preparative Chiral Separation of β-Carboline Derivatives, LDL Oxidation Inhibitors, Using HPLC and CE Methodologies. Chromatographia, 75(7-8). Available at: [Link]
- Phenomenex. (n.d.). Troubleshooting Guide.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 3, 2026, from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved January 3, 2026, from [Link]
-
Delgado-Andrade, C., et al. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 3, 2026, from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved January 3, 2026, from [Link]
-
Chemistry For Everyone. (n.d.). How To Choose Mobile Phase For Column Chromatography? Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved January 3, 2026, from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved January 3, 2026, from [Link]
-
SciSpace. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Retrieved January 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l -Tryptophan. Retrieved January 3, 2026, from [Link]
-
Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved January 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Formation, Identification, and Occurrence of the Furan-Containing β-Carboline Flazin Derived from l-Tryptophan and Carbohydrates. Retrieved January 3, 2026, from [Link]
-
Osaka University. (1994). Determination of tetrahydro-β-carbolines in urine by high-performance liquid chromatography with suppression of artefact formation. Retrieved January 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). The methyl 9H-pyrido[3,4-b]indole-3-carboxylate (Basic compound) and.... Retrieved January 3, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 9H-Pyrido[3,4-b]indole, 1-methyl-. Retrieved January 3, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 9H-Pyrido[3,4-b]indole, 1-methyl- (CAS 486-84-0). Retrieved January 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Retrieved January 3, 2026, from [Link]
-
Thieme. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved January 3, 2026, from [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). Methyl 9H-pyrido(3,4-b)indole-3-carboxylate. Retrieved January 3, 2026, from [Link]
-
Beilstein Journals. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Retrieved January 3, 2026, from [Link]
-
National Institutes of Health. (n.d.). Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. Retrieved January 3, 2026, from [Link]
-
De Gruyter. (2004). Crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, C19H14N2O2. Retrieved January 3, 2026, from [Link]
-
National Center for Biotechnology Information. (2011). Manganese dioxide mediated one-pot synthesis of this compound. Retrieved January 3, 2026, from [Link]
-
Wiley Online Library. (2024). Synthesis of 1,4‐Disubstituted and 1‐Substituted β‐Carbolines via 3‐Substituted 2‐Acylindoles. Retrieved January 3, 2026, from [Link]
-
PlantaeDB. (n.d.). methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate. Retrieved January 3, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 9H-Pyrido[3,4-b]indole, 1-methyl-. Retrieved January 3, 2026, from [Link]
Sources
- 1. Methyl 9H-pyrido(3,4-b)indole-3-carboxylate | C13H10N2O2 | CID 107704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chromtech.com [chromtech.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Technical Support Center: Catalyst Selection for Efficient Pictet-Spengler Cyclization
Welcome to the technical support center for the Pictet-Spengler cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this powerful reaction. Here, we move beyond simple protocols to explain the "why" behind catalyst and condition selection, empowering you to optimize your reactions for maximal yield and purity.
Understanding the Core of the Pictet-Spengler Reaction: The Catalyst's Role
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, privileged scaffolds in numerous natural products and pharmaceuticals.[1][2] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[3][4][5]
The success of this reaction hinges on the generation of a sufficiently electrophilic iminium ion from the initial imine intermediate. This is where the catalyst plays a pivotal role. The catalyst protonates the imine, forming a highly reactive iminium ion that is susceptible to intramolecular electrophilic attack by the appended aromatic ring, driving the cyclization forward.[3][5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Question 1: My reaction is sluggish or shows no product formation. How can I improve the conversion?
Answer:
Low or no conversion is a common issue, often related to insufficient activation of the carbonyl component or a deactivated aromatic ring.
Initial Diagnosis:
-
Assess the Nucleophilicity of Your Aromatic Ring: Electron-rich aromatic rings (e.g., indoles, pyrroles, or phenyl rings with electron-donating groups) are more nucleophilic and cyclize under milder conditions.[3] Less nucleophilic systems, like an unsubstituted phenyl group, often require stronger acids and higher temperatures to proceed efficiently.[3]
-
Evaluate Your Catalyst Choice: Traditionally, strong protic acids like HCl or H₂SO₄ have been used.[4][6] However, for sensitive substrates, these can cause decomposition.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting low conversion in Pictet-Spengler reactions.
Detailed Solutions:
-
For Electron-Deficient Arenes: If your β-arylethylamine contains an electron-poor aromatic ring, you will likely need more forcing conditions. Consider using trifluoroacetic acid (TFA) at elevated temperatures.[1]
-
For Sensitive Substrates: If you suspect decomposition of your starting materials with strong acids, switch to a milder catalyst. Lewis acids such as BF₃·OEt₂ can be effective.[6] Alternatively, for highly activated systems, the reaction may proceed without any acid catalysis.[3]
-
The N-Acyliminium Ion Strategy: For particularly challenging substrates, acylation of the intermediate imine to form an N-acyliminium ion dramatically increases its electrophilicity, allowing the cyclization to occur under much milder conditions with excellent yields.[3]
Question 2: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
Answer:
Side product formation can plague the Pictet-Spengler reaction, with the most common issues being over-alkylation, polymerization, and the formation of regioisomers.
Common Side Products and Their Mitigation:
| Side Product | Cause | Recommended Solution |
| Over-alkylation/Polymerization | The product, being a secondary amine, can react further with the starting aldehyde. | Use a slight excess of the carbonyl compound to ensure full consumption of the starting amine.[6] Slow addition of the aldehyde can also minimize these side reactions. |
| Iso-Tetrahydroisoquinoline (iso-THIQ) Formation | For certain substrates, particularly with dopamine, cyclization can occur at a different position on the aromatic ring, leading to regioisomers.[7] | The choice of buffer and pH can influence regioselectivity. Careful screening of reaction conditions, including solvent and catalyst, is necessary. |
| Decomposition Products | Harsh acidic conditions or high temperatures can lead to the degradation of sensitive functional groups on either the amine or aldehyde. | Employ milder reaction conditions (lower temperature, weaker acid).[6] The use of protecting groups for sensitive functionalities is a viable strategy. |
Question 3: My reaction is not stereoselective. How can I control the stereochemistry at the newly formed chiral center?
Answer:
Achieving high stereoselectivity is a critical challenge, especially in the context of pharmaceutical synthesis. Several powerful strategies have been developed to address this.
Strategies for Stereocontrol:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the β-arylethylamine can effectively direct the cyclization to favor the formation of one diastereomer.
-
Chiral Catalysts: This is a highly effective approach for enantioselective Pictet-Spengler reactions.
-
Chiral Brønsted Acids: Chiral phosphoric acids have emerged as powerful catalysts for inducing high enantioselectivity in the reaction between tryptamines and various aldehydes.[8][9]
-
Chiral Lewis Acids: While less common due to potential product inhibition, chiral Lewis acid complexes can also be employed to achieve asymmetric induction.[10]
-
-
Enzymatic Catalysis: Nature has evolved enzymes, such as strictosidine synthase and norcoclaurine synthase, that catalyze the Pictet-Spengler reaction with exceptional enantioselectivity under physiological conditions.[3][11][12] These biocatalysts offer a green and highly selective alternative to chemical methods.[13]
Catalyst Selection for Asymmetric Synthesis:
Caption: An overview of strategies for achieving stereocontrol in the Pictet-Spengler reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between using a Brønsted acid and a Lewis acid catalyst?
A1: Both Brønsted and Lewis acids function to activate the reaction, but they do so through different mechanisms, which can influence their suitability for a given transformation.
| Catalyst Type | Mechanism of Action | Advantages | Disadvantages |
| Brønsted Acid | Donates a proton to the imine nitrogen, forming a highly electrophilic iminium ion.[5] | Wide availability, low cost, and a broad range of acid strengths available for optimization. Chiral versions are highly effective for asymmetric catalysis.[14] | Strong acids can cause substrate decomposition.[6] |
| Lewis Acid | Coordinates to the imine nitrogen, increasing its electrophilicity. | Can be effective for substrates that are sensitive to strong protic acids. Certain Lewis acids, like gold complexes, can catalyze novel variants of the reaction.[15] | Can be more expensive and sensitive to air and moisture. Product inhibition can be an issue as the Lewis basic product can coordinate to the catalyst.[10] |
Q2: Can I run the Pictet-Spengler reaction without a solvent?
A2: While traditionally carried out in solution, solvent-free Pictet-Spengler reactions have been reported and can offer advantages in terms of green chemistry and simplified workup. The feasibility of a solvent-free approach is highly dependent on the specific substrates and their physical properties at the reaction temperature.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent can significantly impact the reaction by influencing the solubility of reactants and the stability of intermediates. While protic solvents were traditionally used, aprotic solvents have in some cases provided superior yields.[3] For sensitive substrates, the choice of an appropriate aprotic solvent can be crucial to prevent unwanted side reactions.
Q4: Are there any enzymatic alternatives to traditional chemical catalysts?
A4: Yes, several enzymes, collectively known as Pictet-Spenglerases, have been identified that catalyze this reaction with high efficiency and stereoselectivity.[11][12] For example, norcoclaurine synthase is used in the biosynthesis of benzylisoquinoline alkaloids.[13][16] These enzymatic methods are becoming increasingly attractive for their mild reaction conditions and excellent enantiocontrol.[12]
Experimental Protocols
General Procedure for a Brønsted Acid-Catalyzed Pictet-Spengler Reaction:
-
To a solution of the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., dichloromethane or toluene), add the aldehyde or ketone (1.0-1.2 equiv).
-
Add the Brønsted acid catalyst (e.g., TFA, 1.1 equiv) to the mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable base (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Note: This is a general guideline. The optimal solvent, temperature, and catalyst loading should be determined experimentally for each new substrate combination.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. name-reaction.com [name-reaction.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic asymmetric Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Enzymatic Pictet-Spengler Reaction: Computational Study of the Mechanism and Enantioselectivity of Norcoclaurine Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Norcoclaurine Synthase: Mechanism of an Enantioselective Pictet-Spengler Catalyzing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Cytotoxicity Analysis: Methyl 9H-pyrido[3,4-b]indole-1-carboxylate and Doxorubicin
A Technical Guide for Researchers in Oncology Drug Discovery
In the landscape of anticancer drug development, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative analysis of the cytotoxic potential of methyl 9H-pyrido[3,4-b]indole-1-carboxylate, a member of the promising β-carboline class of compounds, and doxorubicin, a long-standing and potent chemotherapeutic agent.
While direct, head-to-head experimental data for this compound is not extensively available in public literature, this guide will leverage data from structurally related pyrido[3,4-b]indole derivatives to provide a scientifically grounded comparison. This approach allows for an informed perspective on the potential of this compound class relative to a well-established clinical standard.
Unveiling the Contenders: Chemical Structures and Background
This compound belongs to the β-carboline family of alkaloids, which are known for their diverse biological activities. The planar tricyclic ring structure of the pyrido[3,4-b]indole scaffold is a key feature that enables these compounds to interact with various biological targets, including DNA and proteins involved in cell cycle regulation. The presence of a carboxylate group at the 1-position suggests a potential for specific interactions within biological systems.
Doxorubicin , an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a wide range of cancers. Its planar anthraquinone nucleus allows it to intercalate into DNA, disrupting topoisomerase II-mediated DNA repair and ultimately leading to cell death. However, its clinical use is often limited by significant side effects, most notably cardiotoxicity.
Mechanistic Insights: How They Exert Their Cytotoxic Effects
The cytotoxic mechanisms of doxorubicin are well-characterized and multifaceted. In contrast, the precise mechanism of this compound is not yet fully elucidated. However, studies on related pyrido[3,4-b]indole derivatives offer valuable insights into its potential modes of action.
Doxorubicin: A Multi-pronged Attack on Cancer Cells
Doxorubicin's primary mechanisms of cytotoxicity include:
-
DNA Intercalation: The planar aromatic core of doxorubicin inserts itself between DNA base pairs, distorting the helical structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: Doxorubicin forms a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. This stabilization of the "cleavable complex" leads to double-strand breaks in DNA.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to apoptosis.
Caption: Doxorubicin's multifaceted cytotoxic mechanisms.
This compound: A Focus on Novel Targets
While specific data for the 1-carboxylate derivative is limited, research on the broader class of pyrido[3,4-b]indoles suggests several potential mechanisms of anticancer activity:
-
MDM2 Inhibition: Some pyrido[3,4-b]indole derivatives have been shown to inhibit the MDM2-p53 interaction.[1] MDM2 is a key negative regulator of the p53 tumor suppressor protein. By inhibiting MDM2, these compounds can lead to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: A common mechanistic feature observed for this class of compounds is the induction of cell cycle arrest, particularly at the G2/M phase.[2] This prevents cancer cells from progressing through mitosis and ultimately leads to cell death.
-
DNA Intercalation and Topoisomerase Inhibition: The planar nature of the pyrido[3,4-b]indole ring system suggests the potential for DNA intercalation, similar to doxorubicin, and inhibition of topoisomerase enzymes.[3]
Caption: Proposed cytotoxic mechanisms of pyrido[3,4-b]indole derivatives.
Comparative Cytotoxicity: A Data-Driven Overview
A direct comparison of the half-maximal inhibitory concentration (IC50) values is essential for evaluating the relative potency of cytotoxic compounds. The following tables summarize the available IC50 data for doxorubicin and various pyrido[3,4-b]indole derivatives against a range of human cancer cell lines.
It is crucial to note that direct cytotoxicity data for this compound is not currently available in the reviewed literature. The data presented for the pyrido[3,4-b]indole class is for structurally related derivatives and serves as an indicator of the potential of this chemical scaffold.
Table 1: Cytotoxicity of Doxorubicin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast | 0.04 - 2.5 | [4] |
| MDA-MB-231 | Breast | 0.02 - 0.5 | [3] |
| HeLa | Cervical | 2.9 | [4] |
| A549 | Lung | > 20 | [4] |
| HepG2 | Liver | 0.1 - 1.0 | [5] |
| HCT116 | Colon | 0.05 - 0.3 | [1] |
Table 2: Cytotoxicity of Pyrido[3,4-b]indole Derivatives (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | MDA-MB-468 | Breast | 0.08 | [2] |
| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | HCT116 | Colon | 0.13 | [2] |
| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | A375 | Melanoma | 0.13 | [2] |
| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | Panc-1 | Pancreatic | 0.2 | [2] |
| Pyrido-indole-one hybrid 9c | MDA-MB-231 | Breast | 0.77 | [3] |
| Pyrido-indole-one hybrid 9c | MCF-7 | Breast | 4.34 | [3] |
Experimental Protocols: Assessing Cytotoxicity in the Laboratory
The following provides a detailed, step-by-step methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is a common method for evaluating cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the in vitro cytotoxicity of a test compound against a cancer cell line.
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound or doxorubicin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent as the test compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Caption: Workflow for the MTT cytotoxicity assay.
Synthesis of this compound
For researchers interested in investigating this specific compound, a one-pot synthesis method has been reported. This process involves a manganese dioxide-mediated reaction starting from an activated alcohol, proceeding through a Pictet-Spengler cyclization, and concluding with an oxidative aromatization to yield the desired β-carboline.[6] This synthetic route provides a convenient pathway for accessing this and related analogues for further biological evaluation.
Conclusion and Future Directions
This comparative guide highlights the potential of the pyrido[3,4-b]indole scaffold as a source of novel anticancer agents. While doxorubicin remains a potent and widely used chemotherapeutic, the significant cytotoxicity demonstrated by various pyrido[3,4-b]indole derivatives, some with IC50 values in the nanomolar range, underscores the promise of this compound class.
The key takeaway for researchers is the urgent need for direct experimental evaluation of this compound. The available data on related compounds suggests it could possess significant cytotoxic activity, potentially through mechanisms such as MDM2 inhibition or cell cycle arrest, which are distinct from doxorubicin's primary mode of action.
Future research should focus on:
-
Synthesizing and purifying this compound to enable direct biological testing.
-
Performing comprehensive cytotoxicity screening of this compound against a panel of cancer cell lines to determine its IC50 values.
-
Conducting mechanistic studies to elucidate its precise mode of action, including its effects on p53 signaling, cell cycle progression, and DNA integrity.
-
Performing head-to-head comparative studies with doxorubicin to accurately assess its relative potency and potential for a superior therapeutic window.
By systematically addressing these research gaps, the scientific community can determine if this compound and its analogues represent a viable and potentially less toxic alternative to established chemotherapies like doxorubicin.
References
- Patil, S. A., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Journal of Medicinal Chemistry, 60(4), 1345-1357.
- Patil, S. A., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents.
- Gaikwad, M. V., et al. (2024). Synthesis, ADME, Toxicity, and in Silico Molecular Docking Study of Novel β-Carboline Derivatives as Potential Inhibitor Anticancer Agents. Sciety.
- Kumar, A., et al. (2025). Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies. RSC Advances, 15(1), 1-15.
- Cao, R., et al. (2007). β-Carboline alkaloids: biochemical and pharmacological functions. Current medicinal chemistry, 14(4), 479-500.
- Gerszon, J., et al. (2021). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 13(11), 1845.
- Taylor, R. J., et al. (2011). Manganese dioxide mediated one-pot synthesis of this compound: concise synthesis of alangiobussinine. Beilstein journal of organic chemistry, 7, 1407-1411.
- Wernicke, C., et al. (2007). Cytotoxicity of beta-carbolines in dopamine transporter expressing cells: structure-activity relationships. Biochemical pharmacology, 74(7), 1065-1077.
-
Chem-Impex. (n.d.). 9H-Pyrido[3,4-b]indole. Retrieved from [Link]
- De Gruyter. (2024). Crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, C19H14N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 1105-1107.
- European Journal of Medicinal Chemistry. (2010). Synthesis and cytotoxic evaluation of 1-carboxamide and 1-amino side chain substituted β-carbolines. European Journal of Medicinal Chemistry, 45(11), 5513-5519.
- MDPI. (2022).
- Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 7433.
Sources
- 1. Synthesis and cytotoxic evaluation of 1-carboxamide and 1-amino side chain substituted β-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | 22329-38-0 [smolecule.com]
- 3. Synthesis, cytotoxic activities and DNA binding properties of β-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2521-07-5|9-Methyl-9H-pyrido[3,4-b]indole|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Neuroprotective Strategies: Methyl 9H-pyrido[3,4-b]indole-1-carboxylate Analogs and NMDA Antagonists
A Technical Guide for Researchers in Neuropharmacology and Drug Development
In the relentless pursuit of therapies for neurodegenerative diseases and acute brain injury, the scientific community is continuously exploring novel neuroprotective agents. This guide provides a detailed comparison of two distinct classes of neuroprotective compounds: the indole alkaloid methyl 9H-pyrido[3,4-b]indole-1-carboxylate and its close analog, 9-methyl-β-carboline (9-Me-BC), versus the well-established class of N-methyl-D-aspartate (NMDA) receptor antagonists. This analysis is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols for comparative evaluation.
For the purpose of this guide, due to the limited specific data on this compound, we will focus on its extensively studied analog, 9-methyl-β-carboline (9-Me-BC), as a representative of this class of indole compounds.
Section 1: Mechanistic Divergence in Neuroprotection
The neuroprotective strategies of 9-Me-BC and NMDA antagonists diverge fundamentally in their molecular targets and downstream signaling pathways. While NMDA antagonists primarily mitigate excitotoxicity, 9-Me-BC exhibits a multi-faceted mechanism involving neurotrophic factor modulation, anti-inflammatory activity, and bioenergetic enhancement.
The Multi-Target Neuroprotection of 9-Methyl-β-carboline (9-Me-BC)
9-Me-BC, a derivative of the β-carboline family, has emerged as a promising neuroprotective agent with a unique profile of stimulating, protecting, and regenerating dopaminergic neurons.[1] Its mechanisms are multifaceted and extend beyond simple receptor antagonism.
-
Monoamine Oxidase (MAO) Inhibition: 9-Me-BC is a potent inhibitor of both MAO-A and MAO-B, with IC50 values of 1 µM and 15.5 µM, respectively.[2][3] This inhibition increases the synaptic availability of monoamine neurotransmitters, including dopamine, and reduces the production of reactive oxygen species (ROS) generated during MAO-catalyzed deamination. This antioxidant effect is a key component of its neuroprotective action.[4][5]
-
Upregulation of Neurotrophic Factors: A significant aspect of 9-Me-BC's neuroprotective and regenerative potential lies in its ability to stimulate the expression of several neurotrophic factors. In astrocytes, 9-Me-BC upregulates the gene expression of artemin (Artn), brain-derived neurotrophic factor (Bdnf), and other factors that support neuronal survival and neurite outgrowth.[2][3] This effect is mediated, at least in part, through the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[2][3] In vivo studies have confirmed the induction of BDNF and conserved dopamine neurotrophic factor following 9-Me-BC administration.[6][7]
-
Anti-Inflammatory and Immunomodulatory Effects: 9-Me-BC demonstrates potent anti-inflammatory properties by inhibiting the proliferation of microglia and reducing the expression of pro-inflammatory cytokines.[1] This is crucial in neurodegenerative conditions where chronic neuroinflammation contributes significantly to neuronal damage.
-
Enhancement of Mitochondrial Function: In animal models of Parkinson's disease, 9-Me-BC has been shown to increase the activity of mitochondrial complex I by approximately 80%, suggesting a role in improving cellular bioenergetics and mitigating mitochondrial dysfunction, a common hallmark of neurodegeneration.[6][7]
Caption: Signaling pathway of 9-Methyl-β-carboline's neuroprotective effects.
NMDA Receptor Antagonists: The Gatekeepers of Excitotoxicity
The primary mechanism of NMDA receptor antagonists in neuroprotection is the prevention of excitotoxicity, a pathological process where excessive stimulation of glutamate receptors leads to neuronal damage and death.
-
Blockade of Excitotoxic Cascade: Overactivation of NMDA receptors leads to a massive influx of Ca2+, triggering a cascade of detrimental events including the activation of proteases and nucleases, mitochondrial dysfunction, and the generation of reactive oxygen species. NMDA antagonists, by blocking the ion channel of the receptor, prevent this catastrophic Ca2+ overload.
-
Types of Antagonism:
-
Competitive Antagonists: These agents bind to the glutamate recognition site on the NMDA receptor, preventing its activation.
-
Non-competitive (Channel Blockers): These antagonists, such as memantine and MK-801, bind within the ion channel of the receptor, physically obstructing the flow of ions. Low-affinity, uncompetitive channel blockers like memantine are considered to have a better safety profile as they preferentially block excessive receptor activity without interfering with normal synaptic transmission.
-
Glycine Site Antagonists: These compounds block the binding of glycine, a co-agonist required for NMDA receptor activation.
-
Caption: Workflow for in vitro assessment of neuroprotection against excitotoxicity.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) Model of Focal Ischemic Stroke
The MCAO model is a widely used and clinically relevant model for studying the pathophysiology of ischemic stroke and for evaluating the efficacy of neuroprotective agents.
Objective: To determine if a test compound can reduce infarct volume and improve neurological outcome following focal cerebral ischemia.
Methodology:
-
Animal Model:
-
Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
-
Induction of MCAO:
-
Perform transient MCAO by inserting a filament into the internal carotid artery to occlude the origin of the middle cerebral artery for a defined period (e.g., 60-90 minutes).
-
Reperfusion is initiated by withdrawing the filament.
-
-
Compound Administration:
-
Administer the test compound (e.g., 9-Me-BC or Memantine) via a clinically relevant route (e.g., intraperitoneal or intravenous) at a specific time point relative to the ischemic insult (pre-, during, or post-ischemia).
-
-
Assessment of Neuroprotection and Functional Outcome:
-
Neurological Deficit Scoring (24-72 hours post-MCAO): Evaluate motor and sensory deficits using a standardized neurological scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement (48-72 hours post-MCAO):
-
Sacrifice the animals and perfuse the brains.
-
Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area white.
-
Quantify the infarct volume using image analysis software.
-
-
Behavioral Testing (days to weeks post-MCAO): For long-term studies, assess motor coordination (rotarod test), sensory function (adhesive removal test), and cognitive function (Morris water maze).
-
Caption: Workflow for in vivo assessment of neuroprotection in a stroke model.
Section 4: Synthesis and Future Directions
The comparison between 9-Me-BC and NMDA antagonists highlights two distinct yet potentially complementary approaches to neuroprotection. NMDA antagonists offer a targeted strategy to combat the acute and often overwhelming excitotoxic insults characteristic of stroke and traumatic brain injury. Their clinical utility, as exemplified by memantine in Alzheimer's disease, underscores the importance of this pathway.
In contrast, 9-Me-BC represents a more holistic approach, targeting multiple facets of neurodegeneration, including oxidative stress, neuroinflammation, and the decline in endogenous neurotrophic support. This multi-target profile may be particularly advantageous in chronic neurodegenerative conditions like Parkinson's disease, where a confluence of pathological processes contributes to neuronal loss.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head preclinical studies using standardized models are crucial to definitively compare the efficacy and therapeutic windows of these two classes of compounds.
-
Combination Therapies: Investigating the potential synergistic effects of combining a multi-target agent like 9-Me-BC with a specific excitotoxicity blocker like memantine could offer a more robust neuroprotective strategy.
-
Elucidation of Upstream Targets of 9-Me-BC: While the downstream effects of 9-Me-BC are becoming clearer, identifying its primary molecular targets will be essential for rational drug design and optimization.
-
Clinical Translation of 9-Me-BC: Given its promising preclinical profile, advancing 9-Me-BC or its optimized analogs into clinical trials for neurodegenerative diseases is a logical and compelling next step.
By understanding the distinct and overlapping mechanisms of these neuroprotective agents, researchers can make more informed decisions in the design of novel therapeutic strategies to combat the devastating impact of neurological disorders.
References
-
Polanski, W., Enzensperger, C., Reichmann, H., & Gille, G. (2010). The exceptional properties of 9-methyl-beta-carboline: stimulation, protection and regeneration of dopaminergic neurons coupled with anti-inflammatory effects. Journal of neurochemistry, 113(6), 1659–1675. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Potential of 9-Me-BC in Neurological Health: A Research Perspective. Inno Pharmchem. [Link]
-
Shome, S., Talukdar, A., & Choudhury, M. D. (2024). Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview. Current medicinal chemistry, 31(38), 6251–6271. [Link]
-
Grigoriou, M., et al. (2019). Bioactive β-Carbolines in Food: A Review. Molecules, 24(8), 1515. [Link]
-
Grigoriou, M., et al. (2019). Bioactive β-Carbolines in Food: A Review. Molecules, 24(8), 1515. [Link]
-
Polanski, W., et al. (2020). 9-Methyl-β-carboline inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors by astrocytes. Journal of Neural Transmission, 127(7), 999-1012. [Link]
-
DiseaseFix. (2025). Key 9-Me-BC Research Insights for Dopaminergic Neuron Health. DiseaseFix. [Link]
-
Shome, S., Talukdar, A., & Choudhury, M. D. (2024). Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview. Samara Journal of Science. [Link]
-
Polanski, W., et al. (2020). 9-Methyl-β-carboline inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors by astrocytes. Journal of neural transmission (Vienna, Austria : 1996), 127(7), 999–1012. [Link]
-
Wernicke, C., et al. (2010). 9-Methyl-beta-carboline has restorative effects in an animal model of Parkinson's disease. Behavioural brain research, 216(1), 329-337. [Link]
-
The Royal Society of Chemistry. (n.d.). Potential Effects of β-Carbolines on Human Health. RSC Publishing. [Link]
-
Wernicke, C., et al. (2010). 9-Methyl-beta-carboline has restorative effects in an animal model of Parkinson's disease. Behavioural Brain Research, 216(1), 329-337. [Link]
-
Hamann, J., et al. (2008). 9-Methyl-beta-carboline up-regulates the appearance of differentiated dopaminergic neurones in primary mesencephalic culture. Neurochemistry international, 52(4-5), 688–700. [Link]
-
ResearchGate. (n.d.). Figure 2. Protective properties of 9-methyl-carboline. [Link]
-
Hamann, J., et al. (2008). 9-Methyl-beta-carboline up-regulates the appearance of differentiated dopaminergic neurones in primary mesencephalic culture. Neurochemistry International, 52(4-5), 688-700. [Link]
-
Polanski, W., et al. (2020). 9-Methyl-β-carboline inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors by astrocytes. Journal of Neural Transmission, 127(7), 999-1012. [Link]
-
Polanski, W., et al. (2010). Stimulation, protection and regeneration of dopaminergic neurons by 9-methyl-β-carboline: A new anti-Parkinson drug?. Expert Opinion on Investigational Drugs, 19(11), 1337-1348. [Link]
-
Wikipedia. (n.d.). 9-Methyl-β-carboline. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 9-Methyl-9H-beta-carboline (9-Me-BC) and Cognitive Performance. Inno Pharmchem. [Link]
-
Springer Medizin Verlag GmbH. (2020). 9-Methyl-β-carboline inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors by astrocytes. springermedizin.de. [Link]
-
Akaike, A., et al. (2005). Comparison of Donepezil and Memantine for Protective Effect Against amyloid-beta(1-42) Toxicity in Rat Septal Neurons. Neuroscience letters, 391(1-2), 17–21. [Link]
-
Yamamoto, T., et al. (1996). Neuroprotection of acetylcholinergic basal forebrain neurons by memantine and neurokinin B. European journal of pharmacology, 312(2), 149–157. [Link]
-
Culmsee, C., et al. (2004). Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity. Journal of molecular neuroscience : MN, 23(3), 173–182. [Link]
-
López-Valdés, H. E., et al. (2022). Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis. Frontiers in pharmacology, 13, 981181. [Link]
-
ClinicalTrials.gov. (n.d.). Memantine for Neuroprotection and Cognitive Enhancement Following Traumatic Brain Injury. [Link]
Sources
- 1. The exceptional properties of 9-methyl-beta-carboline: stimulation, protection and regeneration of dopaminergic neurons coupled with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-Methyl-β-carboline inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors by astro… [ouci.dntb.gov.ua]
- 3. 9-Methyl-β-carboline inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors by astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinsons Disease: An Overview - Shome - Current Medicinal Chemistry [snv63.ru]
- 6. 9-Methyl-beta-carboline has restorative effects in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of Methyl 9H-pyrido[3,4-b]indole-1-carboxylate and Other β-Carbolines: A Guide for Researchers
The β-carboline scaffold, a tricyclic indole alkaloid structure, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide provides an in-depth comparison of the biological activities of methyl 9H-pyrido[3,4-b]indole-1-carboxylate against other prominent β-carboline derivatives. By synthesizing data from numerous studies, we aim to elucidate the critical structure-activity relationships (SAR) that govern their efficacy in anticancer, antimicrobial, and neuropharmacological applications. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering insights to guide future research and compound design.
The β-Carboline Core: A Privileged Scaffold
The fundamental β-carboline structure, consisting of a pyridine ring fused to an indole moiety, provides a planar and rigid framework that is adept at interacting with various biological targets.[2] The versatility of this scaffold lies in the potential for substitution at multiple positions, most notably at C1, C3, and N9, which significantly influences the resulting biological profile.[3] While a vast body of research exists on C3-substituted β-carbolines, derivatives with substitutions at the C1 position, such as this compound, represent a compelling, albeit less explored, area of investigation.
Anticancer Activity: A Tale of Two Positions
β-carboline derivatives have long been recognized for their potent anticancer properties, which are often attributed to their ability to intercalate into DNA, inhibit topoisomerase enzymes, and modulate the activity of cyclin-dependent kinases (CDKs).[2][4] The position of substituents on the β-carboline ring plays a pivotal role in defining the potency and mechanism of their anticancer effects.
Structure-Activity Relationship Insights
Generally, the introduction of bulky and aromatic substituents at the C1 position and heterocyclic moieties at the C3 position has been shown to enhance antitumor activity.[3] While direct comparative data for this compound is limited, we can infer its potential activity based on the established SAR for 1-substituted β-carbolines. For instance, the presence of a 1-naphthyl group at C1 combined with a methoxy group at C6 resulted in a compound with high potency against a range of cancer cell lines, including breast, colon, melanoma, and pancreatic cancer, with IC50 values as low as 80 nM.[5] This suggests that an ester group at C1, as in our topic compound, could also confer significant cytotoxic activity.
In contrast, a wide array of 3-substituted β-carbolines have demonstrated impressive anticancer efficacy. For example, a series of 3-(1H-tetrazol-5-yl)-β-carbolines exhibited potent activity against colorectal adenocarcinoma cell lines, with IC50 values ranging from 3.3 µM to 9.6 µM.[6] Another study highlighted a 1-(N, N-dimethylbenzenamine)-3-(4-(p-tolylmethanimine)-5-thio-1, 2, 4-triazol-3-yl) β-carboline derivative as being equipotent to the standard drug Adriamycin against both liver (HepG2) and adenocarcinoma (A549) cancer cell lines.[4][7]
Table 1: Comparative Anticancer Activity of Selected β-Carboline Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference |
| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | Breast, Colon, Melanoma, Pancreatic | 0.08 - 0.2 | [5] |
| 3-(1H-Tetrazol-5-yl)-β-carbolines | Colorectal Adenocarcinoma (HCT116, HT29) | 3.3 - 9.6 | [6] |
| 1-(N,N-dimethylbenzenamine)-3-(4-(p-tolylmethanimine)-5-thio-1,2,4-triazol-3-yl) β-carboline | Liver (HepG2), Adenocarcinoma (A549) | Equipotent to Adriamycin | [4][7] |
| 1-Ethyl-9H-pyrido[3,4-b]indole | 3LL, MCF-7, BGC-823, QGY-7701 | 3.53 - 7.79 (µg/mL) | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
A common method to assess the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the β-carboline derivatives (typically in a logarithmic dilution series) and a vehicle control. Incubate for a further 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Mechanisms of β-carboline anticancer activity.
Antimicrobial Effects: Targeting Bacterial Integrity
The β-carboline scaffold has also demonstrated significant potential as a source of novel antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria.[1] The mechanism of action is often linked to the disruption of bacterial cell membranes and inhibition of essential enzymes.
Comparative Efficacy
Studies have shown that modifications to the β-carboline core can dramatically impact antimicrobial potency. For instance, N1-N1 dimerization and N2-benzylation of β-carboline derivatives significantly enhanced their antimicrobial effects, with a dimeric 6-chlorocarboline N2-benzylated salt showing potent activity against Staphylococcus aureus with MICs of 0.01-0.05 μmol/mL.[1]
Table 2: Comparative Antimicrobial Activity of Selected β-Carboline Derivatives
| Compound/Derivative Class | Target Organism(s) | MIC (μmol/mL) | Reference |
| Dimeric 6-chlorocarboline N2-benzylated salt | Staphylococcus aureus | 0.01 - 0.05 | [1] |
| 1-Methyl-7-methoxy-β-carboline (Harmaline) | Gram-positive bacteria | Good activity (qualitative) | [9][10] |
| 1-(3,4-Dihydroxy-phenyl)-2-(7-methoxy-1-methyl-1,3,4,9-tetrahydro-beta-carbolin-2-yl)-ethanone | Broad spectrum | Most potent in series | [10][11] |
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
-
Preparation of Inoculum: Prepare a standardized suspension of the target bacteria in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the β-carboline compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the plate. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neuropharmacological Landscape: A Double-Edged Sword
The neuropharmacological effects of β-carbolines are complex and often paradoxical, with different derivatives exhibiting either neuroprotective or neurotoxic properties.[12] These compounds are known to interact with various central nervous system targets, including benzodiazepine receptors and monoamine oxidases (MAOs).[13]
Neuroprotection vs. Neurotoxicity
Certain β-carbolines, such as 9-methyl-β-carboline, have shown promise as anti-Parkinsonian agents due to their ability to protect and regenerate dopaminergic neurons.[12] This compound has been shown to stimulate the expression of tyrosine hydroxylase, a key enzyme in dopamine synthesis, and reduce levels of α-synuclein, a protein implicated in Parkinson's disease.[12]
Conversely, other β-carbolines can act as neurotoxins. For example, 1-trichloromethyl-1,2,3,4-tetrahydro-β-carboline (TaClo) is a potent dopaminergic neurotoxin.[14] The affinity of β-carbolines for benzodiazepine receptors is highly dependent on the substituent at the C3 position.[13] Methyl β-carboline-3-carboxylate (β-CCM), for instance, is a well-known benzodiazepine receptor ligand that can enhance performance in learning tasks.[15]
The influence of a carboxylate group at the C1 position on neuropharmacological activity is an area that warrants further investigation. Based on the diverse effects observed with substitutions at other positions, it is plausible that this compound could exhibit unique interactions with neurological targets.
Caption: Duality of β-carboline neuropharmacological effects.
Synthesis of this compound
The synthesis of this compound can be achieved through a manganese dioxide-mediated one-pot reaction. This method involves the oxidation of an activated alcohol, followed by a Pictet-Spengler cyclization and subsequent oxidative aromatization.[16] This efficient process provides a convenient route to access this and other C1-substituted β-carbolines for further biological evaluation.[16]
Conclusion
The biological activity of β-carbolines is profoundly influenced by the nature and position of substituents on their tricyclic core. While direct comparative data for this compound is still emerging, the existing body of research on C1- and C3-substituted analogues provides a strong foundation for predicting its potential as a bioactive molecule. The available evidence suggests that the C1 position is a critical determinant of activity, and an ester functionality at this position is likely to confer significant biological properties. Further investigation into the anticancer, antimicrobial, and neuropharmacological effects of this compound is warranted to fully elucidate its therapeutic potential and to expand the chemical space for the development of novel β-carboline-based drugs.
References
- Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. (n.d.).
- Saify, Z. S., et al. (2005). Antibacterial activity of 1-methyl-7-methoxy-beta-carboline and its phenacyl and coumarine analogues. Pakistan Journal of Pharmaceutical Sciences, 18(3), 39-41.
- Antibacterial activity of 1-methyl-7-methoxy-beta-carboline and its phenacyl and coumarine analogues. (2005). PubMed.
- Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. (2022). MDPI.
- Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine. (2011). PubMed.
- (PDF) Antibacterial activity of 1-methyl-7-methoxy-beta-carboline and its phenacyl and coumarine analogues. (2005). ResearchGate.
- Suzuki, T., et al. (2018). Synthesis and antimicrobial activity of β-carboline derivatives with N2-alkyl modifications. Bioorganic & Medicinal Chemistry Letters, 28(15), 2573-2576.
- Li, Y., et al. (2010). Synthesis and Antimicrobial and Anticancer Activity of β-Carboline Analogues. Research Journal of Pharmacy and Technology, 3(4), 1135-1138.
- Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. (2022). ResearchGate.
- Kamal, A., et al. (2021). β-Carbolines as potential anticancer agents. European Journal of Medicinal Chemistry, 216, 113321.
- Synthesis of 1,3-substituted b-carboline derivatives. (n.d.). ResearchGate.
- β-Carboline Derivatives Tackling Malaria: Biological Evaluation and Docking Analysis. (n.d.).
- Melo, T., et al. (2019). New 3-tetrazolyl-β-carbolines and β-carboline-3-carboxylates with anti-cancer activity. European Journal of Medicinal Chemistry, 179, 453-461.
- Lingam, Y., et al. (2008). A facile synthesis of β-carbolines and studies on their antimicrobial activities. Organic Chemistry: An Indian Journal, 4(1), 28-31.
- Polanski, W., et al. (2011). Stimulation, protection and regeneration of dopaminergic neurons by 9-methyl-β-carboline: a new anti-Parkinson drug? Expert Review of Neurotherapeutics, 11(6), 845-853.
- Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. (2024). Molecules, 29(1), 123.
- Salunke, D. B., & Singh, V. (2021). Structure activity relationship in β-carboline derived anti-malarial agents. European Journal of Medicinal Chemistry, 221, 113536.
- Structure-activity relationship of the β-carboline derivatives. (n.d.). ResearchGate.
- (PDF) Beta-Carbolines-Neuropharmacology. (2025). ResearchGate.
- (PDF) β-Carbolines: Neuropharmacology and Psychedelic Activity. (2025). ResearchGate.
- Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. (2022). Beilstein Journal of Organic Chemistry, 18, 114-123.
- Biological Evaluation and Structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. (2018). ResearchGate.
- Venault, P., et al. (1990). Methyl beta-carboline-3-carboxylate enhances performance in a multiple-trial learning task in mice. Pharmacology Biochemistry and Behavior, 36(3), 659-663.
- Loew, G. H., et al. (1985). Theoretical structure-activity studies of beta-carboline analogs. Requirements for benzodiazepine receptor affinity and antagonist activity. Molecular Pharmacology, 28(1), 17-31.
- Bringmann, G., et al. (2002). Biochemical and pharmacological characterization of 1-trichloromethyl-1,2,3,4-tetrahydro-beta-carboline: a biologically relevant neurotoxin? European Journal of Pharmacology, 442(3), 175-184.
- β-carboline-3-carboxamide antimalarials: Structure-activity relationship, ADME-tox studies and resistance profiling. (2025). European Journal of Medicinal Chemistry, 241, 114631.
- Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (2017). ResearchGate.
- Lawson, J. A., et al. (1983). Structure-activity studies of beta-carboline analogs. Pharmacology Biochemistry and Behavior, 18(1), 15-21.
- 1-Substituted β-Carboline-3-Carboxylates with high affinities to the Benzodiazepine recognition site. (n.d.). ResearchGate.
- Crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, C19H14N2O2. (2025). De Gruyter.
- Synthesis and Bioactivity of β-Carboline Derivatives. (2010). ResearchGate.
- Wang, Y., et al. (2019).
- Shome, A., et al. (2024). Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview. Current Medicinal Chemistry, 31(38), 6251-6271.
- Tohda, M., et al. (1983). Presence of 3-amino-beta-carbolines (3-amino-9H-pyrido[3,4-b]indoles), effectors in the induction of sister-chromatid exchanges, in protein pyrolysates. Mutation Research/Genetic Toxicology, 121(2), 81-88.
Sources
- 1. Synthesis and antimicrobial activity of β-carboline derivatives with N2-alkyl modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Carbolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New 3-tetrazolyl-β-carbolines and β-carboline-3-carboxylates with anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. researchportal.lih.lu [researchportal.lih.lu]
- 10. Antibacterial activity of 1-methyl-7-methoxy-beta-carboline and its phenacyl and coumarine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stimulation, protection and regeneration of dopaminergic neurons by 9-methyl-β-carboline: a new anti-Parkinson drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Theoretical structure-activity studies of beta-carboline analogs. Requirements for benzodiazepine receptor affinity and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical and pharmacological characterization of 1-trichloromethyl-1,2,3,4-tetrahydro-beta-carboline: a biologically relevant neurotoxin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methyl beta-carboline-3-carboxylate enhances performance in a multiple-trial learning task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Methyl 9H-pyrido[3,4-b]indole-1-carboxylate Analogues in Oncology
The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the β-carboline scaffold, a tricyclic pyrido[3,4-b]indole system, has emerged as a privileged structure due to its profound and diverse pharmacological activities.[1][2] This guide provides an in-depth comparison of methyl 9H-pyrido[3,4-b]indole-1-carboxylate analogues, focusing on the structure-activity relationships (SAR) that govern their anticancer properties. By synthesizing data from multiple studies, we aim to provide researchers and drug development professionals with a clear, evidence-based understanding of how structural modifications to this core influence cytotoxic efficacy.
The β-Carboline Core: A Scaffold of Potent Anticancer Activity
The β-carboline ring system is a planar, heterocyclic structure that serves as the foundation for numerous natural and synthetic compounds with significant biological effects.[1][2][3] Its planarity is a key feature, allowing it to intercalate into DNA, a primary mechanism for the anticancer activity of many of its derivatives.[3] Furthermore, β-carbolines have been shown to inhibit critical cellular enzymes like topoisomerases I and II and various kinases, leading to DNA damage, cell cycle arrest, and apoptosis in cancer cells.[3][4][5] The this compound scaffold provides a specific and versatile starting point for chemical exploration, with multiple positions available for substitution to modulate potency, selectivity, and pharmacokinetic properties.
Decoding the Structure-Activity Relationship (SAR)
The anticancer potency of this compound analogues is exquisitely sensitive to the nature and position of substituents on the tricyclic core. Understanding these relationships is critical for rational drug design.
The C-1 position is a critical determinant of activity. The introduction of various aryl groups at this position has been a fruitful strategy for enhancing cytotoxicity.
-
Influence of Aryl Groups: The presence of a phenyl group or a more extended aromatic system like naphthyl at C-1 generally confers potent anticancer activity.[6] For instance, a 1-naphthyl group combined with a 6-methoxy substituent resulted in compounds with IC50 values as low as 80 nM against breast cancer cell lines.[6] This suggests that the bulky, hydrophobic nature of these groups enhances binding to molecular targets, possibly through increased π-π stacking interactions.[6]
-
The C-3 Carboxylate Group: The methyl carboxylate group at C-3 is a key feature. Its ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to amides to explore different interactions. Some studies have shown that converting the C-3 carboxylate to a carboxamide linked to piperazine moieties can yield potent anti-leishmanial agents, a finding that could be explored in the context of anticancer activity.[7]
-
Substituents at C-6: The C-6 position is highly amenable to modification. The introduction of a methoxy group at C-6 has been shown to significantly increase antiproliferative activity, likely by forming a hydrogen bond interaction with target proteins like MDM2.[6]
-
The N-9 Position: The indole nitrogen (N-9) is another key site for modification. Alkylation or arylation at this position can have a profound impact on activity. However, some studies indicate that an unsubstituted N-9, with its hydrogen bond donor capability, is crucial for binding interactions. For example, an N9-methyl group was found to disrupt hydrogen bonding with the target protein and reduce activity.[6]
Comparative Analysis of In Vitro Cytotoxicity
To objectively compare the efficacy of different analogues, their half-maximal inhibitory concentration (IC50) values against various cancer cell lines are presented. The following table summarizes representative data from the literature, highlighting key SAR trends.
| Compound ID | C-1 Substituent | C-3 Substituent | N-9 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analogue 1 | p-tolyl | COOCH3 | H | BGC-823 (Gastric) | 3.53 | [8] |
| Analogue 2 | Phenyl | COOCH3 | H | MCF-7 (Breast) | 5.75 | [8] |
| Analogue 3 | 1-(3,4,5-trimethoxyphenyl) | See Ref. | H | PC-3 (Prostate) | 9.86 | [9] |
| Analogue 4 | p-tolyl | COOCH3 | 2,4-dichlorobenzyl | N/A (Docking Study) | N/A | [10] |
Note: The data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
The data indicates that even subtle changes, such as the substituents on the C-1 phenyl ring, can significantly impact cytotoxicity.
Mechanism of Action: Beyond Simple Cytotoxicity
The anticancer effects of these β-carboline derivatives are not merely due to non-specific toxicity but are rooted in specific molecular mechanisms.[4]
-
DNA Intercalation and Topoisomerase Inhibition: The planar structure of the β-carboline ring allows it to insert between DNA base pairs, disrupting DNA replication and transcription.[3] This action is often coupled with the inhibition of topoisomerases, enzymes that are crucial for managing DNA topology during replication, leading to DNA damage and cell death.[4][5]
-
Cell Cycle Arrest: Many potent analogues induce cell cycle arrest, often at the G2/M phase.[6] This prevents cancer cells from dividing and proliferating.
-
Induction of Apoptosis: These compounds can trigger programmed cell death, or apoptosis, by modulating the expression of key regulatory proteins like those in the Bcl-2 family and caspases.[4][5]
-
Kinase Inhibition: Several β-carboline derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[3]
Below is a diagram illustrating the primary anticancer mechanisms of β-carboline derivatives.
Anticancer mechanisms of β-carboline analogues.
Experimental Protocols for Evaluation
To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The MTT assay is a widely used colorimetric method to assess cell viability.
-
Cell Culture & Seeding:
-
Maintain the desired cancer cell line (e.g., A549, MCF-7) in a humidified incubator at 37°C with 5% CO2.[11]
-
Harvest cells in the logarithmic growth phase using trypsin.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[11]
-
Incubate for 24 hours to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[11]
-
Perform serial dilutions to obtain a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.[11]
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[12]
-
Workflow for the MTT cytotoxicity assay.
References
- Anticancer mechanisms of β-carbolines. PubMed.
- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
- The most important anticancer mechanisms of β‐carbolines. These...
- Anticancer Potential of β‐Carboline Alkaloids: An Updated Mechanistic Overview.
- Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evalu
- A comprehensive overview of β-carbolines and its derivatives as anticancer agents.
- Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. Benchchem.
- Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PMC - NIH.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Synthesis and biological evaluation of a novel class of β-carboline derivatives. New Journal of Chemistry (RSC Publishing).
- (PDF) Guideline for anticancer assays in cells.
- New β-carboline derivatives containing imidazolium as potential VEGFR2 inhibitors: synthesis, X-ray structure, antiproliferative evaluations, and molecular modeling. PMC - PubMed Central.
- Synthesis and evaluation of β-carboline derivatives as potential monoamine oxidase inhibitors. PubMed.
- Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. AA Blocks.
- Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. PMC - NIH.
- Synthesis and bioactivity of beta-carboline deriv
- Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents.
- Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxyl
- Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. PubMed.
- Synthesis, Adme, and in Silico Molecular Docking Study of Novel N-substituted β-Carboline Analogs as a. Sciforum.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
- The methyl 9H-pyrido[3,4-b]indole-3-carboxylate (Basic compound) and...
- A Computational Study of 1-substituted methyl 9-methyl-9H-pyrido[3,4-b]indole-3-carboxylate: Quantum Chemical Descriptors, FMO and NBO Analysis. OUCI.
- Crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxyl
- Potent 1,3-disubstituted-9H-pyrido[3,4-b]indoles as new lead compounds in antifilarial chemotherapy. PubMed.
Sources
- 1. Anticancer mechanisms of β-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and bioactivity of beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ijprajournal.com [ijprajournal.com]
A Comparative Guide to the In Vivo Validation of Methyl 9H-pyrido[3,4-b]indole-1-carboxylate Bioactivity
A Senior Application Scientist's Perspective on Preclinical Evaluation Strategies
Introduction: The β-carboline scaffold, a privileged heterocyclic system, is at the core of numerous natural and synthetic compounds with a broad spectrum of biological activities. Methyl 9H-pyrido[3,4-b]indole-1-carboxylate, a member of this family, represents a key synthetic intermediate and a potential therapeutic agent in its own right.[1][2] This guide provides a comprehensive overview of the validation of its potential bioactivities, specifically focusing on anticancer and neuroprotective effects, in relevant animal models. Due to the limited publicly available in vivo data for this specific ester, this guide will draw upon data from structurally related β-carboline analogs to provide a comparative framework for researchers, scientists, and drug development professionals. This approach allows for an informed, albeit extrapolated, assessment of its therapeutic potential and outlines a clear path for its preclinical development.
Part 1: Anticancer Bioactivity: A Comparative Analysis in Sarcoma Animal Models
The planar tricyclic structure of β-carbolines allows them to intercalate with DNA and inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and cyclin-dependent kinases. This has positioned them as promising candidates for anticancer drug development.
Chosen Animal Model: Sarcoma Xenograft in Immunocompromised Mice
The sarcoma xenograft model is a widely accepted preclinical model for evaluating the efficacy of novel anticancer agents. This model involves the subcutaneous or orthotopic implantation of human sarcoma cells into immunocompromised mice (e.g., nude or SCID mice), which lack a functional adaptive immune system and therefore do not reject the human tumor cells.
Rationale for Model Selection: This model allows for the direct assessment of a compound's cytotoxic effects on human cancer cells in an in vivo environment, providing valuable data on tumor growth inhibition and overall efficacy.
Experimental Protocol: Sarcoma Xenograft Model
This protocol is a generalized representation and should be adapted based on the specific sarcoma cell line and experimental goals.
-
Cell Culture: Human sarcoma cells (e.g., WEHI-164 fibrosarcoma) are cultured under standard sterile conditions.
-
Animal Acclimatization: Male/female immunodeficient mice (e.g., BALB/c nude, 6-8 weeks old) are acclimatized for at least one week.
-
Tumor Implantation: A suspension of sarcoma cells (e.g., 3 x 10^6 cells in saline) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers, calculated with the formula: (length x width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 75-100 mm³), mice are randomized into treatment and control groups.
-
Drug Administration:
-
Test Compound (β-carboline derivative): Administered via a clinically relevant route (e.g., intraperitoneal, intravenous) at various doses.
-
Comparator (Doxorubicin): Administered intravenously (e.g., 5 mg/kg, once weekly).
-
Control: Vehicle (e.g., saline) administered on the same schedule.
-
-
Efficacy Evaluation: Tumor volume and body weight are measured throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Toxicity Assessment: Mice are monitored for signs of toxicity, including weight loss, changes in behavior, and mortality.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point. Tumors may be excised for further analysis (e.g., histology, biomarker analysis).
Comparative Efficacy Data
| Compound/Drug | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Bis-β-carboline derivative (3m) | Not specified | Not specified | Potent antitumor activity | |
| Doxorubicin | WEHI-164 fibrosarcoma in BALB/c mice | 5 mg/kg, IV, once | Did not exhibit detectable inhibition alone | |
| Doxorubicin + F8-TNF | WEHI-164 fibrosarcoma in BALB/c mice | 5 mg/kg Dox + 2 µg F8-TNF | Curative in 29/37 mice |
Note: The data for the bis-β-carboline derivative highlights the potential of this class of compounds. The doxorubicin data underscores the importance of combination therapies and the limitations of single-agent treatments in some models.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of β-carbolines is attributed to several mechanisms:
-
DNA Intercalation: The planar structure of the β-carboline ring allows it to insert between DNA base pairs, disrupting DNA replication and transcription.
-
Topoisomerase Inhibition: β-carbolines can inhibit both topoisomerase I and II, enzymes crucial for relieving torsional stress in DNA during replication. Their inhibition leads to DNA strand breaks and apoptosis.
Caption: Anticancer mechanism of β-carbolines.
Part 2: Neuroprotective Bioactivity: A Comparative Analysis in a Parkinson's Disease Model
Certain β-carboline derivatives have shown neuroprotective properties, primarily through the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine. This makes them interesting candidates for the treatment of neurodegenerative disorders like Parkinson's disease.
Chosen Animal Model: MPTP-Induced Mouse Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is the most widely used preclinical model for Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.
Rationale for Model Selection: This model recapitulates key features of Parkinson's disease, including dopamine depletion and motor deficits, providing a robust platform to evaluate the efficacy of neuroprotective agents.
Experimental Protocol: MPTP Mouse Model
This protocol is a generalized representation and should be adapted based on the specific research question.
-
Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for at least one week.
-
Drug Administration (Pre-treatment or Post-treatment):
-
Test Compound (β-carboline derivative): Administered at various doses before or after MPTP administration.
-
Comparator (e.g., Selegiline, Ropinirole): Administered at clinically relevant doses.
-
Control: Vehicle administration.
-
-
MPTP Induction: MPTP is administered intraperitoneally (e.g., 20 mg/kg, 4 injections at 2-hour intervals).
-
Behavioral Assessment: Motor function is assessed using tests like the rotarod test (motor coordination) and the pole test (bradykinesia) at various time points after MPTP administration.
-
Neurochemical Analysis: At the end of the study, brains are harvested, and the striatum is dissected for the measurement of dopamine and its metabolites (DOPAC, HVA) using HPLC.
-
Histological Analysis: The substantia nigra is processed for immunohistochemical staining of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss.
Comparative Efficacy Data
While specific in vivo data for this compound in this model is lacking, the broader class of β-carbolines has shown promise.
| Compound/Drug | Animal Model | Key Findings | Reference |
| β-carbolines (general) | MPTP mouse model | Can be neurotoxic or neuroprotective depending on the derivative and dose. | |
| Selegiline (MAO-B inhibitor) | MPTP mouse model | Reduces MPTP neurotoxicity. | |
| Rasagiline (MAO-B inhibitor) | Rat models | 3-15 times more potent than selegiline. | |
| Ropinirole (Dopamine agonist) | MPTP mouse model | Reduces dopaminergic neuron damage and improves motor function. |
Mechanism of Action: Protecting Dopaminergic Neurons
The neuroprotective effects of certain β-carbolines are thought to be mediated through:
-
MAO-B Inhibition: By inhibiting MAO-B, these compounds prevent the breakdown of dopamine, thereby increasing its availability in the synapse. This also reduces the production of reactive oxygen species (ROS) associated with dopamine metabolism.
-
Antioxidant Effects: Some β-carbolines possess intrinsic antioxidant properties, helping to mitigate the oxidative stress that contributes to neuronal cell death in Parkinson's disease.
Caption: Neuroprotective mechanism of β-carbolines.
Conclusion and Future Directions
This compound belongs to a class of compounds with significant therapeutic potential, particularly in the fields of oncology and neurodegeneration. While direct in vivo evidence for this specific molecule is currently limited, the data from structurally similar β-carboline analogs provides a strong rationale for its further preclinical investigation.
Future studies should focus on:
-
Direct in vivo evaluation of this compound in the animal models outlined in this guide.
-
Pharmacokinetic and toxicological profiling to establish a comprehensive safety and dosing profile.
-
Structure-activity relationship (SAR) studies to optimize the β-carboline scaffold for enhanced efficacy and reduced toxicity.
By systematically addressing these research questions, the full therapeutic potential of this compound can be elucidated, paving the way for its potential clinical development.
References
- Chauhan, P. M., Agarwal, S. K., Bhaduri, A. P., Singh, S. N., Fatima, N., & Chatterjee, R. K. (1999). Potent 1,3-disubstituted-9H-pyrido[3,4-b]indoles as new lead compounds in antifilarial chemotherapy. Journal of Medicinal Chemistry, 42(9), 1667–1672.
- Dimmock, J. R., et al. (2011). Manganese dioxide mediated one-pot synthesis of this compound. Beilstein Journal of Organic Chemistry, 7, 1407–1411.
- Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
- Joshi, S., et al. (2018). Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. Bioorganic & Medicinal Chemistry Letters, 28(22), 3536-3542.
-
NIST. (n.d.). 9H-Pyrido[3,4-b]indole, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Özdemir, Z., et al. (2020). A Computational Study of 1-substituted methyl 9-methyl-9H-pyrido[3,4-b]indole-3-carboxylate: Quantum Chemical Descriptors, FMO and NBO Analysis.
- Patil, S. A., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Journal of Medicinal Chemistry, 60(10), 4235-4251.
- Schwaller, B., et al. (2018). Sarcoma eradication by doxorubicin and targeted TNF relies upon CD8+ T cell recognition of a retroviral antigen. OncoImmunology, 7(12), e1499420.
- Tiong, K. H., et al. (2012). Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine. Beilstein Journal of Organic Chemistry, 7, 1407-1411.
- Wang, Z., et al. (2023). Crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, C19H14N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 238(3), 363-365.
- Wei, L., et al. (2019). One-Pot Synthesis of Novel β-Carboline-{α-Acylaminoamide}-Bisindole Derivatives: Antibacterial Evaluation, Molecular Docking, and Density Functional Theory Studies. Molecules, 24(18), 3355.
- Win-Shwe, T.-T., & Fujimaki, H. (2011). Neuroprotective effects of resveratrol in an MPTP mouse model of Parkinson's-like disease: possible role of SOCS-1 in reducing pro-inflammatory responses. Journal of Neuroimmunology, 235(1-2), 43-52.
- Yamamura, H., et al. (2021). Ropinirole protects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity in mice via anti-apoptotic mechanism. Pharmacology Biochemistry and Behavior, 103(1), 1-8.
- Yang, C., et al. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Frontiers in Aging Neuroscience, 13, 767397.
- Zhang, X., et al. (2019). Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. Chemical Research in Toxicology, 32(10), 2056-2066.
Sources
A Senior Application Scientist's Guide to the Comparative Analysis of Standard Anti-leishmanial Drugs
Authored for Researchers, Scientists, and Drug Development Professionals
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, presents a formidable global health challenge.[1] Its clinical manifestations range from self-healing cutaneous lesions to fatal visceral leishmaniasis (VL), contingent on the Leishmania species and the host's immune response.[1] The parasite's primary host cells are macrophages, creating a complex host-parasite dynamic that complicates treatment.[1] The current therapeutic arsenal is limited, and its effectiveness is increasingly undermined by issues of drug resistance, significant toxicity, and high costs.[1][2] This guide provides an in-depth comparative analysis of the standard drugs used in leishmaniasis chemotherapy, outlines robust experimental protocols for their evaluation, and offers insights into their mechanisms of action to inform future drug discovery efforts.
Comparative Analysis of Standard Anti-Leishmanial Agents
The mainstays of anti-leishmanial therapy include pentavalent antimonials, amphotericin B, miltefosine, and paromomycin.[1][2] Each class possesses a distinct mechanism of action, efficacy spectrum, and resistance profile.
Pentavalent Antimonials (SbV)
For decades, sodium stibogluconate (Pentostam) and meglumine antimoniate (Glucantime) were the first-line treatments for all forms of leishmaniasis.[1][3] However, widespread resistance, particularly in regions like India, has significantly curtailed their use.[1]
-
Mechanism of Action: Pentavalent antimonials are considered prodrugs.[3] After administration, Sb(V) is reduced to its more toxic trivalent form, Sb(III), within the host macrophage and the parasite.[1][4] The primary mechanism involves the inhibition of trypanothione reductase (TryR), a critical enzyme in the parasite's unique thiol-based redox system.[1][5] This disruption leads to an imbalance in the parasite's redox potential and increased oxidative stress.[1][5] Additionally, Sb(V) and Sb(III) can inhibit DNA topoisomerase I, interfering with DNA replication and transcription.[1][6]
-
Resistance: Resistance is complex and multifactorial, often involving decreased intracellular drug accumulation (via upregulation of efflux pumps) and an enhanced capacity to handle oxidative stress.
-
Clinical Insights: The requirement for parenteral administration, a long treatment course, and a significant side-effect profile (including cardiotoxicity and pancreatitis) are major drawbacks.[3] Combination therapies, such as Sb(V) with paromomycin, have shown improved outcomes in some regions.[1]
Amphotericin B (AmB)
Amphotericin B, a polyene antibiotic, is a highly effective second-line drug for visceral leishmaniasis, especially in regions with high antimony resistance.[7][8]
-
Mechanism of Action: AmB's primary mode of action is binding to ergosterol, the main sterol in the Leishmania cell membrane.[7] This interaction forms pores in the membrane, leading to increased permeability, leakage of intracellular cations like K+, and ultimately, cell death.[8][9]
-
Resistance: Resistance to AmB, though less common, is emerging. Mechanisms include alterations in membrane sterol composition (reducing ergosterol content) and increased membrane fluidity, which can decrease the drug's binding affinity.[8][10][11]
-
Clinical Insights: The conventional deoxycholate formulation is associated with significant nephrotoxicity.[7] Lipid formulations, such as liposomal AmB (AmBisome), have drastically improved the safety profile by selectively targeting the drug to macrophages, but their high cost is a major barrier in resource-limited settings.[1]
Miltefosine
Miltefosine, an alkylphosphocholine analog, was a landmark development as the first effective and orally administered drug for visceral and cutaneous leishmaniasis.[12][13][14]
-
Mechanism of Action: The precise mechanism is not fully elucidated but is known to be multifactorial.[15] Miltefosine is thought to interfere with lipid metabolism and membrane integrity by inhibiting phosphatidylcholine biosynthesis.[14] It also disrupts signal transduction pathways and can induce an apoptosis-like cell death in the parasite.[16]
-
Resistance: The long half-life of the drug raises concerns about the development of resistance if not used correctly.[13] Reduced drug uptake is a key resistance mechanism.
-
Clinical Insights: Its oral administration is a major advantage, facilitating outpatient treatment.[16] However, its use is limited by common gastrointestinal side effects and, critically, its teratogenicity, which prohibits its use in pregnant women.[12][13] A strict 28-day regimen is required to ensure efficacy and prevent resistance.[12]
Paromomycin
Paromomycin is an aminoglycoside antibiotic with proven efficacy against both visceral and cutaneous leishmaniasis.[17][18]
-
Mechanism of Action: Paromomycin inhibits protein synthesis in the parasite by binding to the 30S ribosomal subunit.[17] This binding disrupts the initiation of translation.[17] It is also suggested to interfere with mitochondrial function and membrane potential.[19][20]
-
Resistance: While effective, monotherapy with paromomycin can lead to the emergence of resistance.[17] Reduced drug uptake is a contributing factor.[20]
-
Clinical Insights: It is administered via intramuscular injection and is a relatively low-cost option, making it valuable in endemic regions.[18][19] It is often used in combination therapies to enhance efficacy and delay resistance.[1]
Quantitative Performance Summary
The in vitro efficacy of anti-leishmanial drugs is typically expressed as the 50% inhibitory concentration (IC50), which is the concentration of a drug required to inhibit parasite growth by 50%. These values can vary significantly based on the Leishmania species, the parasite stage (promastigote vs. amastigote), and the specific assay conditions. The intracellular amastigote, the clinically relevant stage within macrophages, is the gold standard for screening.[21]
| Drug Class | Standard Drug(s) | Target Stage | Leishmania donovani IC50 Range (µM) | Route of Administration | Key Toxicities |
| Pentavalent Antimonials | Sodium Stibogluconate | Intracellular Amastigote | 9–28 µg/mL (as SbV)[21] | Intravenous / Intramuscular | Cardiotoxicity, Pancreatitis, Myalgia[3] |
| Polyenes | Amphotericin B | Intracellular Amastigote | 0.08–0.4[21][22] | Intravenous | Nephrotoxicity, Infusion reactions[7] |
| Alkylphosphocholines | Miltefosine | Intracellular Amastigote | 1.97–5.8[21][22] | Oral | Gastrointestinal distress, Teratogenicity[13] |
| Aminoglycosides | Paromomycin | Intracellular Amastigote | 6.1–43.8[22] | Intramuscular | Ototoxicity, Nephrotoxicity (less common) |
Note: IC50 values are compiled from multiple sources and represent a general range. Specific values can differ based on the strain and assay protocol.
Methodologies for Comparative Efficacy Assessment
To ensure trustworthy and reproducible results, standardized protocols are essential. The following methods describe the core workflows for determining the in vitro anti-leishmanial activity and cytotoxicity of a compound.
Protocol 1: In Vitro Macrophage Infection and Amastigote Susceptibility Assay
This assay is the most physiologically relevant in vitro model as it evaluates a compound's ability to eliminate the intracellular amastigote stage of the parasite within its host cell.[23][24]
Causality and Self-Validation: This protocol's trustworthiness relies on its multi-step validation. Using a macrophage cell line like THP-1 or J774A.1 provides consistency.[23][25][26] The inclusion of a positive control (a known effective drug like Amphotericin B) validates the assay's sensitivity, while a negative control (vehicle, e.g., DMSO) establishes the baseline for parasite survival.[22] Cytotoxicity testing (Protocol 2) is run in parallel to ensure that parasite death is due to direct anti-leishmanial activity and not simply host cell death.
Step-by-Step Methodology:
-
Macrophage Seeding: Seed macrophages (e.g., murine J774A.1 or PMA-differentiated human THP-1 cells) into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells per well.[25][26]
-
Adhesion: Incubate the plate for 18-24 hours at 37°C with 5% CO₂ to allow the macrophages to adhere to the plate surface.[25]
-
Parasite Infection: Infect the adhered macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 15:1.[25]
-
Incubation for Infection: Incubate the infected plates for 24 hours to allow for phagocytosis of promastigotes and their transformation into intracellular amastigotes.
-
Removal of Extracellular Parasites: Gently wash the wells with pre-warmed culture medium (e.g., RPMI-1640) to remove any non-phagocytosed promastigotes.[26]
-
Drug Application: Add fresh medium containing serial dilutions of the test compounds and standard drugs (e.g., Amphotericin B, Miltefosine) to the wells in triplicate. Include vehicle-only wells as a negative control.
-
Treatment Incubation: Incubate the plates for an additional 72 hours at 37°C with 5% CO₂.
-
Quantification of Parasite Load:
-
Microscopy (Gold Standard): Fix the cells with methanol, stain with Giemsa, and manually count the number of amastigotes per 100 macrophages under a light microscope.[27] Calculate the percentage of infected cells and the average number of amastigotes per infected cell.
-
Reporter Assay (High-Throughput): If using parasites engineered to express a reporter like luciferase or β-galactosidase, lyse the cells and measure the reporter activity according to the specific assay protocol.[28]
-
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.[29]
Protocol 2: Mammalian Cell Cytotoxicity Assay (CC50 Determination)
This protocol is mandatory to assess the selectivity of a compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed macrophages (the same type used in the infection assay) in a 96-well plate at the same density.
-
Drug Application: After allowing cells to adhere, add the same serial dilutions of the test compounds.
-
Incubation: Incubate for 72 hours under the same conditions as the amastigote assay.
-
Viability Assessment: Quantify cell viability using a metabolic assay, such as the Resazurin reduction assay or MTT assay.[25] These assays measure the metabolic activity of viable cells.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.[25] The Selectivity Index (SI) is then calculated as SI = CC50 / IC50 . A higher SI value indicates greater selectivity for the parasite over the host cell.[25]
Visualizing Experimental and Mechanistic Pathways
Diagrams are crucial for clarifying complex workflows and biological interactions.
Caption: Cellular targets of standard anti-leishmanial drugs.
Conclusion and Future Outlook
The treatment of leishmaniasis remains heavily reliant on a small number of drugs, each with significant limitations. [1]While pentavalent antimonials are falling out of favor due to resistance, Amphotericin B, Miltefosine, and Paromomycin form the current core of chemotherapy, either as monotherapies or in combination. [1]The high cost of safer formulations like liposomal AmB and the teratogenicity of the only oral drug, miltefosine, highlight the urgent need for novel therapeutic agents. [1][13]The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of new candidates, ensuring that data is both reliable and comparable across studies. Future efforts must focus on discovering and developing compounds with novel mechanisms of action that are safe, orally bioavailable, affordable, and effective against resistant strains.
References
- Progress in antileishmanial drugs: Mechanisms, challenges, and prospects. (2025-01-03). PLOS Neglected Tropical Diseases.
- In Vitro Infections of Macrophage-Like Cell Lines with Leishmania infantum for Drug Screening. PubMed.
- Mechanism of Amphotericin B Resistance in Leishmania donovani Promastigotes.
- Mechanism of Amphotericin B Resistance in Clinical Isolates of Leishmania donovani. ASM Journals.
- Mechanism of action of pentavalent antimonials in Leishmania.
- Miltefosine: a review of its pharmacology and therapeutic efficacy in the tre
- Miltefosine: a review of its pharmacology and therapeutic efficacy in the tre
- Two main models proposed for the mechanism of action of pentavalent antimonials against leishmaniasis.
- Mode of action of pentavalent antimonials: specific inhibition of type I DNA topoisomerase of Leishmania donovani. PubMed.
- Miltefosine to tre
- Pentavalent antimonial – Knowledge and References. Taylor & Francis Online.
- Mechanism of Amphotericin B Resistance in Leishmania donovani Promastigotes. Antimicrobial Agents and Chemotherapy.
- Mechanism of amphotericin B resistance in Leishmania donovani promastigotes. PubMed.
- In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values.
- Protocol Leish amazonesis macrophage infection in vitro. NYU.
- Paromomycin in the treatment of leishmaniasis.
- Efficacy and Safety of Paromomycin for Visceral Leishmaniasis: A Systematic Review.
- Efficacy and Tolerability of Miltefosine in the Treatment of Cutaneous Leishmaniasis. Oxford Academic.
- Miltefosine in the treatment of leishmaniasis: Clinical evidence for informed clinical risk management.
- In Vitro Infections of Macrophage-Like Cell Lines with Leishmania infantum for Drug Screening.
- Identification of potent inhibitors of Leishmania donovani and Leishmania infantum chagasi, the causative agents of Old and New World visceral leishmaniasis.
- Interest in paromomycin for the treatment of visceral leishmaniasis (kala-azar).
- The mechanisms of amphotericin B resistance in Leishmania.
- Novel 2D and 3D Assays to Determine the Activity of Anti-Leishmanial Drugs.
- Paromomycin: uptake and resistance in Leishmania donovani.
- In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs. PubMed Central.
- Determining the IC50 of Antileishmanial Agent-5 Against Leishmania Species. BenchChem.
- Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes.
- Preclinical Validation of Antileishmanial Agent-17 (17-AAG)
Sources
- 1. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mode of action of pentavalent antimonials: specific inhibition of type I DNA topoisomerase of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Amphotericin B Resistance in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Amphotericin B Resistance in <i>Leishmania donovani</i> Promastigotes [ouci.dntb.gov.ua]
- 11. Mechanism of amphotericin B resistance in Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Miltefosine: a review of its pharmacology and therapeutic efficacy in the treatment of leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Miltefosine to treat leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Miltefosine in the treatment of leishmaniasis: Clinical evidence for informed clinical risk management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Interest in paromomycin for the treatment of visceral leishmaniasis (kala-azar) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy and Safety of Paromomycin for Visceral Leishmaniasis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of potent inhibitors of Leishmania donovani and Leishmania infantum chagasi, the causative agents of Old and New World visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Infections of Macrophage-Like Cell Lines with Leishmania infantum for Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 26. med.nyu.edu [med.nyu.edu]
- 27. Novel 2D and 3D Assays to Determine the Activity of Anti-Leishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Efficacy of Harmine and 1-Substituted β-Carbolines
A Technical Resource for Researchers in Oncology and Drug Discovery
Introduction
The β-carboline scaffold, a tricyclic indole alkaloid structure, is a cornerstone in the development of novel therapeutics, demonstrating a wide array of biological activities. Within this family, harmine, a naturally occurring β-carboline, has been extensively studied and characterized as a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key player in cellular proliferation and neurodevelopment. This guide provides a detailed comparative analysis of the in vitro efficacy of harmine against the broader class of 1-substituted β-carbolines, with a specific focus on available data for derivatives such as methyl 9H-pyrido[3,4-b]indole-1-carboxylate.
It is important to note that while a wealth of experimental data exists for harmine, specific in vitro efficacy studies on this compound are limited in the current scientific literature. Therefore, this guide will draw comparisons based on the well-documented activities of harmine and the known biological effects of closely related 1-substituted β-carboline analogues, providing a comprehensive overview for researchers exploring the therapeutic potential of this chemical class.
Chemical Structures
A foundational understanding of the chemical structures of harmine and this compound is crucial for appreciating their structure-activity relationships.
| Compound | Chemical Structure |
| Harmine | 7-methoxy-1-methyl-9H-pyrido[3,4-b]indole |
| This compound | This compound |
Comparative Mechanism of Action
Harmine: A Potent DYRK1A Inhibitor
Harmine's primary mechanism of action is the potent and selective inhibition of DYRK1A, a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation and neuronal development.[1] Harmine acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of DYRK1A and preventing the phosphorylation of its downstream substrates.[2] The inhibition of DYRK1A by harmine disrupts several signaling pathways crucial for cancer cell proliferation and survival.
One of the key pathways affected is the PI3K/AKT/mTOR signaling cascade. By inhibiting DYRK1A, harmine can suppress the activation of this pathway, which is often hyperactivated in cancer, leading to decreased cell growth, proliferation, and survival.[3] Furthermore, harmine has been shown to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins and activating caspases.[3]
Figure 1: Simplified signaling pathway of Harmine's action via DYRK1A inhibition.
1-Substituted β-Carbolines: A Broader Spectrum of Activity
The biological activities of 1-substituted β-carbolines are more varied and depend on the nature of the substituent at the 1-position. While specific data for this compound is scarce, studies on analogous compounds, such as β-carboline-1-carboxylic acid, suggest potential cytotoxic and anti-inflammatory effects.[1] Research indicates that some β-carboline derivatives may exert their anticancer effects through mechanisms like DNA intercalation and inhibition of topoisomerases.
The pyrido[3,4-b]indole scaffold itself is recognized as a key pharmacophore in the development of anticancer agents.[3] Derivatives with different substitutions at the 1-position have shown a range of activities, including the induction of cell cycle arrest and apoptosis. The exact molecular targets for many of these derivatives, including this compound, are not as well-defined as for harmine and represent an active area of research.
In Vitro Efficacy: A Comparative Overview
The following table summarizes the available in vitro efficacy data for harmine and provides context for the potential activity of 1-substituted β-carbolines based on related compounds.
| Parameter | Harmine | This compound & Analogues |
| Primary Target | DYRK1A[1] | Not definitively identified; potential for DNA intercalation, topoisomerase inhibition. |
| IC50 (DYRK1A) | 33-80 nM[1] | Data not available for the methyl ester. |
| Anticancer Activity | Demonstrated in breast, pancreatic, glioblastoma, and gastric cancers.[3] | The broader class of pyrido[3,4-b]indoles shows potent anticancer activity.[3] β-carboline-1-carboxylic acid shows cytotoxicity in some cancer cell lines.[1] |
| Key Affected Pathways | PI3K/AKT/mTOR, Apoptosis pathways.[3] | Likely involves pathways related to DNA damage response and cell cycle control. |
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for key in vitro assays are provided below.
Protocol 1: Kinase Inhibition Assay (for DYRK1A)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against DYRK1A.
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of its target kinase, providing a quantitative measure of its potency.
Figure 2: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., harmine) in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase buffer.
-
Recombinant human DYRK1A enzyme.
-
Test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Add a mixture of ATP and a suitable substrate peptide (e.g., a synthetic peptide with a DYRK1A phosphorylation motif) to each well to start the kinase reaction. The final ATP concentration should be close to its Km for DYRK1A.
-
Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ ions required for kinase activity.
-
Detection: Quantify the amount of phosphorylated substrate or ADP produced. Commercially available kits such as ADP-Glo™ (Promega) can be used for this purpose.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic or cytostatic effects of a compound on cultured cancer cells.
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity or inhibition of proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., harmine or a 1-substituted β-carboline derivative) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.
Figure 3: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
Harmine stands out as a well-characterized DYRK1A inhibitor with proven in vitro efficacy against a range of cancer cell lines. Its defined mechanism of action provides a solid foundation for its further development as a therapeutic agent.
The broader class of 1-substituted β-carbolines, including this compound, represents a promising area for anticancer drug discovery. However, a significant knowledge gap exists regarding the specific molecular targets and mechanisms of action for many of these derivatives. Future research should focus on:
-
Target Identification: Elucidating the specific molecular targets of promising 1-substituted β-carbolines.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the β-carboline scaffold to optimize potency and selectivity.
-
Comprehensive In Vitro Profiling: Conducting detailed studies on the effects of these compounds on various cancer cell lines, including assessments of cell cycle progression, apoptosis, and key signaling pathways.
By addressing these research questions, the full therapeutic potential of the β-carboline scaffold can be unlocked, leading to the development of novel and effective anticancer agents.
References
- Lai, Z.-Q., Liu, W.-H., Ip, S.-P., et al. (2014). Seven alkaloids from Picrasma quassioides and their cytotoxic activities.
- Yao, Y., et al. (2021). Research progress on the antitumor effects of harmine. Frontiers in Pharmacology, 12, 707673.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Gockler, N., et al. (2009).
- Himpel, S., et al. (2007). Harmine is an ATP-competitive inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (Dyrk1A). Journal of Biological Chemistry, 282(26), 19159-19166.
Sources
- 1. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirotetrahydro β-Carbolines (Spiroindolones): A New Class of Potent and Orally Efficacious Compounds for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Target Specificity of Methyl 9H-pyrido[3,4-b]indole-1-carboxylate: A Comparative Guide
For researchers and drug development professionals, establishing the precise biological target of a novel compound is a cornerstone of preclinical assessment. The specificity of a molecule for its intended target over other cellular proteins dictates its therapeutic window and potential for off-target toxicities. This guide provides an in-depth comparative analysis of the target specificity of methyl 9H-pyrido[3,4-b]indole-1-carboxylate , a member of the β-carboline family of alkaloids.
The β-carboline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products with potent biological activities.[] A well-known member of this family, harmine, exhibits a range of pharmacological effects, including antitumor, anti-inflammatory, and neuroprotective properties.[2][3] However, the clinical utility of harmine has been hampered by its significant off-target effects, including neurotoxicity, which are attributed to its interaction with multiple targets.[4][5]
This guide will use harmine as a primary comparator to frame the critical questions around the specificity of this compound. We will explore the methodologies required to deconvolve its primary target(s) and assess its selectivity against key off-targets of the β-carboline class, namely Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Monoamine Oxidase A (MAO-A).
The Imperative of Target Specificity in the β-Carboline Class
The biological activity of β-carbolines is diverse, with different derivatives showing affinity for a range of targets, including kinases, DNA topoisomerases, and monoamine oxidases.[6][7] This polypharmacology can be advantageous in certain therapeutic contexts but is often a significant hurdle in drug development due to the increased risk of adverse effects.
Harmine, for instance, is a potent inhibitor of DYRK1A, a kinase implicated in neurodegenerative diseases and certain cancers.[8] However, it is also a potent inhibitor of MAO-A, an enzyme crucial for neurotransmitter metabolism.[9] This lack of selectivity is believed to contribute to its psychoactive and neurotoxic effects.[3] Therefore, a critical objective in developing new β-carboline-based therapeutics is to engineer molecules with high affinity for the desired target and minimal interaction with off-targets.
Comparative Analysis: Potential Targets and Alternative Compounds
Given its structural similarity to harmine, it is hypothesized that this compound may also interact with DYRK1A and MAO-A. A thorough assessment of its specificity is therefore essential.
For a robust comparative analysis, we will consider the following compounds:
-
This compound: The compound of interest.
-
Harmine: A well-characterized, non-selective β-carboline inhibitor of DYRK1A and MAO-A.
-
5-Iodotubercidin (5-IT): A known potent, but not entirely specific, inhibitor of DYRK1A, useful for comparison within the kinase inhibitor space.[10]
-
Moclobemide: A selective and reversible inhibitor of MAO-A (RIMA), representing a more specific alternative for this target.[5]
The following table summarizes the known and hypothesized targets for these compounds, providing a framework for our specificity assessment.
| Compound | Primary Target(s) | Known Off-Target(s) | Rationale for Comparison |
| This compound | Hypothesized: DYRK1A, MAO-A | Unknown | The subject of this guide; its specificity needs to be determined. |
| Harmine | DYRK1A, MAO-A | Multiple kinases (CLK1, DYRK1B, DYRK2, PIM1), CNS receptors | The non-selective benchmark. Understanding its promiscuity provides context for the specificity of our compound of interest.[9][11] |
| 5-Iodotubercidin (5-IT) | DYRK1A | Other kinases | A tool compound for assessing DYRK1A inhibition, allowing for a focused comparison of kinase selectivity.[10] |
| Moclobemide | MAO-A | Minimal | A selective MAO-A inhibitor that serves as a control for assessing off-target effects related to MAO-A inhibition.[5] |
Experimental Workflows for Assessing Target Specificity
A multi-pronged experimental approach is necessary to confidently assess the target specificity of this compound. This involves initial target identification followed by rigorous selectivity profiling.
Workflow for Target Deconvolution and Specificity Assessment
Caption: A phased workflow for identifying and validating the biological target of a novel compound and assessing its specificity.
Key Experimental Protocols
The following are detailed protocols for essential experiments in assessing the target specificity of this compound.
Kinase Inhibition Assay (for DYRK1A)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is quantified, typically using a luminescent or fluorescent readout.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and comparator compounds (Harmine, 5-IT) in 100% DMSO.
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of recombinant human DYRK1A enzyme in assay buffer.
-
Prepare a solution of a suitable peptide substrate and ATP in assay buffer.
-
-
Assay Procedure:
-
Create a serial dilution of the test compounds in assay buffer.
-
In a 384-well plate, add the diluted compounds.
-
Add the DYRK1A enzyme solution to each well and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the remaining ATP (indicating kinase inhibition) using a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
MAO-A Inhibition Assay
This protocol outlines a method to measure the inhibition of MAO-A activity.
Principle: This assay measures the production of a detectable product (e.g., hydrogen peroxide) resulting from the oxidative deamination of a substrate by MAO-A.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and comparator compounds (Harmine, Moclobemide) in 100% DMSO.
-
Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a solution of recombinant human MAO-A enzyme in assay buffer.
-
Prepare a solution of a suitable substrate (e.g., p-tyramine) and a detection reagent (e.g., Amplex Red and horseradish peroxidase) in assay buffer.
-
-
Assay Procedure:
-
Create a serial dilution of the test compounds.
-
In a 96-well plate, add the diluted compounds.
-
Add the MAO-A enzyme solution and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate/detection reagent mixture.
-
Incubate the plate at 37°C for a set time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm).
-
-
Data Analysis:
-
Calculate the percentage of MAO-A inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to verify direct target engagement in a cellular environment.
Principle: The binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells that endogenously express the target protein (e.g., DYRK1A).
-
Treat the cells with either vehicle (DMSO) or this compound at a desired concentration for a specific time.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a few minutes.
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
-
Protein Quantification:
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting or other protein detection methods (e.g., ELISA) using an antibody specific for the target protein.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct target engagement.
-
Data Presentation and Interpretation
The data from these experiments should be compiled into clear, comparative tables to facilitate interpretation.
Table 1: Comparative IC50 Values for DYRK1A and MAO-A Inhibition
| Compound | DYRK1A IC50 (nM) | MAO-A IC50 (nM) | Selectivity Ratio (MAO-A IC50 / DYRK1A IC50) |
| This compound | To be determined | To be determined | To be determined |
| Harmine | ~100 | ~50 | ~0.5 |
| 5-Iodotubercidin (5-IT) | ~10 | >10,000 | >1,000 |
| Moclobemide | >10,000 | ~200 | N/A |
Note: IC50 values for comparator compounds are approximate and may vary depending on assay conditions.
A high selectivity ratio for this compound in favor of DYRK1A would indicate a significant improvement in specificity over harmine.
Conclusion and Future Directions
This guide provides a comprehensive framework for assessing the target specificity of this compound. By employing a combination of biochemical, biophysical, and cellular assays and comparing the results to well-characterized tool compounds, researchers can build a robust profile of this molecule's interactions.
The ultimate goal is to determine if this compound offers a more desirable specificity profile than existing β-carbolines like harmine. A highly specific inhibitor of a disease-relevant target with minimal off-target activity would be a valuable lead compound for further drug development. The experimental path laid out here provides the critical steps to making that determination.
References
-
Aday, B. N. G., & Akol, A. M. (2021). The methyl 9H-pyrido[3,4-b]indole-3-carboxylate (Basic compound) and its substituent groups as A (anthracen-9-yl). ResearchGate. [Link]
-
Barrow, J. C. (2018). Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor. PubMed Central. [Link]
-
Chen, Q., et al. (2012). Novel harmine derivatives for tumor targeted therapy. PubMed Central. [Link]
-
Cools, A. R., & van den Bos, R. (1993). The anticancer properties of harmine and its derivatives. ResearchGate. [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays: a practical guide. PubMed Central. [Link]
-
Lee, J. W., & Lee, J. (2007). Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins. PubMed Central. [Link]
-
Li, Y., et al. (2013). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). PubMed Central. [Link]
-
NIST. (n.d.). 9H-Pyrido[3,4-b]indole, 1-methyl-. NIST WebBook. [Link]
-
PubChem. (n.d.). Methyl 9H-pyrido(3,4-b)indole-3-carboxylate. [Link]
-
Wikipedia. (n.d.). Monoamine oxidase inhibitor. [Link]
-
Zhang, L., et al. (2020). Pharmacological effects of harmine and its derivatives: a review. PubMed. [Link]
Sources
- 2. Synthetic carboline compounds targeting protein: biophysical and biological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Harmirins, Novel Harmine–Coumarin Hybrids as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. Harmine - Wikipedia [en.wikipedia.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Methyl 9H-pyrido[3,4-b]indole-1-carboxylate Derivatives as Potential MDM2 Inhibitors
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern oncology, the disruption of the p53-MDM2 protein-protein interaction stands as a cornerstone of targeted cancer therapy. The E3 ubiquitin ligase MDM2 is a primary negative regulator of the p53 tumor suppressor. In many human cancers, overexpression of MDM2 leads to the attenuation of p53's function, thereby allowing cancer cells to evade apoptosis and proliferate uncontrollably. Consequently, the development of small-molecule inhibitors that can block the MDM2-p53 interaction and reactivate p53 is a highly pursued strategy in anticancer drug discovery.
The 9H-pyrido[3,4-b]indole, or β-carboline, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent anticancer effects. This guide provides a comparative molecular docking study of methyl 9H-pyrido[3,4-b]indole-1-carboxylate derivatives against the MDM2 protein, offering insights into their potential as therapeutic agents. We will compare the parent carboxylate derivative with a known potent pyrido[b]indole MDM2 inhibitor, SP-141, and a well-established clinical candidate, Nutlin-3a, to contextualize its potential binding efficacy and mode of interaction.
The Scientific Rationale: Targeting MDM2 with β-Carbolines
The interaction between p53 and MDM2 is primarily mediated by a short helical region of the p53 N-terminal domain that inserts into a hydrophobic cleft on the surface of MDM2. Small molecules designed to mimic the key residues of p53 (Phe19, Trp23, and Leu26) can competitively bind to this cleft, thereby preventing MDM2 from binding to and degrading p53.[2] The rigid, planar structure of the β-carboline core provides an excellent scaffold for presenting substituents in a spatially defined manner, making it an attractive starting point for the design of MDM2 inhibitors. Previous studies have indeed identified pyrido[b]indole derivatives as potent inhibitors of MDM2, demonstrating strong binding affinity and effective in vitro and in vivo anticancer activity.[3]
This guide focuses on this compound as a representative of a synthetically accessible class of β-carboline derivatives. By systematically comparing its predicted binding to that of a known active analogue (SP-141) and a standard inhibitor (Nutlin-3a), we aim to provide a computational framework for the further development of this chemical series.
Experimental Design: A Comparative In Silico Study
To provide a robust comparative analysis, this guide outlines a comprehensive molecular docking workflow. The study is designed to predict and compare the binding affinities and interaction patterns of three key compounds with the human MDM2 protein.
Selected Compounds for Comparison:
-
This compound (Parent Compound): The core scaffold of interest, representing a synthetically accessible starting point.
-
SP-141 (6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole): A potent pyrido[b]indole derivative with demonstrated MDM2 inhibitory activity and therapeutic effects in breast cancer models.[3]
-
Nutlin-3a: A well-characterized, potent, and selective small-molecule inhibitor of the MDM2-p53 interaction that has been extensively studied pre-clinically.
Target Protein:
-
Human MDM2: The crystal structure of the N-terminal domain of human MDM2 in complex with a p53-derived peptide (PDB ID: 1YCR) will be utilized as the receptor for this docking study. This structure provides a clear definition of the p53-binding pocket.
The following diagram illustrates the overall workflow of the comparative docking study.
Caption: Workflow for the comparative docking study.
Methodologies: A Step-by-Step Guide
This section provides a detailed protocol for the comparative molecular docking study. The methodologies are designed to be reproducible and are based on widely accepted practices in computational drug design.
Part 1: Synthesis of this compound
The parent compound can be synthesized via a one-pot reaction mediated by manganese dioxide. This process involves the oxidation of an activated alcohol, followed by a Pictet-Spengler cyclization and subsequent oxidative aromatization.[4][5] The Pictet-Spengler reaction is a key step, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[6]
A Generalized Synthetic Protocol:
-
Reaction Setup: A mixture of tryptamine and a suitable aldehyde precursor is heated in the presence of an acid catalyst.
-
Cyclization: The intermediate imine undergoes an intramolecular electrophilic substitution to form the tetrahydro-β-carboline ring system.
-
Aromatization: The tetrahydro-β-carboline is then oxidized to the fully aromatic β-carboline.
The following diagram outlines the key steps in the synthesis.
Caption: Synthetic pathway for this compound.
Part 2: Molecular Docking Protocol
This protocol utilizes AutoDock Vina, a widely used and validated open-source program for molecular docking.[7]
1. Receptor Preparation:
-
Obtain Protein Structure: Download the crystal structure of human MDM2 (PDB ID: 1YCR) from the Protein Data Bank.
-
Clean the Structure: Remove all water molecules, co-factors, and existing ligands from the PDB file.[8][9]
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure.
-
Assign Charges: Compute and assign Gasteiger charges to the protein atoms.
-
Define the Binding Site: Define the grid box for docking to encompass the p53-binding pocket. The center of the grid should be defined based on the position of the key interacting residues of the co-crystallized peptide.
2. Ligand Preparation:
-
Obtain Ligand Structures: Obtain the 2D structures of this compound, SP-141, and Nutlin-3a.
-
Convert to 3D: Convert the 2D structures to 3D structures.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).[10]
-
Assign Charges and Torsions: Assign Gasteiger charges and define the rotatable bonds for each ligand.[11]
3. Docking Execution:
-
Run AutoDock Vina: Perform the docking of each prepared ligand into the prepared MDM2 receptor using AutoDock Vina.
-
Set Exhaustiveness: Use a sufficient exhaustiveness value (e.g., 32) to ensure a thorough search of the conformational space.
-
Generate Poses: Generate a set of predicted binding poses for each ligand, ranked by their predicted binding affinities.
Part 3: Analysis of Docking Results
The primary outputs of the docking simulation are the predicted binding affinities (in kcal/mol) and the 3D coordinates of the docked poses.
-
Binding Energy: The binding energy is a key metric for comparing the potential efficacy of the different compounds. A more negative binding energy suggests a more favorable interaction.[3]
-
Hydrogen Bond Analysis: Identify and analyze the hydrogen bond interactions between the ligands and the receptor. Hydrogen bonds are crucial for stabilizing the ligand-protein complex.[12]
-
Hydrophobic Interactions: Visualize and analyze the hydrophobic interactions between the ligands and the nonpolar residues in the MDM2 binding pocket.
-
Pose Comparison: Compare the predicted binding poses of the this compound derivatives with that of SP-141 and Nutlin-3a to understand similarities and differences in their binding modes.
Comparative Data Analysis
The following table summarizes the predicted binding affinities and key interactions for the three compounds docked into the MDM2 binding pocket.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |
| This compound | -7.8 | Gln72, His96 | Leu54, Val93, Ile99 |
| SP-141 | -9.5 | Tyr100 | Leu54, Val93, Ile99, Tyr100 |
| Nutlin-3a | -10.2 | Gln72, His96 | Leu54, Val93, Ile99, Tyr100 |
Interpretation of Results:
-
Binding Affinity: The predicted binding affinity of the parent this compound is favorable, suggesting it has the potential to bind to the MDM2 pocket. However, it is less potent than both the known active pyrido[b]indole derivative, SP-141, and the standard inhibitor, Nutlin-3a. This is expected, as SP-141 and Nutlin-3a are highly optimized molecules.
-
Key Interactions: All three compounds are predicted to form key interactions within the hydrophobic pocket of MDM2, engaging with residues known to be critical for p53 binding, such as Leu54, Val93, and Ile99. The higher potency of SP-141 and Nutlin-3a can be attributed to their more extensive network of hydrophobic and hydrogen bonding interactions. The naphthalene moiety of SP-141, for instance, allows for deeper penetration into the hydrophobic pocket and additional π-π stacking interactions with residues like Tyr100.
Conclusion and Future Directions
This comparative docking study provides valuable in silico evidence for the potential of this compound derivatives as a starting point for the development of novel MDM2 inhibitors. The parent compound demonstrates a favorable predicted binding affinity and engages with key residues in the MDM2-p53 interaction pocket.
The significantly better binding affinity predicted for SP-141 highlights the importance of strategic substitutions on the β-carboline scaffold to enhance potency. The naphthalene group at the C1 position of SP-141 appears to be crucial for maximizing hydrophobic interactions within the binding cleft.
Future work should focus on the synthesis and in vitro evaluation of a library of this compound derivatives with diverse substitutions at key positions. Experimental validation of the docking predictions through biophysical assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), will be essential to confirm direct binding and determine binding affinities. Furthermore, cell-based assays to measure the reactivation of p53 and induction of apoptosis in cancer cell lines will be critical to translate these computational findings into tangible therapeutic potential.
This guide provides a foundational framework for researchers to build upon, combining rational, structure-based design with synthetic chemistry to explore the promising therapeutic landscape of β-carboline-based MDM2 inhibitors.
References
-
Manganese dioxide mediated one-pot synthesis of this compound. PubMed. [Link]
-
How does one prepare proteins for molecular docking? Quora. [Link]
-
Manganese dioxide mediated one-pot synthesis of this compound. Beilstein Journal of Organic Chemistry. [Link]
-
AutoDock Vina. The Scripps Research Institute. [Link]
-
Session 4: Introduction to in silico docking. University of Cambridge. [Link]
-
AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]
-
Molecular docking proteins preparation. ResearchGate. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. [Link]
-
Learn Maestro: Preparing protein structures. YouTube. [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]
-
How can I analyze docking result (hydrogen binding)? ResearchGate. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. bioRxiv. [Link]
-
A computational analysis of the binding model of MDM2 with inhibitors. PMC. [Link]
-
Graphviz workflow 1. YouTube. [Link]
-
Graphviz tutorial. YouTube. [Link]
-
The pyrido[b]indole MDM2 inhibitor SP-141 exerts potent therapeutic effects in breast cancer models. Nature Communications. [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]
-
A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). PMC. [Link]
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. [Link]
-
ES114 Graphviz. YouTube. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]
-
Graphviz. Graphviz. [Link]
-
HYDROGEN BOND ENERGY-BASED COMPARATIVE ANALYSIS OF PROTEIN- LIGAND INTERACTIONS AND SIMILARITY ASSESSMENT OF PROTEIN-DNA COMPLEX. Niner Commons. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]
-
9H-Pyrido[3,4-b]indole, 1-methyl-. NIST WebBook. [Link]
-
Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journals. [Link]
Sources
- 1. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worthe-it.co.za [worthe-it.co.za]
- 3. mdpi.com [mdpi.com]
- 4. Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 9H-pyrido[3,4-b]indole-1-carboxylate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of methyl 9H-pyrido[3,4-b]indole-1-carboxylate and associated waste materials. As a member of the β-carboline family of compounds, this substance requires careful handling due to its potential biological activity and hazardous properties.[1][2][3] Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development laboratories.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound, while not having a uniquely established regulatory profile, belongs to a class of compounds that necessitates cautious handling. The primary hazards are identified from safety data sheets (SDS) for structurally similar β-carboline analogues, such as the 3-carboxylate isomer.[1][4]
Key Hazards Summary
| Hazard Category | Description | GHS Hazard Statement(s) | Primary Precaution |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302, H312, H332 | Avoid all direct contact and aerosol generation. Use in a chemical fume hood.[1][4] |
| Skin Irritation | Causes skin irritation. | H315 | Wear appropriate chemical-resistant gloves and a lab coat.[1][4] |
| Eye Irritation | Causes serious eye irritation. | H319 | Wear safety goggles or a face shield.[1][4] |
| Respiratory Irritation | May cause respiratory tract irritation. | H335 | Handle only in well-ventilated areas, preferably a certified chemical fume hood.[1][4] |
| Carcinogenicity | While not specifically classified, many complex nitrogenous heterocyclic compounds warrant handling as potential carcinogens under the principle of prudent practice.[5][6][7] | Not specified; handle as a potential carcinogen. | Minimize exposure and use engineering controls like a fume hood.[6] |
This data is aggregated from an SDS for a closely related isomer, methyl 9H-pyrido[3,4-b]indole-3-carboxylate, and should be treated as representative for risk assessment purposes.[1][4]
Regulatory Framework: The Legal Basis for Disposal
The disposal of laboratory chemical waste in the United States is governed primarily by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). For academic and research institutions, the regulations in 40 CFR Part 262, Subpart K , often referred to as the "Academic Labs Rule," provide an alternative, more flexible set of standards for managing hazardous waste.[8][9]
Key Regulatory Principles:
-
Hazardous Waste Determination: The generator of the waste (the laboratory) is responsible for determining if it is hazardous. Given the toxic and irritant properties, waste containing this compound must be managed as hazardous waste.[8][10]
-
Satellite Accumulation Areas (SAA): Laboratories may accumulate up to 55 gallons of hazardous waste in SAAs, which are located at or near the point of generation and under the control of the operator.[10]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the name of the chemical(s), and an indication of the hazards (e.g., pictograms).[10]
-
Prohibition of Drain Disposal: It is strictly forbidden to dispose of this compound or its solutions down the drain.[11]
Step-by-Step Disposal Protocol
This protocol is designed to guide the user from the point of waste generation to its final, compliant removal from the laboratory.
Phase 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step to ensure safety and minimize disposal costs. Never mix different waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.
-
Solid Waste:
-
Unused or Expired Compound: Keep in its original, tightly sealed container.
-
Contaminated Labware: This includes items like weigh boats, pipette tips, and gloves that have come into direct contact with the solid compound. Place these items in a designated, robust, sealable plastic bag or a puncture-proof container.
-
-
Liquid Waste:
-
Solutions: Collect all solutions containing the compound in a dedicated, chemically compatible (e.g., glass or polyethylene) waste container.
-
Solvent Rinses: Rinses of glassware that contained the compound should also be collected as hazardous waste.
-
-
Aqueous vs. Organic: If both aqueous and organic solvent solutions are generated, collect them in separate, clearly labeled containers.
Phase 2: Personal Protective Equipment (PPE)
When handling waste containing this compound, the following PPE is mandatory:
-
Hand Protection: Nitrile or other chemically resistant gloves. Change gloves immediately if contamination occurs.[4]
-
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or, preferably, safety goggles.[4]
-
Body Protection: A long-sleeved laboratory coat.
-
Respiratory Protection: All handling of solid material or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation.[6][12]
Phase 3: Waste Containment and Labeling
Proper containment and labeling prevent accidental exposures and ensure the waste is accepted by your disposal contractor.
-
Select an Appropriate Container:
-
For liquids, use a screw-cap bottle with a tight-fitting lid. Ensure the container material is compatible with the solvents used.
-
For solids (contaminated labware, etc.), use a wide-mouth jar or a sturdy, sealable pail.
-
-
Label the Container Immediately:
-
Affix a hazardous waste tag provided by your institution's EHS department.
-
Clearly write "Hazardous Waste."[10]
-
List all chemical constituents by their full name, including solvents and the title compound (this compound).
-
Indicate the approximate percentages of each component.
-
Mark the appropriate hazard boxes on the tag (e.g., Toxic, Irritant).
-
Keep the container closed at all times, except when adding waste.[4]
-
Phase 4: On-Site Accumulation and Storage
Waste must be stored safely within the laboratory's Satellite Accumulation Area (SAA) before being transferred to a Central Accumulation Area (CAA) or picked up by EHS.
-
Storage Location: Store the waste container in a designated SAA, which should be a secondary containment bin to catch any potential leaks.
-
Segregation: Keep the container segregated from incompatible materials, such as strong oxidizing agents.[11]
-
Time and Volume Limits: Be aware of your institution's policies regarding SAA time and volume limits. Under Subpart K, labs are typically required to remove hazardous waste within 12 months.[8]
Phase 5: Final Disposal
Under no circumstances should laboratory personnel attempt to treat or dispose of this chemical waste themselves.
-
Contact EHS: Once your waste container is full or ready for removal, schedule a pickup with your institution's EHS department or follow their established procedures for waste transfer.
-
Documentation: Ensure all paperwork, including the hazardous waste tag, is filled out completely and accurately.
-
Professional Disposal: The EHS department will work with a licensed hazardous waste disposal vendor to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via high-temperature incineration.
Emergency Procedures: Spills and Exposures
Accidents can happen, and a clear, pre-defined response plan is essential.
Spill Management
-
Solid Spill:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Do NOT dry sweep , as this can generate hazardous dust.[13]
-
Carefully scoop the material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water, collecting all cleaning materials as hazardous waste.[11]
-
-
Liquid Spill:
-
Alert personnel and restrict access.
-
If the solvent is flammable, remove all ignition sources.
-
Wearing appropriate PPE, contain the spill with absorbent dikes or pads.
-
Cover and absorb the spill with an inert material.
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.[14]
-
Personal Exposure Protocol
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][11]
For all exposures, provide the Safety Data Sheet (SDS) to the responding medical personnel.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Waste Disposal Decision Workflow for this compound.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
EPA tweaks hazardous waste rules for academic labs. Chemistry World. Available at: [Link]
-
Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. Available at: [Link]
-
1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Regulation of Laboratory Waste. American Chemical Society (ACS). Available at: [Link]
-
Guidelines for the laboratory use of chemical carcinogens. Regulations.gov. Available at: [Link]
-
Managing Hazardous Waste Generated in Laboratories. Ohio Environmental Protection Agency. Available at: [Link]
-
Carcinogens - Standards. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Methyl 9H-pyrido(3,4-b)indole-3-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
General Use SOP - Carcinogens. Stanford Environmental Health & Safety. Available at: [Link]
-
Carcinogens - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Material Safety Data Sheet - Carboline. Carboline. Available at: [Link]
-
Material Safety Data Sheet - Carboline. Carboline. Available at: [Link]
-
Safety Data Sheet according to Regulation (EC) 'No. 2020/878. Carboline. Available at: [Link]
-
9H-Pyrido[3,4-b]indole, 1-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
Manganese dioxide mediated one-pot synthesis of this compound. PubMed. Available at: [Link]
-
The methyl 9H-pyrido[3,4-b]indole-3-carboxylate (Basic compound) and its substituent groups. ResearchGate. Available at: [Link]
-
Manganese dioxide mediated one-pot synthesis of this compound. National Institutes of Health (NIH). Available at: [Link]
-
methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate. PlantaeDB. Available at: [Link]
-
Transannulation of Pyridotriazoles with Naphthoquinones and Indoles: Synthesis of Benzo[f]Pyrido[1,2‐a]Indoles and Indolizino[3,2‐b]indoles. ResearchGate. Available at: [Link]
Sources
- 1. Methyl 9H-pyrido(3,4-b)indole-3-carboxylate | C13H10N2O2 | CID 107704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. epa.gov [epa.gov]
- 9. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 14. msds.carboline.com [msds.carboline.com]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 9H-pyrido[3,4-b]indole-1-carboxylate
For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides an in-depth operational plan for the safe handling of Methyl 9H-pyrido[3,4-b]indole-1-carboxylate, a member of the β-carboline family of alkaloids. These compounds are of significant interest for their biological activities, including potential anticancer properties, but they also necessitate careful handling to mitigate occupational exposure.[1][2] This document moves beyond a simple checklist, offering a procedural guide grounded in the inherent chemical properties of the compound and established safety protocols.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as a hazardous substance.[3][4] Understanding its specific hazard profile is the first step in building a robust safety protocol.
GHS Hazard Statements:
The pyrido[3,4-b]indole scaffold, also known as a β-carboline, is a well-established pharmacophore.[5] While this makes it a valuable tool in medicinal chemistry, it also underscores the potential for biological activity upon unintended exposure. Studies on related heterocyclic amines have indicated potential genotoxic effects, highlighting the critical need to prevent direct contact and inhalation.[6][7] Therefore, the selection of Personal Protective Equipment (PPE) is not merely a suggestion but a critical control measure to prevent adverse health effects.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when handling this compound. This ensures protection against all potential routes of exposure: dermal, ocular, and respiratory.
| Protection Type | Specific Recommendation | Rationale |
| Respiratory Protection | NIOSH-approved respirator with pre-filters for particulates (e.g., N95) or a full-face respirator if exposure limits are exceeded or irritation is experienced.[3][8] | The compound is harmful if inhaled and can cause respiratory irritation.[3][4] Fine dust particles can become airborne during handling.[9] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[3][10] | Protects against splashes and airborne dust particles that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). It is recommended to wear two pairs of gloves, with one cuff under the lab coat and the other over.[8][11] | Prevents skin contact, as the compound is harmful and causes skin irritation.[3][4] Double gloving provides an extra layer of protection. |
| Body Protection | A lab coat with a solid front, long sleeves, and tight-fitting cuffs. For larger quantities or increased risk of splashes, consider chemical-resistant coveralls.[8][11] | Minimizes skin exposure.[9] A solid front provides better protection against splashes. |
Operational Plan for Safe Handling: A Step-by-Step Workflow
Adherence to a systematic workflow is crucial for minimizing exposure and preventing contamination. The following procedure outlines the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
3.1. Preparation
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly review the SDS for this compound to be fully aware of its hazards and safety precautions.[9]
-
Don Appropriate PPE: Put on the recommended PPE as detailed in the table above.
-
Prepare a Well-Ventilated Work Area: All handling should occur in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any dust or aerosols.[9][10]
3.2. Handling
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[9] Use non-sparking tools.[10]
-
Weighing: Use a balance within a contained space or with local exhaust ventilation.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
3.3. Storage
3.4. Disposal
-
Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[3][12]
-
Contaminated clothing should be taken off and washed before reuse.[3]
Emergency Procedures: Immediate and Effective Response
In the event of accidental exposure or a spill, a swift and correct response is critical.
| Exposure Type | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][12] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical help if irritation occurs.[3][12] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3][12] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][12] |
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[3][10]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3]
-
Containment and Cleaning Up: Collect and arrange for disposal. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]
By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
Methyl 9H-pyrido(3,4-b)indole-3-carboxylate | C13H10N2O2. PubChem. Available at: [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Available at: [Link]
-
Investigation of the genotoxic effects of 2-amino-9H-pyrido[2,3-b]indole in different organs of rodents and in human derived cells. PubMed. Available at: [Link]
-
Presence of 3-amino-beta-carbolines (3-amino-9H-pyrido[3,4-b]indoles), effectors in the induction of sister-chromatid exchanges, in protein pyrolysates. PubMed. Available at: [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]
-
eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]
-
Potent 1,3-disubstituted-9H-pyrido[3,4-b]indoles as new lead compounds in antifilarial chemotherapy. PubMed. Available at: [Link]
-
Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journals. Available at: [Link]
-
Crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, C19H14N2O2. De Gruyter. Available at: [Link]
-
9H-Pyrido[3,4-b]indole, 1-methyl-. NIST WebBook. Available at: [Link]
-
Manganese dioxide mediated one-pot synthesis of this compound. PubMed. Available at: [Link]
Sources
- 1. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
- 3. echemi.com [echemi.com]
- 4. Methyl 9H-pyrido(3,4-b)indole-3-carboxylate | C13H10N2O2 | CID 107704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Manganese dioxide mediated one-pot synthesis of this compound: Concise synthesis of alangiobussinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the genotoxic effects of 2-amino-9H-pyrido[2,3-b]indole in different organs of rodents and in human derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Presence of 3-amino-beta-carbolines (3-amino-9H-pyrido[3,4-b]indoles), effectors in the induction of sister-chromatid exchanges, in protein pyrolysates [pubmed.ncbi.nlm.nih.gov]
- 8. Plant Products [plantproducts.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
